1-Boc-3-carboxymethylindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-10(8-13(17)18)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZTWLIBIMXVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448948 | |
| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128550-08-3 | |
| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-Boc-3-carboxymethylindole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging a Knowledge Gap in Indole Chemistry
1-Boc-3-carboxymethylindole, also known as N-Boc-indole-3-acetic acid, is a protected derivative of the well-known phytohormone indole-3-acetic acid (IAA). The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indole ring is a critical strategic maneuver in organic synthesis. This modification prevents unwanted side reactions at the indole nitrogen, thereby enabling selective functionalization of other parts of the molecule, particularly the carboxylic acid moiety. Despite its synthetic utility, a comprehensive, consolidated guide on the specific physicochemical properties of this compound is notably absent in readily accessible scientific literature.
This technical guide aims to fill this void by providing a detailed analysis of its core physicochemical properties. In the absence of extensive empirical data for the N-Boc protected form, we will leverage the well-documented properties of the parent compound, indole-3-acetic acid (IAA), as a foundational reference. By applying established principles of physical organic chemistry, we will project the anticipated impact of the N-Boc group on these characteristics. This document is designed to be a practical resource, furnishing researchers with not only synthesized data and theoretical insights but also with robust, field-proven experimental protocols for in-house validation.
I. Core Molecular and Physical Attributes
The primary identity of a compound is rooted in its fundamental molecular and physical characteristics. These parameters are the bedrock for all subsequent experimental work, from reaction stoichiometry to formulation development.
Structural and Molecular Identity
The addition of the Boc group significantly increases the molecular weight and alters the electronic landscape of the indole ring compared to IAA.
| Property | Indole-3-acetic acid (IAA) | This compound (Predicted) | Justification for Prediction |
| Molecular Formula | C₁₀H₉NO₂ | C₁₅H₁₇NO₄ | Addition of C₅H₈O₂ from the Boc group. |
| Molecular Weight | 175.18 g/mol [1] | 275.30 g/mol | Sum of IAA (175.18) and Boc group (C₅H₈O₂ ≈ 100.12). |
| CAS Number | 87-51-4[2][3] | Not readily available | Specific derivative may not be widely registered. |
| Appearance | Colorless to pale yellow or light pink crystalline solid[4][5] | Expected to be a white to off-white solid | The chromophore is largely unchanged; purification often yields colorless solids. |
Thermal Properties: The Impact of Intermolecular Forces
The melting point is a crucial indicator of molecular packing and the strength of intermolecular forces. The substitution of the N-H proton with a bulky, non-hydrogen bonding Boc group is expected to have a pronounced effect.
| Property | Indole-3-acetic acid (IAA) | This compound (Predicted) | Justification for Prediction |
| Melting Point | 165-170 °C[2][3] | Lower than IAA | The N-H of IAA participates in strong intermolecular hydrogen bonding, contributing to a high melting point. The bulky Boc group disrupts this H-bonding network, and despite the increased molecular weight, the melting point is expected to decrease. |
II. Solubility Profile and Acidity
The solubility and acidity (pKa) of a molecule are paramount in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility
The introduction of the lipophilic tert-butyl group is the dominant factor influencing the solubility profile.
| Solvent | Indole-3-acetic acid (IAA) Solubility | This compound (Predicted) Solubility | Rationale |
| Water | Insoluble/Slightly soluble (1.5 mg/mL)[1][3] | Decreased | The large, nonpolar tert-butyl group significantly increases the molecule's hydrophobicity. |
| Polar Organic Solvents (Ethanol, Methanol, DMSO) | Soluble (e.g., 50 mg/mL in ethanol)[2][3] | High | The molecule retains its polar carboxylic acid group and the overall structure is amenable to dissolution in polar organic solvents. |
| Nonpolar Organic Solvents (Chloroform, Ether) | Sparingly soluble in Chloroform; Soluble in Ether[3][5] | Increased | The lipophilic Boc group enhances solubility in less polar and nonpolar organic solvents. |
Acidity (pKa)
The pKa of the carboxylic acid is influenced by the electronic effects of the indole ring system.
| Property | Indole-3-acetic acid (IAA) | This compound (Predicted) | Rationale |
| pKa | ~4.75[6] | Slightly higher than IAA (less acidic) | The Boc group is electron-donating, which increases the electron density on the indole ring. This effect slightly destabilizes the conjugate base (carboxylate), making the carboxylic acid marginally weaker (higher pKa) compared to the unsubstituted N-H of IAA. |
III. Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. Below are the expected spectral characteristics based on the known spectra of IAA and the predictable influence of the Boc group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change will be the appearance of a large singlet at approximately 1.6 ppm, integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector. The broad N-H proton signal present in IAA (around 10.9 ppm in DMSO-d₆) will be absent[1]. The aromatic protons on the indole ring will experience slight shifts due to the electronic changes from the N-substitution.
-
¹³C NMR: Additional signals will be observed for the Boc group: a quaternary carbon around 80-85 ppm (C(CH₃)₃) and the methyl carbons around 28 ppm. The carbonyl of the Boc group will appear around 150 ppm. The indole ring carbons will also show minor shifts. For reference, the ¹³C NMR spectrum of IAA in DMSO-d₆ shows key peaks at approximately 31.8 ppm (-CH₂-), 108.5 ppm (C3), 124.8 ppm (C2), and 174.3 ppm (-COOH)[7].
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.
| Functional Group | Indole-3-acetic acid (IAA) | This compound (Predicted) | Rationale |
| O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3300 cm⁻¹ | Similar very broad band | Characteristic of hydrogen-bonded carboxylic acid dimers. |
| N-H Stretch | Sharp peak around 3400 cm⁻¹[8] | Absent | The N-H proton is replaced by the Boc group. |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹[8] | ~1700-1720 cm⁻¹ | Largely unaffected by N-substitution. |
| C=O Stretch (Boc Group) | Absent | Strong, sharp peak ~1750-1760 cm⁻¹ | A distinct feature confirming the presence of the Boc protecting group. |
Mass Spectrometry (MS)
The primary fragmentation pattern in mass spectrometry will be influenced by the labile Boc group.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 274.3. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 276.3. A common and often prominent fragment observed for Boc-protected compounds is the loss of the tert-butyl group ([M+H - 56]⁺) or the entire Boc group ([M+H - 100]⁺). The fragmentation of the parent IAA typically shows a major peak at m/z 130, corresponding to the quinolinium ion formed after decarboxylation[9].
IV. Stability and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
-
Stability: Like its parent compound, this compound is expected to be sensitive to light[3]. The Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid) and high temperatures, which will lead to its removal. The compound is generally stable under basic conditions.
-
Storage: It is recommended to store the solid material at -20°C, protected from light and moisture, to ensure long-term stability[10].
V. Experimental Protocols and Workflows
To empower researchers to validate these predicted properties, the following section details standard, robust methodologies.
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clear glass vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Causality: The 24-hour equilibration period is critical to ensure the measurement reflects true thermodynamic solubility rather than a kinetically trapped state. Centrifugation ensures that no solid particulates contribute to an artificially high concentration reading.
Protocol 2: pKa Determination via Potentiometric Titration
This protocol directly measures the change in pH upon addition of a titrant.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
-
Self-Validation: The accuracy of this method is contingent on the precise calibration of the pH meter and the accurate standardization of the titrant solution. These preliminary steps validate the entire measurement system.
Visualization of the N-Boc Protection Strategy
Caption: Logical flow of using N-Boc protection for selective synthesis.
Conclusion
While direct, published data on this compound is limited, a robust physicochemical profile can be reliably predicted by understanding the structure-property relationships inherent to the indole scaffold and the well-characterized influence of the N-Boc protecting group. This guide provides a comprehensive set of these predicted properties, grounded in the empirical data of indole-3-acetic acid. Furthermore, the inclusion of detailed experimental protocols offers a clear pathway for researchers to generate and validate these critical parameters in their own laboratories. This synthesized approach ensures that progress in the synthesis and application of this valuable intermediate is supported by sound scientific principles and practical, actionable methodologies.
References
- 1. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Flinn Chemicals, Indole-3-Acetic Acid [flinnsci.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. massbank.eu [massbank.eu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Comprehensive Technical Guide to 1-Boc-3-Carboxymethylindole: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 1-Boc-3-carboxymethylindole, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and its versatile applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of these molecules. Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common and effective strategy to control reactivity and improve solubility, while the introduction of a carboxymethyl group at the 3-position provides a versatile handle for further chemical modifications, such as amide bond formation.[2]
This guide focuses on 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid, a key intermediate that combines the advantages of a protected indole core with a reactive carboxylic acid functionality.
Physicochemical and Structural Properties
Table 1: Physicochemical Properties of 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
| Property | Value | Reference |
| Systematic Name | 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid | |
| Common Name | This compound, N-Boc-indole-3-acetic acid | |
| CAS Number | 128550-08-3 | [2] |
| Molecular Formula | C₁₅H₁₇NO₄ | [2] |
| Molecular Weight | 275.30 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 117-120 °C | [2] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Structure:
Caption: Chemical structure of 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid.
Synthesis and Purification
The most common and practical laboratory synthesis of 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid involves the protection of the indole nitrogen of commercially available indole-3-acetic acid.
Experimental Protocol: Synthesis
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Dissolution: To a stirred solution of indole-3-acetic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, add a base like 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) or triethylamine (TEA) (1.5-2.0 eq).
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the base, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Purification Protocol: Recrystallization
The crude 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid can be effectively purified by recrystallization.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent system, typically a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.
-
Crystallization: Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the non-polar component of the recrystallization mixture), and dry under vacuum to a constant weight. A general protocol for recrystallization can be adapted for this specific compound.[3]
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. The following are typical spectroscopic data for 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals include those for the Boc group (a singlet around 1.6 ppm), the methylene protons of the acetic acid side chain (a singlet around 3.8 ppm), and the aromatic protons of the indole ring (in the range of 7.1-8.2 ppm). |
| ¹³C NMR | Key signals are expected for the carbonyl carbons of the Boc and carboxylic acid groups (around 150 ppm and 175 ppm, respectively), the quaternary carbon of the Boc group (around 84 ppm), the methylene carbon (around 31 ppm), and the aromatic carbons of the indole ring. |
| FTIR (cm⁻¹) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a C=O stretch from the Boc group (around 1730 cm⁻¹), and a C=O stretch from the carboxylic acid (around 1700 cm⁻¹). |
| Mass Spec. (ESI) | The expected [M-H]⁻ ion would be observed at m/z 274.1. |
Note: Actual chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.
Applications in Drug Discovery and Medicinal Chemistry
The presence of the carboxylic acid moiety in 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry for the synthesis of peptides and other small molecule drugs.
Experimental Protocol: Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Step-by-Step Procedure (using HATU):
-
Activation: To a solution of 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Coupling: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The crude amide is then purified by flash column chromatography or recrystallization. A variety of standard amide coupling protocols can be employed.[4][5]
Case Studies in Drug Development
The this compound scaffold is a precursor to a variety of biologically active molecules. For instance, derivatives of indole-3-acetic acid have been explored for their potential as:
-
Anti-inflammatory Agents: The core structure can be elaborated to synthesize selective cyclooxygenase-2 (COX-2) inhibitors.[6]
-
Anticancer Agents: The indole nucleus is present in many anticancer drugs, and this building block allows for the synthesis of novel compounds with potential antiproliferative activity.[1]
-
Thyroid Hormone Receptor Agonists: Modified indole-acetic acid derivatives have been designed and synthesized as potent and selective thyroid hormone receptor β agonists for the potential treatment of dyslipidemia.[7]
Conclusion
2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is a strategically important and versatile building block in the synthesis of complex molecules for drug discovery. Its straightforward preparation, well-defined reactivity, and the ability to introduce diverse functionalities through its carboxylic acid handle make it an invaluable tool for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the pursuit of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.dk [fishersci.dk]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 1-Boc-3-carboxymethylindole in Organic Solvents
Introduction: The Critical Role of 1-Boc-3-carboxymethylindole in Modern Drug Discovery
This compound is a pivotal building block in the synthesis of a wide array of pharmaceutical agents. As a bifunctional molecule, featuring a protected indole nitrogen and a carboxylic acid moiety, it serves as a versatile intermediate in the development of novel therapeutics, particularly in oncology and neurology. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions, while the carboxymethyl group provides a handle for further chemical modifications, such as amide bond formation in peptide synthesis.[][2]
The successful progression of a drug candidate from laboratory-scale synthesis to large-scale manufacturing is critically dependent on a thorough understanding of its physicochemical properties.[3][4] Among these, solubility is a paramount parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.[5][6] A comprehensive solubility profile enables chemists and chemical engineers to select appropriate solvent systems, optimize reaction yields, and ensure the quality and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its determination.
Physicochemical Properties Governing Solubility
The solubility behavior of this compound is dictated by its unique molecular structure, which combines both polar and non-polar features. Understanding these characteristics is essential for predicting its solubility in different organic solvents.
-
Molecular Structure: The molecule consists of an indole ring system, a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, and a polar carboxymethyl group (-CH2COOH) at the 3-position.
-
Polarity: The presence of the carboxylic acid group introduces a significant polar and hydrogen-bond donating/accepting character. Conversely, the large Boc group and the indole ring contribute to its non-polar, hydrophobic nature. This amphiphilic character suggests that the molecule will exhibit varied solubility across solvents of different polarities. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[6]
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) or are strong hydrogen bond acceptors (aprotic polar solvents like DMSO and DMF) are expected to be effective in solvating this part of the molecule.
-
Molecular Weight: The molecular weight of this compound is 289.32 g/mol . Generally, larger molecules tend to be less soluble than smaller ones due to the greater energy required to overcome crystal lattice forces.[6]
The interplay of these factors results in a nuanced solubility profile that requires empirical determination for precise quantification.
Solubility Profile of this compound: An Illustrative Overview
While extensive quantitative solubility data for this compound is not widely published, a qualitative and estimated quantitative profile can be constructed based on its structural features and the principles of solubility. The following table provides an illustrative summary of the expected solubility in a range of common organic solvents at ambient temperature.
Disclaimer: The quantitative data presented in this table are illustrative estimates based on chemical principles. Researchers are strongly encouraged to determine precise solubility values experimentally using the protocols outlined in this guide.
Table 1: Illustrative Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index | Expected Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) at 25°C | Rationale for Solubility Behavior |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 | Strong hydrogen bond acceptor, effectively solvates the carboxylic acid group. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 100 | Similar to DMSO, a strong polar aprotic solvent capable of solvating the carboxylic acid. | |
| Acetone | 5.1 | Soluble | 50 - 100 | Moderate polarity and hydrogen bond accepting capability can solvate both polar and non-polar regions. | |
| Acetonitrile (ACN) | 5.8 | Moderately Soluble | 20 - 50 | Less effective at hydrogen bonding compared to DMF and DMSO, leading to lower solubility. | |
| Polar Protic | Methanol (MeOH) | 5.1 | Moderately Soluble | 20 - 50 | Can act as both a hydrogen bond donor and acceptor, but the non-polar Boc group limits high solubility. |
| Ethanol (EtOH) | 4.3 | Moderately Soluble | 20 - 50 | Similar to methanol, with slightly lower polarity. | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Soluble | 50 - 100 | Good balance of polarity to dissolve the entire molecule, effective at solvating the Boc group. |
| Esters | Ethyl Acetate (EtOAc) | 4.4 | Soluble | 50 - 100 | A versatile solvent that can interact favorably with both the ester-like Boc group and the carboxylic acid. |
| Halogenated | Dichloromethane (DCM) | 3.1 | Soluble | 50 - 100 | Effective at dissolving the non-polar indole and Boc portions of the molecule. |
| Chloroform | 4.1 | Moderately Soluble | 20 - 50 | Similar to DCM but with slightly higher polarity. | |
| Non-Polar | Toluene | 2.4 | Sparingly Soluble | 5 - 20 | Primarily interacts with the non-polar regions of the molecule; poor solvation of the carboxylic acid. |
| Hexanes | 0.1 | Insoluble | < 1 | Lacks the polarity to effectively solvate the polar carboxylic acid group. | |
| Aqueous | Water | 10.2 | Insoluble | < 1 | The large, non-polar Boc group and indole ring dominate, leading to poor aqueous solubility despite the carboxylic acid. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a gravimetric analysis setup.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial for gravimetric analysis or into an HPLC vial for chromatographic analysis. This step is crucial to remove any undissolved particulates.
-
Quantification:
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. Once the solvent is fully evaporated, reweigh the vial. The mass of the dissolved solid can then be determined.
-
HPLC Analysis: Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. Dilute the filtered saturated solution with a known factor to bring its concentration within the calibration range. Analyze the standards and the diluted sample by HPLC. The concentration of the saturated solution can be calculated from the calibration curve.
-
-
Calculation: Express the solubility in desired units, such as mg/mL, g/100mL, or mol/L.
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Structure-Solubility Relationships and Solvent Selection
The choice of solvent is critical in processes involving this compound. The following diagram illustrates the relationship between the molecule's functional groups and solvent properties.
Caption: Solute-solvent interaction diagram.
-
For Reactions: Solvents like DMF, THF, or Dichloromethane are often good choices as they tend to fully dissolve the starting material, leading to homogeneous reaction conditions. The choice will depend on the specific reagents and reaction temperature.
-
For Crystallization/Purification: A binary solvent system is often ideal. This might involve dissolving the compound in a "good" solvent (e.g., Ethyl Acetate) and then slowly adding a "poor" solvent (e.g., Hexanes) to induce crystallization and remove impurities.
-
For Formulation: In early drug development, understanding solubility in pharmaceutically acceptable solvents is crucial.[3] While not covered in the table, assessing solubility in solvents like ethanol/water mixtures or propylene glycol would be a necessary step for formulation scientists.
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its effective use in research and development. This guide has provided a framework for understanding its solubility based on its physicochemical properties, an illustrative solubility profile, and a robust experimental protocol for its quantitative determination. By applying these principles and methodologies, researchers can streamline process development, enhance reaction efficiency, and ensure the quality of intermediates and final products in the drug development pipeline.
References
A Technical Guide to 1-Boc-3-Carboxymethylindole: Commercial Availability, Synthesis, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 1-Boc-3-carboxymethylindole, a key building block for researchers, scientists, and drug development professionals. This document delves into its commercial availability, physicochemical properties, synthetic approaches, and its strategic importance in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Value of a Protected Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound, also known as 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid, is a strategically important derivative where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protection serves a dual purpose: it enhances the compound's stability and solubility in organic solvents, and it prevents unwanted side reactions at the nitrogen atom during synthetic transformations at other positions of the indole ring. The carboxymethyl group at the 3-position provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, making it a valuable intermediate in the construction of complex molecular architectures.[2]
Physicochemical Properties and Commercial Availability
This compound is commercially available from a range of suppliers, typically as a white to off-white or yellow solid.[2] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 128550-08-3 | |
| Molecular Formula | C₁₅H₁₇NO₄ | [2] |
| Molecular Weight | 275.30 g/mol | [2] |
| IUPAC Name | 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid | |
| Synonyms | 1-Boc-indole-3-acetic acid, [1-(tert-butoxycarbonyl)-1H-indol-3-yl]acetic acid | [3] |
| Melting Point | 117-120 °C | [2] |
| Purity | Typically ≥95% | [2] |
A survey of chemical suppliers indicates that this compound is readily obtainable in research quantities, ranging from milligrams to several grams. The table below lists some of the commercial suppliers.
| Supplier | Available Quantities | Purity |
| Sigma-Aldrich | 100 mg, 250 mg, 1 g | 97% |
| AKSci | Not specified | ≥95% |
| MySkinRecipes | Not specified | 95% |
| BLDpharm | Not specified | Not specified |
| CHIRALEN | 100mg, 250mg, 1g, 5g | Not specified |
| CymitQuimica | 100mg, 250mg, 500mg, 1g, 2g, 5g | 97.0% |
Note: Availability and specifications are subject to change and should be confirmed with the respective suppliers.
Synthesis of this compound: A Methodological Overview
General Synthetic Workflow
The logical flow for the synthesis of this compound is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
The following is an illustrative, non-validated protocol based on standard procedures for the Boc protection of indoles. Researchers should optimize the reaction conditions for their specific needs.
Materials:
-
Indole-3-acetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve indole-3-acetic acid (1 equivalent) in anhydrous THF or DCM.
-
Addition of Base: Add 4-dimethylaminopyridine (catalytic amount, e.g., 0.1 equivalents) or triethylamine (1.1-1.5 equivalents).
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Expert Insight: The choice of base and solvent can influence the reaction rate and yield. DMAP is a highly effective catalyst for this transformation. The stoichiometry of (Boc)₂O and the base should be carefully controlled to ensure complete reaction and minimize side products.
Quality Control and Purity Analysis
Ensuring the purity of this compound is critical for its successful application in multi-step syntheses. A typical Certificate of Analysis (CoA) for a high-quality commercial batch would include the following tests and specifications.
| Test | Method | Typical Specification | Rationale |
| Appearance | Visual Inspection | White to off-white or yellow solid | Confirms the physical state and absence of gross contamination. |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Confirms the chemical identity of the compound. |
| Purity | HPLC | ≥95% | Quantifies the amount of the desired compound and detects impurities. |
| Melting Point | Melting Point Apparatus | 117-120 °C | A narrow melting point range is indicative of high purity. |
| Residual Solvents | GC-HS | Conforms to ICH limits | Ensures that residual solvents from the synthesis are below acceptable levels. |
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used to determine the purity of this compound. A C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) and UV detection is a standard approach.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While a publicly available, validated spectrum for this specific compound is not readily found, the expected ¹H NMR spectrum would show characteristic signals for the Boc group (a singlet around 1.6 ppm), the methylene protons of the carboxymethyl group, and the aromatic protons of the indole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₅H₁₇NO₄, MW = 275.30), one would expect to observe the corresponding molecular ion peak in the mass spectrum.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block in the synthesis of a variety of biologically active molecules.[2] The Boc-protected indole nitrogen allows for selective functionalization at other positions, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups.
Role as a Key Intermediate
While a specific, blockbuster drug synthesized directly from this compound is not prominently documented in publicly available literature, its utility can be inferred from the synthesis of analogous structures. For instance, indole-3-acetic acid derivatives are precursors to a wide range of pharmaceuticals. The presence of the Boc protecting group on the indole nitrogen makes this compound a more controlled and predictable starting material in complex synthetic routes.
The following diagram illustrates a hypothetical, yet chemically sound, application of this compound in the synthesis of a more complex, drug-like molecule.
Caption: A plausible synthetic route utilizing this compound.
Expert Insight: In this hypothetical pathway, the carboxylic acid of this compound is coupled with a primary or secondary amine using standard peptide coupling reagents to form an amide bond. Subsequent removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) would yield the final indole-3-acetamide derivative. This type of transformation is fundamental in the synthesis of many biologically active compounds.
Conclusion
This compound is a commercially accessible and synthetically versatile building block that holds significant potential for researchers in drug discovery and organic synthesis. Its protected indole nitrogen and functionalizable side chain provide a robust platform for the construction of complex molecular architectures. While detailed, publicly available data on its synthesis and specific applications in named drugs are limited, its utility can be confidently inferred from established chemical principles and the widespread use of similar indole derivatives in medicinal chemistry. A thorough understanding of its properties and quality control parameters is essential for its effective implementation in research and development programs.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid [myskinrecipes.com]
- 3. 2-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)acetic acid [sigmaaldrich.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy and Future Promise of the Indole Scaffold
The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, represents one of nature's most privileged heterocyclic scaffolds. Its presence is foundational to a vast array of natural products, signaling molecules like serotonin, and a significant portion of the modern pharmacopeia.[1][2] The structural versatility of the indole ring system allows it to engage in diverse biological interactions, leading to compounds with anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][3][4][5]
The continuous pursuit of novel indole derivatives is driven by the need for more potent, selective, and safer therapeutic agents.[6][7] This guide eschews a simple recitation of facts in favor of a field-proven, logic-driven narrative. As a Senior Application Scientist, my goal is to illuminate not just the "how" but the critical "why" behind the synthetic strategies and characterization workflows that define modern indole chemistry. We will explore how classical reactions are being reimagined and how powerful contemporary methods are unlocking unprecedented chemical space. This document is designed to be a self-validating system, where robust synthesis is inextricably linked to meticulous characterization, ensuring the scientific integrity of your discoveries.
Part 1: Strategic Synthesis of the Indole Core
The construction of the indole nucleus is a central challenge in heterocyclic chemistry. The choice of synthetic route is a strategic decision dictated by the desired substitution pattern, available starting materials, and scalability.
The Cornerstone: Fischer Indole Synthesis
First reported by Emil Fischer in 1883, this reaction remains an indispensable tool for indole synthesis.[8][9][10] Its enduring utility stems from its reliability and the commercial availability of a wide range of arylhydrazines and carbonyl compounds.
Causality Behind the Mechanism: The reaction's elegance lies in its acid-catalyzed transformation of an arylhydrazone through a cascade of well-defined steps. Understanding this mechanism is crucial for troubleshooting and predicting the outcome with unsymmetrical ketones.[10][11]
-
Hydrazone Formation: The initial, reversible condensation between an arylhydrazine and a ketone or aldehyde.[9][11][12]
-
Tautomerization: The hydrazone tautomerizes to the more reactive enamine isomer, a critical step that enables the subsequent rearrangement.[8][9][11]
-
[13][13]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond.[8][10][11] This step dictates the final substitution pattern.
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine, forming a five-membered ring.[8]
-
Ammonia Elimination: Under acidic catalysis, a molecule of ammonia is eliminated to yield the final, energetically favorable aromatic indole.[8][10]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Field-Proven Protocol: Synthesis of 2-Phenylindole [12]
This two-step protocol involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.
-
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Reactants: Combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).
-
Heating: Warm the mixture on a steam bath for 60 minutes.
-
Crystallization: Dissolve the hot mixture in 95% ethanol. Induce crystallization by agitation and cool in an ice bath.
-
Isolation: Collect the product by filtration, wash with cold ethanol, and dry under reduced pressure. A typical yield is 87-91%.[12]
-
-
Step 2: Acid-Catalyzed Cyclization
-
Reactants: Prepare an intimate mixture of acetophenone phenylhydrazone (1.0 eq) and powdered anhydrous zinc chloride (a Lewis acid catalyst, ~10 eq).[12]
-
Heating: Immerse the reaction vessel in an oil bath preheated to 170°C and stir vigorously. The mass will liquefy after 3-4 minutes.
-
Quenching: After 5 minutes of stirring post-liquefaction, pour the hot reaction mixture into a beaker containing water.
-
Workup: Add glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.
-
Isolation & Purification: Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.
-
Modern Palladium-Catalyzed Methodologies
Transition metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder conditions and access to derivatives unobtainable through classical methods.[14][15]
The Larock indole synthesis is a powerful heteroannulation reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[13] Its primary advantage is its versatility in creating complex, substituted indoles in a single step.
The Catalytic Cycle: The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. The choice of ligands and reaction conditions is critical for achieving high yields.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the ortho-iodoaniline to form a Pd(II) species.
-
Migratory Insertion: The alkyne coordinates to the palladium center and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond.[13]
-
Cyclization: The aniline nitrogen displaces the halide on the palladium intermediate, forming a six-membered palladacycle.
-
Reductive Elimination: The cycle concludes with the reductive elimination of the Pd(II) center to form the indole product and regenerate the active Pd(0) catalyst.[13]
Caption: Catalytic cycle of the Larock Indole Synthesis.
While not a primary ring-forming reaction, the Suzuki-Miyaura coupling is an exceptionally powerful tool for the late-stage functionalization of a pre-formed indole core. This is particularly useful for synthesizing novel C5- and C7-diarylated indoles, which are challenging to access directly.[16] The reaction's high functional group tolerance and use of readily available boronic acids make it a preferred method in drug discovery.[17][18]
Field-Proven Protocol: Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole [16]
This protocol highlights an efficient and green approach using water as the solvent.
-
Setup: In a microwave vial, add 5,7-dibromoindole (1.0 eq), the desired arylboronic acid (3.0 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and the palladium catalyst Pd(PPh₃)₄ (3 mol%).
-
Solvent: Add deoxygenated water as the solvent.
-
Reaction: Seal the vial, flush with nitrogen, and heat under microwave irradiation at 120°C for 1 hour.
-
Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5,7-diarylated indole.
Part 2: Rigorous Characterization of Novel Indole Derivatives
The synthesis of a novel molecule is incomplete without unambiguous confirmation of its structure and purity. A multi-technique approach constitutes a self-validating system, where data from orthogonal methods converge to provide a complete molecular picture.
Caption: A logical workflow for the characterization of novel compounds.
Spectroscopic Analysis
Spectroscopy provides the fundamental "fingerprints" of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For indoles, the N-H proton is a key diagnostic signal, often appearing as a broad singlet far downfield (>10 ppm).[19] Protons on the pyrrole ring (C2-H, C3-H) have distinct chemical shifts from those on the benzene ring.[20]
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments. The carbons of the indole core have characteristic chemical shift ranges. For example, C2 is typically found around 120-140 ppm, while C3 is more shielded, appearing around 100-115 ppm.[19][21]
Table 1: Typical NMR Chemical Shifts (δ, ppm) for the Unsubstituted Indole Scaffold
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-H | 8.10 - 8.25 (broad s) | - |
| C2-H | 7.20 - 7.30 (t) | ~124.5 |
| C3-H | 6.50 - 6.60 (t) | ~102.2 |
| C4-H | 7.60 - 7.70 (d) | ~120.8 |
| C5-H | 7.10 - 7.20 (t) | ~122.1 |
| C6-H | 7.00 - 7.10 (t) | ~119.8 |
| C7-H | 7.50 - 7.60 (d) | ~111.3 |
| C7a | - | ~128.0 |
| C3a | - | ~135.8 |
| Note: Values are approximate and can vary significantly with substitution and solvent. |
Mass Spectrometry (MS): MS provides the crucial determination of molecular weight.
-
Low-Resolution MS (LRMS): Confirms the molecular weight of the target compound.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is essential for novel compounds.
-
Tandem MS (MS/MS): Involves fragmentation of the parent ion. The resulting fragmentation patterns can offer valuable structural information, helping to confirm the connectivity of different parts of the molecule.[22][23]
The Gold Standard: Single-Crystal X-ray Diffraction
When a novel compound can be grown as a suitable single crystal, X-ray diffraction provides the ultimate, unambiguous proof of structure.[24][25] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, configuration, and conformation.[26][27] This technique is invaluable for resolving stereochemical ambiguities or complex substitution patterns that may be difficult to assign definitively by NMR alone.
Table 2: Summary of Key Characterization Techniques
| Technique | Primary Information Provided | Role in Validation System |
| ¹H NMR | Proton environment, count, and connectivity (J-coupling) | Defines the proton framework of the molecule. |
| ¹³C NMR | Carbon environment and count | Defines the carbon skeleton of the molecule. |
| HRMS | Exact mass-to-charge ratio | Confirms molecular formula and molecular weight. |
| Tandem MS (MS/MS) | Structurally significant fragmentation patterns | Provides evidence for connectivity and substructures. |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure in the solid state | The definitive "gold standard" for structural proof. |
Conclusion and Future Outlook
The synthesis of novel indole derivatives is a dynamic field that thrives on the synergy between established and cutting-edge methodologies. Classic reactions like the Fischer synthesis provide robust pathways to core structures, while modern palladium-catalyzed methods, such as the Larock synthesis and Suzuki coupling, enable unprecedented functionalization and complexity.[10][13] This synthetic toolkit, when paired with a rigorous, multi-faceted characterization workflow, ensures the integrity and impact of new discoveries.
Looking ahead, the field is moving towards more efficient and sustainable practices, including direct C-H functionalization to minimize pre-functionalized starting materials and the adoption of green chemistry principles.[7][28] The continued exploration of the vast chemical space around the indole scaffold promises to deliver the next generation of therapeutics and advanced materials.
References
- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoles (Best Synthetic Methods) | Still North Books & Bar [stillnorthbooks.com]
- 3. biosynth.com [biosynth.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. testbook.com [testbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. benchchem.com [benchchem.com]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ias.ac.in [ias.ac.in]
- 19. youtube.com [youtube.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 22. scielo.br [scielo.br]
- 23. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 28. news-medical.net [news-medical.net]
The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Indole Synthesis
An In-depth Technical Guide:
Abstract
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of bioactive compounds. Its synthesis, however, is often complicated by the reactivity of the indole nitrogen (N-H). The strategic use of protecting groups is therefore paramount to achieving high yields and chemo- and regioselectivity. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a uniquely versatile and indispensable tool. This guide provides a comprehensive analysis of the Boc group's role in indole synthesis, moving beyond simple procedural descriptions to explain the underlying chemical principles and strategic advantages that guide its application. We will explore its introduction and cleavage, its ability to modulate reactivity and direct functionalization, and its pivotal role in both classical and modern catalytic indole syntheses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of N-Boc chemistry in their synthetic endeavors.
Introduction: The Indole Challenge and the Need for Protection
The indole scaffold's prevalence in pharmaceuticals, from anticancer agents to antidepressants, underscores the enduring need for efficient and robust synthetic methodologies. The indole N-H proton is acidic and the nitrogen atom is nucleophilic, creating a site for unwanted side reactions in many synthetic transformations, including metallations, alkylations, and acylations. Protecting group chemistry offers a solution by temporarily masking this reactive site, thereby preventing these undesired pathways.
An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce new stereocenters. The Boc group fulfills these criteria exceptionally well, making it one of the most common amine protecting groups in organic synthesis. Its unique combination of steric bulk and electronic properties allows it to serve not just as a passive shield but as an active participant in directing the course of a reaction.
The N-Boc Group: A Profile of a Versatile Protector
Introduction of the Boc Group
The protection of the indole nitrogen is most commonly achieved by reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The reaction is typically catalyzed by a nucleophilic base, with 4-(dimethylamino)pyridine (DMAP) being a frequent choice due to its high efficacy.
The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate to yield the final product.
Figure 1: General workflow for indole functionalization using Boc protection.
Properties & Strategic Advantages
The utility of the Boc group extends far beyond simple protection. Its chemical properties enable a range of strategic applications.
-
Orthogonal Stability: The Boc group is stable under basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions. This orthogonality is crucial in multi-step synthesis, allowing chemists to perform a variety of transformations on other parts of the molecule without disturbing the protected indole nitrogen. It is, however, readily cleaved by acid, setting it apart from base-labile groups like Fmoc or hydrogenolysis-labile groups like Cbz.
-
Reactivity Attenuation: By converting the N-H group to a carbamate, the nucleophilicity and basicity of the nitrogen are significantly reduced. This prevents N-alkylation or N-acylation during subsequent reactions.
-
Directing Group Capabilities: The Boc group is not merely an inert spectator. In reactions like iridium-catalyzed C-H borylation, the bulky Boc group can direct the borylation to the C3 position of the indole ring. This is a powerful tool for regiocontrol, as unprotected indoles often show different selectivity.
-
Facilitating Anion Chemistry: N-Boc protection is essential for regioselective deprotonation (lithiation) at the C2 position of the indole. The resulting 2-lithio-1-(tert-butoxycarbonyl)indole is a key nucleophilic intermediate that can react with a wide range of electrophiles to introduce functionality at a position that is otherwise difficult to access directly.
Cleavage of the N-Boc Group
The selective and high-yielding removal of the Boc group is a cornerstone of its utility. Several reliable methods have been developed.
-
Acidic Deprotection: The most common method for Boc removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or methanol. The mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decomposes to release carbon dioxide and the free amine.
Figure 2: Mechanism of acid-catalyzed N-Boc deprotection.
-
Thermal Deprotection: For substrates sensitive to strong acids, thermolytic deprotection offers a milder alternative. Heating N-Boc indoles, often in high-boiling, fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can efficiently cleave the Boc group. These reactions can be significantly accelerated using microwave irradiation.
-
Potential Side Reactions: A key consideration during acidic deprotection is the fate of the liberated tert-butyl cation. This potent electrophile can alkylate other nucleophilic sites in the molecule, a common issue with electron-rich residues like tryptophan. To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane are often added to the reaction mixture to trap the carbocation.
| Deprotection Method | Typical Reagents | Conditions | Advantages | Limitations |
| Acidic | TFA/DCM; HCl/Dioxane | 0 °C to RT | Fast, efficient, widely applicable | Harsh for acid-sensitive substrates; potential for t-butylation side reactions |
| Thermal | TFE or HFIP (solvents) | Reflux or Microwave | Non-acidic, good for sensitive molecules | Requires high temperatures; specific solvents may be needed |
| Basic (Selective) | NaOMe/MeOH | RT | Mild, highly selective for activated N-Boc groups | Not universally applicable to all N-Boc amines |
Table 1: Comparison of common N-Boc deprotection methods for indoles.
Role of Boc Protection in Key Indole Synthesis Strategies
The Boc group is not limited to post-synthesis modification; it plays a crucial role in the primary construction of the indole ring itself.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing indoles from arylhydrazines and enolizable ketones or aldehydes under acidic conditions. The use of N-Boc protected arylhydrazines offers a significant practical advantage. These precursors are often more stable and easier to handle than their free hydrazine counterparts.
Crucially, the acidic conditions required for the Fischer cyclization are sufficient to cleave the N-Boc group in situ. This allows for a streamlined, one-pot process where the stable N-Boc arylhydrazine is mixed with the carbonyl component and an acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride) to directly yield the final indole product. The Boc group serves as a "traceless" facilitator, improving the stability of the starting material without requiring a separate deprotection step.
Figure 3: The role of N-Boc arylhydrazine in a one-pot Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the formation of a 2-aryl-indole from an α-halo-acetophenone and an excess of an aniline. The traditionally harsh reaction conditions (high temperatures) have limited its scope. While direct use of N-Boc anilines is not typical, modern variations employing milder conditions, such as microwave irradiation or alternative catalysts, could potentially leverage Boc-protected intermediates to control reactivity and improve yields, although this application is less common than in the Fischer synthesis.
Modern Palladium-Catalyzed Syntheses
The true power of the N-Boc group is fully realized in modern transition-metal-catalyzed reactions, particularly those involving palladium. N-Boc indoles are exceptional substrates for a multitude of these transformations.
-
Cross-Coupling Reactions: N-Boc protection facilitates the synthesis of key building blocks like N-Boc-indole-2-boronic acid. This stable intermediate can then participate in Suzuki coupling reactions to forge C-C bonds at the C2 position, a cornerstone of complex molecule construction.
-
C-H Activation and Functionalization: Palladium-catalyzed C-H activation has revolutionized organic synthesis. N-Boc indoles are highly compatible with these methods. The Boc group's electronic and steric influence can direct C-H functionalization to specific sites, and its stability under many catalytic cycles is a major advantage. This enables the direct introduction of aryl, alkyl, or other groups onto the indole core, bypassing traditional multi-step functionalization routes.
-
Wacker-Type Oxidations: The palladium-catalyzed Wacker-type oxidation of N-Boc indoles provides a direct route to valuable 3-oxyindoline structures, which are prevalent in many natural products and pharmaceutical agents.
Self-Validating Experimental Protocols
The following protocols are presented as self-validating systems. Expected outcomes and key characterization checkpoints are included to ensure methodological integrity.
Protocol 1: General Procedure for N-Boc Protection of Indole
-
Objective: To protect the indole nitrogen with a tert-butoxycarbonyl group.
-
Reagents: Indole (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv), Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Procedure:
-
To a solution of indole in MeCN (approx. 0.2 M), add DMAP followed by (Boc)₂O at room temperature.
-
Stir the reaction mixture at room temperature. A large amount of gas (CO₂) may evolve.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10% Ethyl Acetate in Hexanes) until the starting indole is completely consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove DMAP), followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Validation: The crude product is often pure enough for subsequent steps. Purity can be confirmed by ¹H NMR (disappearance of the broad N-H proton signal around δ 8.1 ppm and appearance of a singlet for the t-butyl group around δ 1.6 ppm) and Mass Spectrometry (MS) to confirm the expected molecular weight.
Protocol 2: General Procedure for Acidic Deprotection of N-Boc Indole
-
Objective: To remove the Boc protecting group under standard acidic conditions.
-
Reagents: N-Boc Indole (1.0 equiv), Trifluoroacetic acid (TFA, 10-20 equiv), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc indole in DCM (approx. 0.1 M) in a flask and cool to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Co-evaporate with a solvent like toluene or DCM (3x) to remove residual TFA.
-
The resulting crude product (often as a TFA salt) can be neutralized by dissolving in an organic solvent and washing with a saturated NaHCO₃ solution, or purified directly.
-
-
Validation: Successful deprotection is confirmed by ¹H NMR (reappearance of the N-H proton signal) and MS analysis showing the loss of 100 Da (the mass of the Boc group).
Conclusion
The tert-butoxycarbonyl group is far more than a simple placeholder in indole synthesis. Its robust yet selectively labile nature, coupled with its ability to deactivate the indole nitrogen and direct subsequent functionalization, makes it a powerful strategic tool. From stabilizing reactive precursors in the classic Fischer synthesis to enabling regioselective C-H activation in cutting-edge palladium catalysis, the Boc group has proven indispensable. For the modern synthetic chemist, a deep, mechanistic understanding of N-Boc chemistry is not merely beneficial—it is essential for the intelligent design and efficient execution of synthetic routes toward complex, high-value indole-containing molecules.
Introduction: The Critical Role of 1-Boc-3-carboxymethylindole in Synthesis
An In-depth Technical Guide to the Stability and Storage of 1-Boc-3-carboxymethylindole
For Researchers, Scientists, and Drug Development Professionals
This compound serves as a vital intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and research compounds. Its structure, featuring a protected indole nitrogen and a reactive carboxylic acid moiety, makes it a versatile building block. However, the very features that make it synthetically useful—the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the electron-rich indole core—also present inherent stability challenges. Understanding and controlling the stability of this compound is paramount for ensuring the reproducibility of experimental results, the purity of final products, and the integrity of stored materials.
This guide provides a comprehensive analysis of the chemical stability of this compound, details its likely degradation pathways, and offers field-proven recommendations for its optimal storage and handling. Furthermore, it outlines a robust experimental workflow for performing forced degradation studies, empowering researchers to validate stability indicating methods and establish in-house best practices.
Pillar 1: Chemical Stability Profile - A Functional Group Analysis
The stability of this compound is best understood by examining the vulnerabilities of its constituent functional groups: the N-Boc protecting group, the indole ring system, and the carboxymethyl side chain.
The N-Boc Protecting Group: An Acid-Labile Shield
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to protect amine functionalities.[1] Its primary role is to offer stability against nucleophilic attack and basic conditions.[2] However, its key vulnerability is its pronounced lability under acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.
Even mildly acidic environments, including exposure to acidic silica gel during chromatography or storage with trace acidic impurities, can initiate this deprotection. Furthermore, the Boc group can be removed under thermolytic conditions, a factor to consider during high-temperature reactions or long-term storage at elevated temperatures.[3]
The Indole Ring: Susceptibility to Oxidation
The indole nucleus is an electron-rich aromatic system, which makes it susceptible to oxidation. This reactivity is a known characteristic of indole derivatives and can be a significant degradation pathway.[4] Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities in solvents (e.g., aged ethers), or exposure to strong oxidizing agents. The resulting degradation products can be complex, often involving the formation of oxindoles or ring-opened species. This underscores the importance of storing the compound under an inert atmosphere to minimize contact with oxygen.
The Carboxymethyl Side Chain: Generally Robust
The carboxymethyl group (-CH₂COOH) is generally a stable functional group. However, its acidic proton can influence the overall microenvironment of the solid-state material. In solution, particularly in alcohol-based solvents, there is a potential for esterification, especially under acidic catalysis. While this is more of a concern for solution-state stability, it is a factor to consider when choosing solvents for analysis or short-term storage.
Pillar 2: Predicted Degradation Pathways
Based on the functional group liabilities, we can predict the primary degradation pathways for this compound. Understanding these pathways is the first step in designing effective storage and handling protocols.
Caption: Predicted degradation pathways for this compound.
Pillar 3: Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, a multi-faceted approach to storage is required, addressing temperature, atmosphere, light, and humidity.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Minimizes thermal degradation and slows down potential oxidative processes. Refrigeration at 4°C is often sufficient for short-to-medium term storage.[5] For long-term archival, -20°C is preferred. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the oxidative degradation of the electron-rich indole ring.[5] |
| Light | Amber Vial / Protect from Light | Protects the compound from potential photolytic degradation pathways. |
| Container | Tightly Sealed, Inert Material | Prevents exposure to moisture and atmospheric contaminants. Glass is preferred over plastic, which may be permeable to gases. The container must be carefully resealed after each use.[6] |
| Handling | Dry, Well-Ventilated Area | Avoids moisture uptake and ensures user safety. Use in a fume hood or well-ventilated space is recommended.[7] |
Pillar 4: A Self-Validating System - Forced Degradation Studies
While the recommendations above are based on sound chemical principles, the most definitive way to understand the stability of a specific batch of material is through a forced degradation study.[8] Such studies are essential for developing stability-indicating analytical methods and provide invaluable data on degradation pathways.[9][10][11]
Experimental Workflow for Forced Degradation
The following workflow outlines the key steps for conducting a comprehensive forced degradation study on this compound.
Caption: Workflow for a forced degradation study.
Detailed Protocol for Stress Testing
Objective: To generate potential degradation products and determine the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a suitable vial. Include a control sample (stock solution diluted with water/acetonitrile) kept under ambient, protected conditions.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Note: Reactions in base can be rapid; monitor closely.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial, remove the solvent under a stream of nitrogen, and place the solid in a 60°C oven.
-
Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Point Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). For acid/base hydrolysis, neutralize the sample before injection if necessary. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a typical starting point.
-
Use a UV detector to quantify the parent peak and detect degradation products.
-
Use an MS detector to obtain mass information on the degradation products, which is crucial for structural elucidation.
-
-
Data Interpretation: Calculate the percentage of degradation of the parent compound. Analyze the chromatograms for new peaks, which represent degradation products. A mass balance analysis should be performed to ensure that all degradation products are accounted for.[9]
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly tied to its purity and stability. Its primary liabilities are the acid- and heat-sensitive N-Boc group and the oxidatively susceptible indole ring. By implementing a storage strategy that mitigates these factors—specifically, storage at low temperatures (-20°C to 4°C) under an inert atmosphere and protected from light—researchers can significantly extend the shelf-life and preserve the integrity of this compound. For critical applications, conducting a forced degradation study is the most rigorous approach to understanding its stability profile and developing validated, stability-indicating analytical methods.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. 1-Boc-3-Formylindole | 57476-50-3 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. article.sapub.org [article.sapub.org]
- 11. rjptonline.org [rjptonline.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of N-in-Boc-Tryptophan Derivatives in Solid-Phase Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tryptophan in Peptide Therapeutics
Tryptophan, with its unique indole side chain, is a cornerstone amino acid in the design of peptides and proteins. Its large, aromatic structure contributes significantly to hydrophobic interactions, π-π stacking, and hydrogen bonding, which are critical for defining peptide conformation and mediating interactions with biological targets.[1][2] In the realm of drug discovery, the modification of tryptophan residues is a powerful strategy to enhance the therapeutic profile of peptides, improving metabolic stability, receptor selectivity, and bioavailability.[1]
However, the very reactivity that makes the indole ring a versatile functional motif also presents significant challenges during chemical synthesis, particularly in standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview and detailed protocols for the strategic use of N-in-Boc protected tryptophan—the industry standard for overcoming these synthetic hurdles—to ensure the high-fidelity synthesis of complex tryptophan-containing peptides.
The Core Challenge: Tryptophan Indole Ring Degradation
The primary challenge in synthesizing tryptophan-containing peptides via SPPS is the susceptibility of the indole ring to electrophilic attack under acidic conditions. This degradation typically occurs during the final cleavage step, where strong acids like trifluoroacetic acid (TFA) are used to cleave the peptide from the resin and remove side-chain protecting groups.
During this process, acid-labile protecting groups (e.g., Boc, Trityl) release stable carbocations into the cleavage cocktail.[3] These electrophilic carbocations can then alkylate the electron-rich indole ring of tryptophan, leading to undesired, often irreversible modifications.[4] This side reaction reduces the yield of the target peptide and introduces impurities that can be difficult to separate, compromising the final product's purity and biological activity.[5]
The Solution: Indole Nitrogen Protection
To prevent this deleterious side reaction, the nucleophilicity of the indole ring must be suppressed during synthesis. The most effective and widely adopted strategy is the protection of the indole nitrogen (at position 1) with an acid-labile tert-butyloxycarbonyl (Boc) group.[4] The resulting derivative, most commonly Nα-Fmoc-N-in-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH) , serves as the key building block for incorporating a protected tryptophan residue into a peptide sequence using the popular Fmoc/tBu SPPS strategy.[6][7]
The N-in-Boc group is sufficiently stable to withstand the mildly basic conditions of repetitive Fmoc deprotection (using piperidine) but is cleanly removed during the final strong acid cleavage with TFA, liberating the native tryptophan residue.[4]
Nomenclature Clarification:
-
1-Boc-3-carboxymethylindole: This chemical name technically refers to N-Boc-indole-3-acetic acid. While it could be used to cap a peptide or attach to a side chain, it is not a standard building block for peptide chain elongation due to the lack of an α-amino group.
-
Fmoc-Trp(Boc)-OH: This is the standard reagent for incorporating a tryptophan residue with a protected indole ring in Fmoc-based SPPS. The "Fmoc" protects the α-amino group for chain assembly, while the "(Boc)" protects the indole nitrogen. This is the focus of the following protocols.
Experimental Protocols and Methodologies
The successful incorporation of Fmoc-Trp(Boc)-OH relies on optimized coupling strategies and carefully formulated cleavage conditions.
Protocol 1: Standard Incorporation of Fmoc-Trp(Boc)-OH in Automated SPPS
This protocol outlines a standard cycle for coupling Fmoc-Trp(Boc)-OH on an automated peptide synthesizer using the Fmoc/tBu strategy.
Workflow Overview:
Caption: Automated SPPS cycle for amino acid incorporation.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Trp(Boc)-OH
-
Coupling Reagent (e.g., HBTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesizer's reaction vessel.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Drain and repeat once.[6]
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, pre-activate the Fmoc-Trp(Boc)-OH. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-Trp(Boc)-OH (4 equivalents, ~0.4 mmol)
-
HBTU (3.9 equivalents, ~0.39 mmol)
-
DIPEA (8 equivalents, ~0.8 mmol) in DMF for 2-5 minutes.
-
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 45-90 minutes.
-
Post-Coupling Wash: Wash the resin with DMF (3 cycles) followed by DCM (3 cycles) to remove excess reagents and byproducts.
-
Cycle Repetition: Proceed to the deprotection step for the newly added Fmoc-Trp(Boc)-OH to continue peptide elongation.
Protocol 2: Managing Sterically Hindered Couplings
Coupling an amino acid to the Trp(Boc) residue or coupling the Trp(Boc) residue itself can sometimes be slow due to steric hindrance. In such cases, a more robust coupling strategy is required.[8]
Key Considerations:
-
Potent Reagents: Use stronger, onium salt-based coupling reagents like HATU or COMU, which form highly reactive OAt or Oxyma active esters, respectively.[8]
-
Extended Time/Double Coupling: Increase the coupling time to 2-4 hours or perform a second coupling (double coupling) to ensure the reaction goes to completion.
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.
Recommended Coupling Reagent Combinations for Hindered Systems
| Reagent | Activating Additive | Base (Non-nucleophilic) | Key Advantages |
| HATU | (Internal HOAt) | DIPEA, Collidine | Highly effective for difficult couplings; forms reactive OAt esters.[8][9] |
| HCTU | (Internal HOBt derivative) | DIPEA, Collidine | Fast kinetics and good performance with hindered residues.[9] |
| COMU | (Internal OxymaPure) | DIPEA, Collidine | High efficiency, safer (non-explosive byproducts), and excellent solubility.[10] |
| PyBOP | HOBt | DIPEA, NMM | Phosphonium-based reagent, generally associated with lower racemization levels.[8] |
Protocol 3: Final Cleavage and Deprotection
This is the most critical step for preserving the integrity of the tryptophan residue. The cleavage cocktail must contain a strong acid to remove all protecting groups (including the N-in-Boc) and "scavengers" to trap the carbocations generated.[11]
Cleavage Workflow:
Caption: Workflow for peptide cleavage and isolation.
Recommended Cleavage Cocktail (Reagent K variant):
This cocktail is robust and suitable for most peptides containing sensitive residues, including tryptophan.[4][12]
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 88% | Strong acid for cleavage and deprotection.[13] |
| Water | 5% | Scavenger; promotes removal of some protecting groups. |
| Thioanisole | 5% | Scavenger for benzyl-type protecting groups. |
| Triisopropylsilane (TIS) | 2% | Potent scavenger for trityl groups and other carbocations.[4] |
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., from a 0.1 mmol synthesis) in a suitable reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer incubation.[12]
-
Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the deprotected peptide.
-
Resin Wash: Wash the resin with a small additional volume of neat TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers and dissolved protecting group fragments.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Best Practices
The incorporation of tryptophan into synthetic peptides is essential for mimicking natural structures and developing novel therapeutics. However, its susceptibility to acid-catalyzed degradation necessitates a robust protective strategy. The use of Fmoc-Trp(Boc)-OH is the gold standard for preventing indole alkylation during SPPS.[4] By combining this protected building block with potent coupling reagents for challenging sequences and a well-formulated cleavage cocktail rich in scavengers, researchers can ensure the high-yield, high-purity synthesis of complex tryptophan-containing peptides, paving the way for successful downstream applications in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Indole-3-Acetamides via Amide Coupling of 1-Boc-3-Carboxymethylindole with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indole-3-Acetamides
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antihyperglycemic properties.[1] Indole-3-acetamide derivatives, in particular, are of significant interest as they serve as crucial intermediates in chemical synthesis and have demonstrated potential as therapeutic agents themselves.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of indole-3-acetamides through the amide coupling of 1-Boc-3-carboxymethylindole (N-Boc-indole-3-acetic acid) with various primary and secondary amines.
The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is pivotal for this transformation. It serves two primary functions:
-
Enhanced Reactivity: It prevents potential side reactions involving the indole N-H proton, which can be acidic.
-
Improved Solubility: The Boc group often improves the solubility of the indole starting material in common organic solvents.
This document will delve into the mechanistic underpinnings of the amide coupling reaction, provide robust experimental protocols, discuss the critical subsequent step of Boc deprotection, and offer practical insights to troubleshoot common challenges.
Theoretical Background and Reaction Mechanism
The synthesis of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Direct reaction is generally not feasible as the amine will deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
The Amide Coupling Step
A variety of coupling reagents are available, with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU being among the most common.[3][4][5][6]
The general mechanism involving a carbodiimide reagent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), is depicted below. HOBt is known to suppress side reactions and minimize racemization when chiral amines or acids are used.[4]
Figure 1: General mechanism for EDC/HOBt mediated amide coupling.
The Boc Deprotection Step
Following the successful formation of the amide, the Boc group is typically removed to yield the final indole-3-acetamide derivative. The stability of the Boc group allows for its selective cleavage under various conditions, which can be tailored to the overall molecular structure to avoid affecting other sensitive functional groups.[7]
Common deprotection strategies include:
-
Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a classic and highly effective method.[7][8] Other acids like HCl in an organic solvent are also frequently used.[7]
-
Basic Conditions: For certain substrates, particularly electron-deficient indoles, basic conditions such as sodium methoxide (NaOMe) in methanol can selectively cleave the N-Boc group.[9][10]
-
Thermal Conditions: Heating in a suitable solvent can also effect the removal of the Boc group, sometimes offering a milder alternative to harsh acidic or basic treatments.[11]
Experimental Protocols
General Experimental Workflow
The overall process for the synthesis of indole-3-acetamides from this compound is a two-step sequence: amide coupling followed by Boc deprotection.
Figure 2: A typical experimental workflow for the two-step synthesis.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general and cost-effective method for the amide bond formation.[6][12]
Materials and Equipment:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, ice bath
-
Reagents for workup and purification (Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF or DCM.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of EDC and to minimize side reactions.
-
Activation: Add EDC (1.2 eq) portion-wise to the cooled, stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-Boc-indole-3-acetamide by silica gel column chromatography.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and efficient protocol for removing the Boc protecting group.[7]
Materials and Equipment:
-
1-Boc-indole-3-acetamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer
-
Reagents for workup (Saturated aq. NaHCO₃, brine, ethyl acetate)
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified 1-Boc-indole-3-acetamide in DCM (a typical concentration is 0.1-0.5 M).
-
Acid Addition: Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). The reaction is often accompanied by gas evolution (isobutylene).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Quenching and Neutralization: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and slowly add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2-3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting indole-3-acetamide can be further purified by crystallization or column chromatography if necessary.
Data Presentation and Troubleshooting
Comparison of Common Amide Coupling Reagents
The choice of coupling reagent can significantly impact reaction time, yield, and purity. The following table provides a comparison of commonly used reagents for this transformation.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA/TEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used. The urea byproduct is water-soluble, simplifying workup.[12] |
| HATU | None | DIPEA/TEA | DMF | 1 - 4 | 85 - 98 | Highly efficient and fast. Ideal for sterically hindered amines or acids. More expensive.[3] |
| CDI | None | Pyridine (cat.) | Acetonitrile | 2 - 24 | 70 - 85 | A one-pot method where CO₂ is the primary byproduct. Good for simple substrates.[1] |
| SOCl₂ | None | Pyridine | DCM/THF | 1 - 3 | 80 - 95 | Involves formation of an acyl chloride intermediate. Requires careful handling of SOCl₂.[13] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent.- Insufficient activation time.- Poor quality of amine or acid.- Water in the reaction solvent. | - Use fresh coupling reagents.- For HATU, pre-activate the acid for 15-30 min before adding the amine.[12]- Ensure starting materials are pure.- Use anhydrous solvents. |
| Formation of Urea Byproduct (with EDC) | - The O-acylisourea intermediate can rearrange. | - Add HOBt to trap the intermediate as an active ester, which is more stable.[4]- Perform the reaction at 0 °C. |
| Incomplete Boc Deprotection | - Insufficient acid or reaction time.- Acid-labile substrate degradation. | - Increase the concentration of TFA or the reaction time.- Consider milder deprotection methods like NaOMe in MeOH or thermal conditions if the substrate is sensitive.[9][11] |
| Side Reactions on the Indole Ring | - The indole ring can be susceptible to electrophilic attack under strongly acidic conditions. | - Perform acidic deprotection at 0 °C to minimize side reactions.- Use the minimum necessary amount of acid and time. |
Conclusion
The reaction of this compound with amines is a robust and versatile method for synthesizing a diverse library of indole-3-acetamide derivatives. The strategic use of the Boc protecting group, coupled with an appropriate choice of coupling reagent and deprotection conditions, allows for the efficient and high-yield production of these valuable compounds. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and organic synthesis with the necessary tools to successfully implement this important transformation in their work.
References
- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetamide | Trusted Manufacturers - Chemical Bull [chemicalbull.com]
- 3. fishersci.dk [fishersci.dk]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Coupling of 1-Boc-3-carboxymethylindole with Amino Acids
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of indole derivatives with amino acids is a cornerstone of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, while amino acids provide the building blocks for peptides and proteins, offering vast opportunities for molecular diversity and targeted therapeutic design. Specifically, 1-Boc-3-carboxymethylindole (also known as N-Boc-indole-3-acetic acid) serves as a valuable synthon, combining the structural features of indole-3-acetic acid (a natural auxin) with a tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] This Boc group provides a crucial advantage by preventing unwanted side reactions at the indole nitrogen, ensuring the selective formation of an amide bond between the carboxyl group and the amino group of an amino acid.[][5][6]
These application notes provide a comprehensive guide to the chemical principles, detailed experimental protocols, and troubleshooting strategies for the successful coupling of this compound with various amino acids. The methodologies described herein are designed to be robust and adaptable for the synthesis of a wide array of indole-amino acid conjugates, which are pivotal intermediates in the development of novel therapeutics, including peptide-drug conjugates and small molecule inhibitors.
Chemical Principles of Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group.[7][8] Direct reaction is generally inefficient. Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the reactants, the desired reaction conditions, and the need to suppress side reactions like racemization.[9][10]
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis.[][11] In the context of this compound, it serves two primary functions:
-
Preventing N-acylation: The indole nitrogen is nucleophilic and could potentially react with the activated carboxylic acid, leading to undesired side products. The bulky Boc group sterically hinders and electronically deactivates the indole nitrogen, preventing this reaction.
-
Enhancing Solubility: The Boc group can improve the solubility of the indole derivative in common organic solvents used for coupling reactions.
The Boc group is stable under the neutral or basic conditions typically used for amide bond formation and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without cleaving the newly formed amide bond.[][6]
Common Coupling Reagents and Mechanisms
Several classes of coupling reagents are effective for this transformation. The two most common and reliable methods involve carbodiimides with additives and uronium/aminium salt-based reagents.
1. Carbodiimide-Mediated Coupling (e.g., EDC with HOBt):
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and efficiency.[12][13] The reaction mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[14][15]
-
Formation of an Active Ester: This intermediate is prone to rearrangement into an unreactive N-acylurea.[14][16] To prevent this and reduce racemization, an additive like 1-hydroxybenzotriazole (HOBt) is used.[17] HOBt reacts with the O-acylisourea to form a more stable and less reactive HOBt-ester.
-
Amide Bond Formation: The amino group of the amino acid then attacks the carbonyl group of the HOBt-ester, forming the desired amide bond and releasing HOBt.[18]
Caption: Carbodiimide (EDC)/HOBt coupling workflow.
2. Uronium/Aminium Salt Reagents (e.g., HATU):
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, especially for sterically hindered amino acids or difficult couplings.[12] They generally lead to faster reactions and lower rates of racemization.[12]
-
Formation of the Active Ester: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylate of the indole derivative attacks HATU to form a highly reactive OAt-ester.[19]
-
Amide Bond Formation: This active ester readily reacts with the amine of the amino acid to yield the final amide product.[20]
Caption: HATU-mediated amide coupling workflow.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, H-Ala-OtBu·HCl)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for many standard amino acids.
-
Preparation of Reactants:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath and stir for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.[21]
-
-
Amine Addition:
-
In a separate flask, if starting with an amino acid ester hydrochloride salt, dissolve it in anhydrous DCM/DMF and add DIPEA (1.1 eq.) to neutralize the salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Add the neutralized amino acid solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole acid is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure indole-amino acid conjugate.
-
Protocol 2: HATU Mediated Coupling
This method is preferred for sterically hindered amino acids or when faster reaction times are desired.
-
Preparation of Reactants:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.[22]
-
-
Amine Addition:
-
Add the amino acid ester (1.1 eq., if using a free base) or the neutralized amino acid ester solution to the activated mixture.
-
-
Reaction:
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in Protocol 1. The aqueous work-up is crucial for removing DMF and water-soluble byproducts.
-
Data Presentation: Comparison of Coupling Conditions
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| Additive | 1-Hydroxybenzotriazole (HOBt) | None required (HOAt is part of the reagent) |
| Base | DIPEA or Triethylamine | DIPEA |
| Typical Solvent | DCM, DMF | DMF |
| Reaction Time | 4-16 hours | 1-4 hours |
| Relative Cost | Lower | Higher |
| Efficiency | Good for most substrates | Excellent, especially for hindered substrates |
| Racemization Risk | Low with HOBt | Very low |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of coupling reagent by moisture.- Steric hindrance from bulky amino acids.[9] | - Ensure anhydrous conditions and high-purity reagents.- Increase reaction time or temperature (e.g., to 40-50 °C), but monitor for side reactions.- Switch to a more powerful coupling reagent like HATU or COMU.[23]- For very difficult couplings, consider converting the carboxylic acid to an acid chloride first (use with caution). |
| Formation of N-acylurea byproduct | - Rearrangement of the O-acylisourea intermediate in carbodiimide reactions.[16][24] | - Ensure HOBt is added and allowed to react with the O-acylisourea before adding the amine.- Use a uronium/aminium salt reagent like HATU to avoid this specific side reaction. |
| Racemization of the Amino Acid | - Over-activation of the carboxylic acid.- Prolonged reaction times at elevated temperatures.- Use of a strong base. | - Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).- Use racemization-suppressing additives like HOBt or HOAt.[9]- Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA if racemization is a concern.[9] |
| Difficulty in Purification | - Byproducts from the coupling reagents (e.g., DCU if DCC is used, water-soluble urea from EDC).- Poor solubility of the product. | - Perform a thorough aqueous work-up to remove water-soluble impurities before chromatography.- If using DCC, filter off the precipitated dicyclohexylurea (DCU).- For purification challenges, consider reversed-phase chromatography.[21] For issues with indole-containing compounds specifically, chromatography on polyvinylpolypyrrolidone (PVPP) has been reported as an effective purification technique.[25][26][27] |
Conclusion
The coupling of this compound with amino acids is a versatile and powerful method for synthesizing valuable building blocks for drug discovery. By understanding the underlying chemical principles and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate a diverse library of indole-amino acid conjugates. The protocols provided herein, based on either EDC/HOBt or HATU-mediated coupling, offer reliable starting points for synthesis. Careful attention to reaction setup, monitoring, and purification, along with the troubleshooting guidance provided, will enable scientists to overcome common challenges and achieve high yields of the desired products.
References
- 1. scielo.br [scielo.br]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. americanpeptidesociety.org [americanpeptidesociety.org]
- 24. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 25. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Indole-3-Acetic Acid Derivatives in Drug Discovery
Introduction: Beyond the Phytoncide
Indole-3-acetic acid (IAA), the principal auxin in plants, has long been recognized for its pivotal role in regulating plant growth and development.[1][2] However, the therapeutic potential of its synthetic derivatives for human diseases has garnered significant attention in recent years. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] By chemically modifying the IAA backbone, researchers have successfully developed a diverse array of compounds with potent and selective activities against a range of therapeutic targets. This guide provides an in-depth exploration of the applications of IAA derivatives in modern drug discovery, with a focus on their mechanistic rationale, practical experimental protocols, and future outlook. We will delve into key therapeutic areas where these compounds are making a significant impact, including oncology, neuroprotection, and anti-inflammatory conditions.
I. Anticancer Applications: A Targeted Prodrug Strategy
A particularly innovative application of IAA derivatives in oncology is their use as prodrugs in enzyme-prodrug therapy.[4][5][6] This approach leverages the unique metabolic activation of IAA by the plant-derived enzyme horseradish peroxidase (HRP) to selectively generate cytotoxic species within the tumor microenvironment.[7][8]
Mechanism of Action: HRP-Mediated Cytotoxicity
The core principle of this strategy is the targeted delivery of HRP to tumor cells, followed by systemic administration of a non-toxic IAA prodrug.[9] Upon reaching the tumor site, HRP catalyzes the one-electron oxidation of the IAA derivative. This oxidation initiates a cascade of reactions, including decarboxylation, leading to the formation of highly reactive radical species such as the 3-indolylmethyl radical.[6] These radicals can induce cell death through various mechanisms, including DNA damage and lipid peroxidation.[4][7] A key cytotoxic product is 3-methylene-2-oxindole, which can form adducts with cellular nucleophiles like thiols and DNA, ultimately triggering apoptosis.[4][6]
The elegance of this system lies in its selectivity. The IAA prodrug itself is relatively benign, and endogenous human peroxidases do not efficiently catalyze its conversion to the toxic form.[9] Therefore, cytotoxicity is largely confined to the HRP-expressing tumor cells. Halogenated IAA derivatives have been shown to be particularly potent cytotoxic agents upon HRP activation.[5]
Below is a diagram illustrating the HRP-mediated activation of an IAA prodrug and its subsequent cytotoxic effects on a cancer cell.
Caption: HRP-mediated activation of an IAA prodrug in cancer therapy.
Experimental Protocols
This protocol outlines a general method for the synthesis of a halogenated IAA derivative, which has shown enhanced cytotoxic potential.
Materials:
-
5-Bromoindole
-
Glyoxylic acid monohydrate
-
Potassium hydroxide (KOH)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 5-bromoindole (1.0 eq) in methanol in a round-bottom flask.
-
In a separate beaker, dissolve potassium hydroxide (3.0 eq) and glyoxylic acid monohydrate (1.2 eq) in methanol.
-
Slowly add the KOH/glyoxylic acid solution to the 5-bromoindole solution with stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted 5-bromoindole.
-
Acidify the aqueous layer with HCl to a pH of 2-3, which will precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-indole-3-acetic acid.
-
Characterize the final product by NMR and mass spectrometry.
This protocol determines the cytotoxic effects of an IAA derivative in the presence of HRP on a cancer cell line.[10]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
IAA derivative stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the IAA derivative in complete medium.
-
Add the HRP solution to the wells at a pre-determined optimal concentration.
-
Add 100 µL of the diluted IAA derivative solutions to the appropriate wells. Include controls for cells alone, cells with HRP only, and cells with the IAA derivative only.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation:
| Compound | Cell Line | IC50 (µM) with HRP | IC50 (µM) without HRP |
| IAA | HeLa | 50 | >200 |
| 5-Bromo-IAA | HeLa | 5 | >200 |
| IAA | MCF-7 | 75 | >200 |
| 5-Bromo-IAA | MCF-7 | 8 | >200 |
Fictional data for illustrative purposes.
II. Neuroprotective Applications: Modulating Inflammatory Pathways
IAA and its derivatives are emerging as promising neuroprotective agents, with potential applications in neurodegenerative diseases and drug-induced neurotoxicity.[11][12] Their mechanisms of action in the central nervous system are multifaceted, often involving the modulation of inflammatory and stress-related signaling pathways.
Mechanism of Action: Attenuation of Neuroinflammation
One of the key neuroprotective mechanisms of IAA is its ability to attenuate neuroinflammation. For instance, in models of valproic acid-induced neurotoxicity, IAA has been shown to downregulate the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[11] This pathway is a critical mediator of the innate immune response and its overactivation can lead to the production of pro-inflammatory cytokines and neuronal damage. By inhibiting this pathway, IAA can reduce the inflammatory cascade in the brain.[11][13] Furthermore, IAA has been shown to mitigate endoplasmic reticulum stress, another factor implicated in neuronal cell death.[11]
In the context of Parkinson's disease, certain IAA-arylhydrazone hybrids have demonstrated neuroprotective effects against neurotoxin-induced damage.[12] These compounds also exhibit monoamine oxidase B (MAOB) inhibitory activity, which can help to preserve dopamine levels in the brain, and possess antioxidant properties that protect against oxidative stress.[12]
The following diagram illustrates the proposed neuroprotective mechanism of IAA derivatives through the modulation of the TLR4/NF-κB pathway.
Caption: Neuroprotective mechanism of IAA derivatives via TLR4/NF-κB inhibition.
Experimental Protocols
This protocol assesses the ability of an IAA derivative to protect a human neuroblastoma cell line (SH-SY5Y) from a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
IAA derivative stock solution (10 mM in DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Differentiate SH-SY5Y cells by treating with retinoic acid for 5-7 days.
-
Seed the differentiated cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the IAA derivative for 24 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells and incubate for another 24 hours.
-
Measure cell death by quantifying the release of LDH into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of neuroprotection conferred by the IAA derivative compared to the toxin-only treated cells.
III. Anti-inflammatory Applications: A Multifaceted Approach
The anti-inflammatory properties of IAA and its derivatives extend beyond neuroprotection and are being explored for a range of inflammatory conditions.[14][15]
Mechanism of Action: HO-1 Induction and Radical Scavenging
IAA has been shown to exert anti-inflammatory effects in macrophages by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[14] This induction appears to be independent of the aryl hydrocarbon receptor (AhR) pathway.[14] Additionally, IAA can directly scavenge free radicals, such as reactive oxygen species (ROS) and nitric oxide (NO), thereby reducing oxidative stress, a key driver of inflammation.[14][15] This dual action of inducing a protective enzyme and directly neutralizing harmful radicals makes IAA derivatives attractive candidates for anti-inflammatory drug development. In lipopolysaccharide (LPS)-stimulated macrophages, IAA has been shown to significantly reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[14][15]
Experimental Protocols
This protocol uses the Griess assay to quantify the effect of an IAA derivative on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
IAA derivative stock solution (10 mM in DMSO)
-
Griess reagent
-
Sodium nitrite standard solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the IAA derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production by the IAA derivative.
IV. Other Emerging Applications
The versatility of the indole-3-acetic acid scaffold has led to its exploration in various other therapeutic areas:
-
CRTH2 Receptor Antagonists: Certain IAA derivatives have been optimized as potent and selective antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[16] This receptor is involved in allergic inflammation, and its antagonism is a promising strategy for the treatment of respiratory diseases like asthma.[16]
-
Antimicrobial Agents: Schiff base triazoles derived from indole-3-acetic acid have demonstrated antibacterial and antifungal activity against various strains.[3]
-
Ectonucleotidase Inhibitors: Indole acetic acid sulfonate derivatives have been synthesized as inhibitors of ectonucleotidases, enzymes that are overexpressed in some cancers and contribute to an immunosuppressive tumor microenvironment.[17]
-
Aldose Reductase Inhibitors: Derivatives of indole-1-acetic acid have shown potential as aldose reductase inhibitors, which could be beneficial in preventing diabetic complications.[18]
V. Future Perspectives and Conclusion
Indole-3-acetic acid derivatives represent a rich and promising class of molecules for drug discovery. Their diverse biological activities, coupled with the chemical tractability of the indole scaffold, offer numerous opportunities for the development of novel therapeutics. The targeted cancer therapy approach using HRP-activated IAA prodrugs is particularly compelling and warrants further investigation. In the fields of neurodegenerative and inflammatory diseases, the ability of these compounds to modulate key signaling pathways provides a strong rationale for their continued development. As our understanding of the complex biology underlying these diseases grows, so too will our ability to design and synthesize next-generation IAA derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of compounds.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
- 4. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of indole-3-acetic acid with horseradish peroxidase as a potential anticancer agent: from docking to molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]
- 12. Exploring the Potential of Indole-3-acetic Acid Arylhydrazone Hybrids for Parkinson's Disease Treatment: A Comprehensive Evaluation of Neuroprotective, MAOB Inhibitory, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Note: Solid-Phase Synthesis Strategies Using 1-Boc-3-carboxymethylindole
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 1-Boc-3-carboxymethylindole in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS). We delve into the strategic importance of the N-Boc protecting group, provide step-by-step methodologies for resin immobilization and subsequent chemical manipulations, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate the indole-3-acetic acid scaffold into peptides, peptidomimetics, and small molecule libraries.
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. Indole-3-acetic acid (also known as heteroauxin) is a prominent derivative, and its incorporation into larger molecules is a common strategy in drug discovery.[2]
Solid-phase synthesis offers a streamlined approach to building complex molecules and libraries by anchoring a starting material to an insoluble polymer support, simplifying purification to mere filtration and washing steps.[3][4] this compound is a purpose-designed building block for this methodology.
-
The carboxymethyl group (-CH₂COOH) provides the reactive handle for covalent attachment to a functionalized resin.
-
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen (N1 position) is crucial. It serves two primary functions:
-
Prevents Side Reactions: The indole NH is nucleophilic and acidic, making it susceptible to undesired alkylation or acylation during synthesis. The Boc group passivates this site.[5]
-
Modulates Reactivity: As an electron-withdrawing group, the Boc protectorate deactivates the indole ring towards unwanted electrophilic substitution, which can be a problem during repetitive acid-labile deprotection steps in Boc-based SPPS.[5]
-
This application note will detail the robust and efficient use of this versatile building block.
Physicochemical Properties & Handling
Proper handling of the starting material is paramount for successful synthesis.
| Property | Value |
| Chemical Name | 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, DCM, THF, Dioxane |
| Storage | Store at 2-8°C, desiccated |
Core Synthetic Workflow
The overall strategy for utilizing this compound on a solid support follows a well-established cycle of steps. The process begins with the covalent attachment (immobilization) of the indole building block to a suitable resin and proceeds through iterative chemical modifications.
Detailed Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales.
Protocol 4.1: Immobilization on Amine-Functionalized Resin
This protocol describes the attachment of this compound to a Rink Amide resin, which upon cleavage yields a C-terminal carboxamide. The principles are broadly applicable to other amine-containing supports (e.g., Sieber, MBHA).
Materials:
-
Rink Amide Resin (e.g., 0.5 mmol/g loading capacity)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (or Hydroxybenzotriazole, HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.[6] Drain the DMF.
-
If the resin is Fmoc-protected, perform Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
-
Carboxylic Acid Activation:
-
In a separate vial, dissolve this compound (82.6 mg, 0.3 mmol, 3 eq.) and Oxyma Pure (42.6 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIC (47 µL, 0.3 mmol, 3 eq.) to the solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Rationale: Pre-activation of the carboxylic acid to an active ester (e.g., an OBt or Oxyma ester) is critical for efficient coupling.[7] DIC is a liquid carbodiimide that is ideal for SPPS as its urea byproduct is soluble and easily washed away.[8] Oxyma/HOBt are added to suppress racemization and improve reaction kinetics.[7]
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the swollen, deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
In-Process Control: To monitor the reaction, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test).[9] A negative result (yellow/colorless beads) indicates the complete consumption of free primary amines and a successful coupling. If the test is positive (blue beads), extend the reaction time or consider a second coupling.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amine sites and prevent the formation of deletion sequences, perform a capping step.
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:5:90 v/v/v).
-
Add the capping solution (5 mL) to the resin and agitate for 30 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next step.
-
Protocol 4.2: N-Boc Deprotection
The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA).
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) - Scavenger
Procedure:
-
Pre-wash: Wash the resin with DCM (3 x 5 mL) to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a deprotection solution of 25-50% TFA in DCM.[10] It is good practice to include a scavenger like 1-5% TIS to quench the tert-butyl cations generated during deprotection, which can otherwise cause side reactions, particularly with electron-rich residues.[11]
-
Reaction:
-
Add the TFA/DCM solution (5 mL) to the resin and agitate for 1-2 minutes, then drain.
-
Add a fresh portion of the solution and agitate for 20-30 minutes.[10]
-
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 5 mL).
-
Neutralization: Before proceeding to the next coupling or modification step, the resulting N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine.
Protocol 4.3: Cleavage from Resin and Final Deprotection
This final step liberates the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the resin linker and other protecting groups present in the molecule. For a Rink Amide resin, a high concentration of TFA is sufficient.
Materials:
-
TFA
-
TIS
-
Deionized Water
-
Cold Diethyl Ether
Procedure:
-
Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen, followed by vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5) .
-
Cleavage Reaction:
-
Add the cleavage cocktail (5-10 mL per 200 mg of resin) to the dried resin in a reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen to about 10-20% of its original volume.
-
-
Precipitation:
-
Add the concentrated solution dropwise into a larger volume (e.g., 40 mL) of ice-cold diethyl ether with vigorous stirring.
-
The cleaved product should precipitate as a solid.
-
Allow the suspension to stand at -20°C for 30 minutes to maximize precipitation.
-
-
Purification:
-
Centrifuge the suspension, decant the ether, and wash the solid pellet with cold ether two more times.
-
Dry the crude product under vacuum.
-
Purify the product using an appropriate technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterize the final product by Mass Spectrometry (MS) and HPLC.
-
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Inefficient activation. 2. Steric hindrance. 3. Low-quality or old reagents. | 1. Allow longer pre-activation time; consider a more potent activator like HATU or HBTU. 2. Double the coupling time; perform a second coupling with fresh reagents. 3. Use fresh, high-purity, anhydrous solvents and reagents. |
| Low Final Yield | 1. Premature cleavage of the molecule from the resin during acidic deprotection steps.[13] 2. Incomplete cleavage from the resin. 3. Poor precipitation of the final product. | 1. Use a more acid-stable linker if performing many Boc-deprotection cycles. Use a lower concentration of TFA (e.g., 25%) for deprotection. 2. Increase cleavage time or use a stronger acid cocktail if necessary (e.g., HF for Merrifield resin, though this requires special equipment).[13] 3. Ensure the ether is ice-cold and use a larger volume ratio of ether to TFA. |
| Incomplete Boc Deprotection | 1. Insufficient reaction time or TFA concentration. 2. Sterically hindered Boc group. | 1. Increase TFA concentration to 50% or prolong the deprotection time to 30-40 minutes.[14] 2. Perform a second deprotection step. |
| Side Product Formation | 1. Alkylation of indole ring by carbocations during deprotection/cleavage.[11] 2. Racemization during activation. | 1. Always include scavengers (e.g., TIS, EDT) in TFA cocktails. 2. Avoid strong bases during activation; use additives like Oxyma or HOBt. For very sensitive residues, consider using pre-formed active esters. |
Visualization of Key Chemical Steps
The core chemical transformations on the solid support involve the protection and deprotection of the indole nitrogen.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Boc-3-carboxymethylindole as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Advantage of 1-Boc-3-carboxymethylindole
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its derivatization is a key strategy in the quest for novel therapeutic agents. This compound, also known as 1-(tert-butoxycarbonyl)indole-3-acetic acid, emerges as a particularly strategic building block for the synthesis of complex heterocyclic systems.
The utility of this reagent is twofold:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves a critical dual function. Firstly, it protects the indole nitrogen from participating in unwanted side reactions, a common issue in indole chemistry.[3] Secondly, it modulates the electronic properties of the indole ring, influencing the regioselectivity of subsequent chemical transformations.[4] Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA), provides a clean and efficient deprotection step at a desired stage in a synthetic sequence.[5]
-
The C3-Carboxymethyl Moiety: The acetic acid side chain at the C3 position is a versatile handle for a wide array of chemical manipulations. It can be readily converted into amides, esters, and other functional groups, which can then be elaborated into various heterocyclic rings. This moiety is the gateway to constructing fused ring systems and decorated indole cores.
This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.
Core Synthetic Transformations
This compound is a precursor for a variety of important heterocyclic scaffolds. The following sections detail the synthesis of three key classes of compounds: Tetrahydro-β-carbolines, Diketopiperazines, and Spiro[indole-3,3'-pyrrolidines].
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The tetrahydro-β-carboline skeleton is a privileged scaffold found in a vast number of biologically active alkaloids.[6] The Pictet-Spengler reaction is the most powerful method for the construction of this ring system, involving the cyclization of a tryptamine derivative with an aldehyde or ketone.[4] The synthesis of the requisite N-Boc-tryptamine from this compound is a straightforward two-step process involving amide bond formation followed by reduction.
Workflow for Tetrahydro-β-carboline Synthesis
Caption: Synthetic pathway from this compound to tetrahydro-β-carbolines.
Protocol 1.1: Synthesis of N-Boc-tryptamine from this compound
Step A: Amide Bond Formation to N-Boc-3-indoleacetamide
-
Rationale: The conversion of the carboxylic acid to a primary amide is the initial step. Standard peptide coupling reagents are highly effective for this transformation. Here, we utilize the EDC/HOBt system, which proceeds through a highly activated ester intermediate, minimizing side reactions.[7][8]
-
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and ammonium chloride (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-indoleacetamide, which can often be used in the next step without further purification.
-
Step B: Reduction to N-Boc-tryptamine
-
Rationale: The amide is reduced to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction must be carried out under strictly anhydrous conditions.
-
Materials:
-
N-Boc-3-indoleacetamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure:
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of N-Boc-3-indoleacetamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the solid and wash thoroughly with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure. The crude N-Boc-tryptamine can be purified by column chromatography on silica gel.
-
Protocol 1.2: Pictet-Spengler Reaction of N-Boc-tryptamine
-
Rationale: The acid-catalyzed condensation of N-Boc-tryptamine with an aldehyde forms an iminium ion intermediate, which undergoes intramolecular electrophilic attack on the electron-rich C2 position of the indole ring to form the tetrahydro-β-carboline.[6][9] Trifluoroacetic acid (TFA) is a common and effective catalyst for this reaction.
-
Materials:
-
N-Boc-tryptamine
-
Aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-tryptamine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM at room temperature.
-
Add TFA (0.1-1.0 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-substituted-N-Boc-tetrahydro-β-carboline.
-
| Reactant 1 (Tryptamine) | Reactant 2 (Aldehyde) | Catalyst/Solvent | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | HFIP, reflux | 95 | [9] |
| Tryptamine | p-Nitrobenzaldehyde | HFIP, reflux | 96 | [9] |
| Tryptamine | Formaldehyde | H₂SO₄ | Good | [4] |
| N-9-fluorenyl tryptamine | Benzaldehyde | Thiourea-carboxylic acid/Toluene | 95 |
Synthesis of Indole-Containing Diketopiperazines
Diketopiperazines (DKPs) are cyclic dipeptides that represent a privileged scaffold in drug discovery due to their conformational rigidity and ability to present side chains in well-defined spatial orientations.[10][11] The synthesis of an indole-containing DKP from this compound involves an initial amide coupling with an amino acid ester, followed by Boc deprotection and subsequent intramolecular cyclization.
Workflow for Diketopiperazine Synthesis
Caption: Synthetic route to indole-containing diketopiperazines.
Protocol 2.1: Synthesis of an Indole-Containing Diketopiperazine
Step A: Synthesis of the Linear Dipeptide
-
Rationale: The formation of the linear dipeptide is achieved via a standard amide coupling reaction. HATU is a highly efficient coupling reagent that often provides high yields and minimal racemization.[8]
-
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
5% Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amino acid methyl ester hydrochloride (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude dipeptide ester by column chromatography.
-
Step B: Deprotection and Cyclization
-
Rationale: The Boc group is removed with TFA, and the resulting ammonium salt is neutralized and heated to promote intramolecular cyclization to the diketopiperazine. This can sometimes be achieved in a one-pot fashion.[12]
-
Materials:
-
N-Boc-dipeptide ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene or Xylene
-
A mild base (e.g., triethylamine or DIPEA)
-
-
Procedure:
-
Dissolve the N-Boc-dipeptide ester (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a high-boiling solvent such as toluene or xylene.
-
Add a slight excess of a non-nucleophilic base like DIPEA (2.5 eq) and heat the mixture to reflux.[12]
-
Monitor the cyclization by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting diketopiperazine by recrystallization or column chromatography.
-
| Coupling Reagent | Base | Solvent | Typical Yield | Reference |
| EDC/HOBt | Et₃N | CH₂Cl₂ | 72-90% | [12] |
| HBTU | DIPEA | DMF | Good | [12] |
| T3P | Et₃N | EtOAc | Good | [13] |
Synthesis of Spiro[indole-3,3'-pyrrolidine] Derivatives
Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures.[14] The synthesis of spiro[indole-3,3'-pyrrolidines] can be achieved through a 1,3-dipolar cycloaddition reaction.[15][16] A plausible synthetic route from this compound involves its conversion to a 3-vinylindole derivative, which can then act as a dipolarophile in a reaction with an in-situ generated azomethine ylide.
Workflow for Spiro[indole-3,3'-pyrrolidine] Synthesis
Caption: Proposed pathway for the synthesis of spiro[indole-3,3'-pyrrolidines].
Protocol 3.1: Synthesis of a Spiro[indole-3,3'-pyrrolidine] Derivative
-
Rationale: This multi-step protocol first generates the key N-Boc-3-vinylindole intermediate. This is then used as a dipolarophile in a three-component reaction with an isatin and an amino acid (like sarcosine) to generate an azomethine ylide in situ, which undergoes a [3+2] cycloaddition to form the spiro-pyrrolidine ring.
-
Materials for Intermediate Synthesis (Steps A-C):
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Dess-Martin periodinane (DMP)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous THF, DCM
-
-
Procedure for Intermediate Synthesis:
-
Step A (Reduction): Reduce this compound to 1-Boc-3-(2-hydroxyethyl)indole using a mild reducing agent like BH₃·THF.
-
Step B (Oxidation): Oxidize the resulting alcohol to 1-Boc-indole-3-acetaldehyde using DMP in DCM.
-
Step C (Wittig Olefination): React the aldehyde with the ylide generated from methyltriphenylphosphonium bromide and n-BuLi in THF to furnish N-Boc-3-vinylindole.
-
-
Protocol for 1,3-Dipolar Cycloaddition (Step D):
-
Materials:
-
N-Boc-3-vinylindole
-
Isatin (or a substituted derivative)
-
Sarcosine
-
Toluene or Methanol
-
-
Procedure:
-
To a suspension of isatin (1.0 eq) and sarcosine (1.0 eq) in toluene, add N-Boc-3-vinylindole (1.0 eq).
-
Heat the mixture to reflux for 8-12 hours. The reaction generates an azomethine ylide from the isatin and sarcosine, which is trapped by the vinylindole.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the spiro[indole-3,3'-pyrrolidine] derivative.
-
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of complex heterocyclic compounds. The strategic placement of the Boc protecting group and the reactive carboxymethyl handle allows for a modular and efficient approach to constructing medicinally relevant scaffolds such as tetrahydro-β-carbolines, diketopiperazines, and spiro-pyrrolidines. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and organic synthesis to exploit the full potential of this powerful synthetic intermediate. Future work will undoubtedly expand the repertoire of heterocyclic systems accessible from this starting material, further cementing its role in the development of novel bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Facile synthesis of 1,2,3,4-tetrahydro-beta-carbolines by one-pot domino three-component indole formation and nucleophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 13. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Mechanism and Optimization of Boc Deprotection in 1-Boc-3-carboxymethylindole Reactions
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of nitrogen-containing functional groups like amines and the indole nitrogen.[1][2][3] Its widespread use stems from its stability under a variety of nucleophilic and basic conditions, combined with its facile and selective removal under acidic conditions.[3][4] 1-Boc-3-carboxymethylindole, a protected form of the crucial biological molecule indole-3-acetic acid, serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals. The efficiency and cleanliness of the N-Boc deprotection step are paramount to the success of these synthetic routes.
This application note provides a detailed examination of the mechanisms governing Boc deprotection, focusing on this compound. It offers field-proven protocols, discusses common side reactions, and outlines strategies for optimizing this critical transformation for researchers, scientists, and drug development professionals.
Core Deprotection Mechanisms
The removal of the Boc group is most commonly achieved through acidolysis, though thermal methods provide a valuable alternative.[5][6] Understanding the underlying mechanisms is key to selecting the appropriate conditions and troubleshooting reactions.
The acid-catalyzed removal of the Boc group is a rapid and efficient process that proceeds through a well-established carbocationic intermediate pathway.[4][7]
Mechanism:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][8] This step activates the carbamate for cleavage.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate attached to the indole nitrogen.[2][4][9]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the deprotected indole nitrogen.[4]
-
Amine Salt Formation: In the acidic medium, the newly freed indole nitrogen is protonated, typically yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[4]
The generation of the electrophilic tert-butyl cation is a critical feature of this mechanism.[5][9] While stable, this cation can react with any nucleophile present in the reaction mixture, including the electron-rich indole ring of the starting material or product, leading to unwanted side reactions.[9][10]
Diagram: Acid-Catalyzed Boc Deprotection Mechanism
Caption: Acidolysis of the Boc group proceeds via a carbocationic intermediate which can be trapped by scavengers to prevent side reactions.
The Critical Role of Scavengers: Indole rings are highly electron-rich and thus susceptible to electrophilic alkylation by the tert-butyl cation generated during deprotection.[9][10] This side reaction, known as tert-butylation, can significantly lower the yield of the desired product and complicate purification. To mitigate this, nucleophilic "scavengers" are added to the reaction mixture.[10][11] These compounds are designed to react with the tert-butyl cation more rapidly than the indole ring.[11]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A highly effective scavenger that traps the carbocation.[11][12]
-
Anisole or Thioanisole: Aromatic scavengers that undergo Friedel-Crafts alkylation.[11]
-
Water: Can act as a scavenger, but its concentration must be controlled.[12]
A standard scavenger "cocktail" for TFA deprotection is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[12]
An alternative to acidolysis is thermal cleavage of the Boc group. This method avoids the use of strong acids and the generation of reactive carbocations.[6]
Mechanism: The reaction is believed to proceed through a concerted elimination mechanism upon heating, fragmenting directly into the free amine, carbon dioxide, and isobutylene.[6] This pathway avoids the formation of the tert-butyl cation, thus preventing alkylation side reactions.
Thermal deprotections are often performed at high temperatures, sometimes in high-boiling or specialized solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can facilitate the reaction.[13][14] While this method can be very clean, the high temperatures required may not be suitable for thermally sensitive substrates.[6][14] Recent studies have shown that N-Boc indoles are particularly reactive under thermolytic conditions.[14]
Comparative Data of Deprotection Methods
| Method | Reagents & Solvents | Temperature | Typical Time | Advantages | Disadvantages |
| Acidolysis (TFA) | 25-50% TFA in DCM[15] | 0 °C to RT | 1-4 hours | Fast, reliable, well-established, volatile reagents are easy to remove.[16] | Requires scavengers, harsh acidity can degrade sensitive substrates, potential for side reactions.[9][16] |
| Acidolysis (HCl) | 4M HCl in Dioxane[17][18] | Room Temperature | 1-16 hours | Milder than TFA for some substrates, product precipitates as HCl salt.[17][19] | Dioxane is a hazardous solvent, can be slower than TFA.[5] |
| Thermal | High-boiling solvent (e.g., TFE, HFIP) or neat[13][14] | 120-230 °C | 1-24 hours | No acid required, no carbocation side products, can be very clean.[6][14] | High temperatures may degrade substrate, not suitable for all compounds.[6] |
Experimental Protocols
Safety Precaution: These protocols involve the use of corrosive acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a robust and general method for the complete deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)[15]
-
Triisopropylsilane (TIS) (optional, but highly recommended)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.[19]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Reagent Addition: To the stirred solution, add the scavenger, triisopropylsilane (TIS) (1.2 equivalents). Slowly add trifluoroacetic acid (TFA) (10-20 equivalents). A common approach is to use a 1:1 mixture of DCM:TFA.[20]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[15][20]
-
Precipitation & Isolation: Add cold diethyl ether to the concentrated residue to precipitate the product as the trifluoroacetate salt.[19] Collect the solid by filtration, wash thoroughly with cold diethyl ether to remove residual scavengers, and dry under vacuum.
Diagram: Experimental Workflow for TFA Deprotection
Caption: Step-by-step workflow for the Boc deprotection of this compound using TFA.
Protocol 2: Deprotection using 4M HCl in Dioxane
This method provides an alternative to TFA and is sometimes preferred for substrates sensitive to strong, neat acid.
Materials:
-
This compound
-
4M solution of HCl in 1,4-dioxane[17]
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether, cold
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane if necessary, or add the HCl/dioxane solution directly to the solid substrate.
-
Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) to the substrate at room temperature.[17]
-
Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt product may form over time.[17] The reaction can take anywhere from 2 to 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Isolation: Upon completion, if a precipitate has formed, dilute the mixture with diethyl ether to ensure complete precipitation. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrochloride salt.[17][19] If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.[10][11]- Insufficient reaction time or low temperature.[11]- Steric hindrance around the Boc group. | - Increase the concentration or number of equivalents of TFA or HCl.[10]- Allow the reaction to stir for a longer period or gently warm if the substrate is stable.- Switch to a stronger acid system if necessary (e.g., from HCl/dioxane to neat TFA). |
| Formation of Side Product (t-Butylation) | - Absence or insufficiency of scavenger.[9]- Highly nucleophilic indole substrate. | - Always include a scavenger like TIS or anisole in TFA deprotections of indoles.[11]- Use a scavenger cocktail (e.g., TFA/TIS/H₂O).[12]- Consider switching to thermal deprotection to avoid carbocation formation entirely. |
| Product Degradation | - Substrate is sensitive to the harsh acidic conditions of TFA. | - Use milder conditions, such as 4M HCl in dioxane.[19]- Perform the reaction at a lower temperature (0 °C) for a longer duration.- Explore alternative, milder deprotection methods reported in the literature.[21] |
| Difficult Purification | - Oily product that won't precipitate.- Side products co-eluting with the desired product. | - After concentrating, co-evaporate with a solvent like toluene to azeotropically remove residual acid.- Try precipitating from a different solvent system.- If purification by chromatography is necessary, ensure the column is properly conditioned and consider using a buffer in the mobile phase if working with the free base. |
Conclusion
The deprotection of this compound is a critical synthetic step that requires careful consideration of the reaction mechanism. While acid-catalyzed deprotection with TFA is a rapid and common method, the obligatory use of scavengers to prevent tert-butylation of the electron-rich indole ring is essential for achieving high yields and purity. Milder conditions using HCl in dioxane or alternative thermal methods provide valuable options for sensitive substrates. By understanding the underlying principles and optimizing the reaction conditions as detailed in this note, researchers can confidently and efficiently perform this key transformation.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection - HCl [commonorganicchemistry.com]
- 18. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Amide Bond Formation Using DCC with 1-Boc-3-Carboxymethylindole
Abstract & Scope
This technical guide provides a comprehensive framework for the successful amide coupling of 1-Boc-3-carboxymethylindole using N,N'-Dicyclohexylcarbodiimide (DCC). Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the user to optimize the reaction, troubleshoot common challenges, and ensure the synthesis of high-purity final products. We will detail the mechanism of DCC activation, the critical role of additives, a field-tested experimental protocol, and robust methods for the removal of the ubiquitous dicyclohexylurea (DCU) byproduct.
Introduction: The Indole Moiety and Carbodiimide Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Functionalization of the indole ring, particularly at the C3 position, is a cornerstone of drug design. This compound serves as a key building block, with its carboxylic acid handle providing a versatile point for modification via amide bond formation.
Directly forming an amide bond from a carboxylic acid and an amine is challenging due to an unproductive acid-base reaction that forms a highly unreactive carboxylate salt.[1][2] Coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) circumvent this issue by activating the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine.[3] First reported by Sheehan and Hess in 1955, DCC-mediated coupling has become a foundational technique in peptide synthesis and organic chemistry.[4]
The Mechanism of Action and Key Considerations
A successful DCC coupling hinges on understanding the reaction pathway and potential pitfalls. The process is not merely mixing reagents but controlling a delicate sequence of chemical transformations.
Carboxylic Acid Activation
The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate effectively converts the hydroxyl group of the carboxylic acid into a good leaving group, primed for displacement.[1][3]
The Indispensable Role of Additives
While the O-acylisourea intermediate can be directly attacked by an amine, this pathway is often slow and fraught with side reactions.[7]
-
N-Acylurea Formation: The primary side reaction is an intramolecular acyl transfer where the O-acylisourea rearranges to a stable and unreactive N-acylurea byproduct.[5][6] This pathway consumes the activated intermediate and reduces the yield of the desired amide.
-
Racemization: For chiral carboxylic acids, the reaction conditions can lead to racemization, a critical issue in pharmaceutical synthesis.
To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are frequently employed. HOBt rapidly intercepts the O-acylisourea intermediate to form an active HOBt-ester.[8] This new intermediate is less prone to rearrangement and racemization but remains highly reactive towards the amine, ensuring a more efficient and cleaner conversion to the final amide.[9][10]
The Dicyclohexylurea (DCU) Byproduct Challenge
Upon successful nucleophilic attack by the amine, the activated carboxylic acid is released as the stable byproduct, N,N'-dicyclohexylurea (DCU).[4][11] A significant practical challenge in DCC couplings is the low solubility of DCU in most common organic solvents.[12] While this property is exploited for its removal by filtration, incomplete precipitation can lead to product contamination, necessitating meticulous purification.[13]
Visualizing the Process
Experimental Workflow
The following diagram outlines the logical flow of a typical DCC coupling experiment, from initial setup to the isolation of the pure product.
Caption: High-level experimental workflow for DCC coupling.
Reaction Mechanism
This diagram illustrates the key chemical transformations, including the desired pathway and the major side reaction.
Caption: DCC coupling mechanism and the role of HOBt.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with benzylamine as a representative primary amine.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Stoichiometry (eq.) | Quantity (for 1 mmol scale) |
| This compound | 289.32 | 1.0 | 289 mg |
| Benzylamine | 107.15 | 1.05 | 113 mg (110 µL) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 227 mg |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.1 | 149 mg |
| Dichloromethane (DCM), Anhydrous | - | - | ~20 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Saturated Sodium Chloride (Brine) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
| Silica Gel for Column Chromatography | - | - | As needed |
Note: DCC is a potent skin sensitizer and should be handled with appropriate personal protective equipment (PPE).[4]
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), HOBt (1.1 eq), and anhydrous DCM (10 mL). Stir the mixture until all solids dissolve. Add benzylamine (1.05 eq).
-
Initiation: Cool the stirred solution to 0 °C using an ice-water bath. In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM (~3 mL). Add this DCC solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate of DCU should begin to form almost immediately.[14][15]
-
Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes. The product should have an Rf value between that of the two starting materials.
-
DCU Removal: Upon completion, filter the reaction mixture through a fritted glass funnel or a pad of Celite to remove the precipitated DCU.[13][16] Wash the filter cake with a small amount of cold DCM to recover any trapped product.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel.
-
Wash with 1 M HCl (2 x 15 mL) to remove any unreacted benzylamine.
-
Wash with saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted starting acid and HOBt.
-
Wash with brine (1 x 15 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive DCC (hydrolyzed by moisture).[11]2. Poor quality/wet solvent or reagents.3. Insufficient reaction time. | 1. Use fresh DCC from a newly opened bottle. Store DCC under inert gas.2. Ensure all solvents are anhydrous and reagents are dry.3. Allow the reaction to run for a full 24 hours before work-up. |
| Significant N-Acylurea Byproduct | 1. Omission of HOBt.2. Amine is a poor nucleophile (sterically hindered or electron-deficient). | 1. Always include an additive like HOBt or HOAt.[5][7]2. For challenging amines, consider using a more potent coupling reagent system like HATU/DIPEA.[17] |
| Product Contaminated with DCU | 1. Incomplete precipitation of DCU.2. DCU has some solubility in the reaction/work-up solvent.[18] | 1. After initial filtration, concentrate the crude product, redissolve in a minimal amount of a solvent where the product is soluble but DCU is not (e.g., diethyl ether), cool, and re-filter.[13][16] |
| Unreacted Starting Carboxylic Acid | 1. Insufficient amount of DCC used.2. Incomplete activation. | 1. Ensure accurate weighing of DCC (use 1.1-1.2 equivalents).2. Allow the reaction to stir at 0 °C for 30-60 minutes after DCC addition before warming to ensure full activation.[7] |
Conclusion
The DCC-mediated coupling of this compound is a robust and reliable method for synthesizing valuable amide derivatives. Success is predicated on a clear understanding of the reaction mechanism, the use of anhydrous conditions, the essential role of additives like HOBt in preventing side reactions, and a meticulous work-up procedure to remove the insoluble DCU byproduct. By following the principles and protocols outlined in this guide, researchers can confidently employ this powerful reaction to advance their synthetic chemistry objectives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conversion of carboxylic acids to amide using DCC as an activating agent [ns1.almerja.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. reactionweb.io [reactionweb.io]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. Workup [chem.rochester.edu]
- 17. growingscience.com [growingscience.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the Indole Ring at the 3-Position
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The strategic functionalization of this heterocycle is a cornerstone of modern synthetic chemistry. This guide provides an in-depth examination of the principal methodologies for the functionalization of the indole ring at its most nucleophilic site: the C3-position. We will explore the mechanistic underpinnings, provide field-proven protocols for key transformations—including Friedel-Crafts reactions, the Mannich reaction, Vilsmeier-Haack formylation, and Michael additions—and present quantitative data to guide experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of the indole ring for the synthesis of novel molecular entities.
The Foundational Principle: Electrophilic Aromatic Substitution at C3
The chemistry of indole is dominated by electrophilic substitution reactions due to its π-excessive, electron-rich nature. Quantum mechanical calculations and extensive experimental data confirm that the C3-position of the pyrrole ring is the most nucleophilic and therefore the primary site of electrophilic attack. This pronounced regioselectivity is rationalized by the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom and the benzene ring without disrupting the aromaticity of the carbocyclic portion, resulting in a more stable intermediate compared to attack at any other position.
Caption: General mechanism of electrophilic substitution at the C3-position of indole.
The Workhorse Reactions: C-C Bond Formation via Electrophilic Substitution
Friedel-Crafts Alkylation: Introducing Alkyl Scaffolds
One of the most direct methods for C-C bond formation at the C3 position is the Friedel-Crafts alkylation. This reaction involves treating the indole with an alkylating agent, such as an alcohol, alkene, or alkyl halide, in the presence of a Lewis or Brønsted acid catalyst. The catalyst generates a carbocation or a polarized complex from the alkylating agent, which then acts as the electrophile. Modern protocols often favor alcohols as alkylating agents due to their ready availability and the formation of water as the only byproduct, aligning with green chemistry principles.
Protocol: FeCl₃-Catalyzed C3-Benzylation of Indole with Benzyl Alcohol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add indole (1.0 mmol, 1.0 equiv.).
-
Solvent and Catalyst Addition: Add anhydrous nitromethane (5 mL) followed by anhydrous iron(III) chloride (FeCl₃, 0.1 mmol, 10 mol%).
-
Substrate Addition: Add benzyl alcohol (1.1 mmol, 1.1 equiv.) to the stirring suspension.
-
Reaction: Stir the mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours) until the indole is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-benzylindole.
Data Summary: Scope of Friedel-Crafts Alkylation
| Entry | Indole Derivative | Alkylating Agent | Catalyst | Yield (%) | Reference |
| 1 | Indole | Benzyl Alcohol | FeCl₃ (10 mol%) | ~90% | |
| 2 | Indole | Cinnamyl Alcohol | FeCl₃ (10 mol%) | ~92% | |
| 3 | 5-Methoxyindole | Benzyl Alcohol | FeCl₃ (10 mol%) | ~88% | |
| 4 | Indole | N,O-acetal | Cu(OTf)₂ (5 mol%) | 88% | |
| 5 | Indole | Trichloroacetimidate | BF₃·OEt₂ (10 mol%) | 95% |
Friedel-Crafts Acylation: Synthesis of Indolyl Ketones
The introduction of an acyl group at the C3-position is a pivotal transformation, yielding 3-acylindoles which are versatile intermediates for further derivatization. The reaction is typically performed using an acyl chloride or anhydride as the acylating agent, promoted by a Lewis acid. The use of dialkylaluminum chlorides has been shown to be particularly effective, proceeding under mild conditions without the need for N-H protection.
Protocol: Diethylaluminum Chloride-Mediated C3-Acylation of Indole
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve indole (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 5 mL).
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.1 mmol, 1.1 equiv.) dropwise.
-
Acylating Agent Addition: After stirring for 15 minutes at 0 °C, add the acyl chloride (e.g., acetyl chloride, 1.1 mmol, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis confirms the consumption of the starting material (typically 1-3 hours).
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 1 M HCl. Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting 3-acylindole can be purified by recrystallization or silica gel chromatography.
Caption: A typical experimental workflow for Friedel-Crafts acylation of indole.
The Mannich Reaction: Accessing 3-Aminomethylindoles
The Mannich reaction is a three-component condensation that installs an aminomethyl group at the C3-position of indole. The reaction of indole with formaldehyde and a secondary amine, such as dimethylamine, in an acidic medium (typically acetic acid) produces a C3-substituted Mannich base. The most famous product of this reaction is gramine, a valuable synthetic intermediate that can be further elaborated by displacing the dimethylamino group with various nucleophiles.
Protocol: Synthesis of Gramine
-
Reaction Setup: In a beaker, dissolve indole (8.6 mmol, 1.0 equiv.) in glacial acetic acid (20 mL).
-
Amine Addition: To the solution, add a 40% aqueous solution of dimethylamine (3.0 mL). The mixture will warm up.
-
Formaldehyde Addition: Allow the mixture to cool to approximately 30 °C. With stirring, add a 35% aqueous solution of formaldehyde (2.0 mL).
-
Reaction: Let the mixture stand at room temperature for 60-90 minutes.
-
Precipitation: Pour the reaction solution onto approximately 100 g of crushed ice. While stirring vigorously, make the mixture alkaline by the careful, dropwise addition of 30% aqueous sodium hydroxide solution. Crucially, ensure excess ice is present at all times to prevent the product from oiling out.
-
Isolation: Once precipitation is complete, allow the remaining ice to melt. Collect the solid product by suction filtration, wash thoroughly with cold distilled water until the washings are neutral, and dry under vacuum. The product, gramine, can be recrystallized from acetone if desired.
Vilsmeier-Haack Reaction: C3-Formylation
The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group at the C3-position, yielding indole-3-carboxaldehyde, another cornerstone synthetic intermediate. The reaction employs a Vilsmeier reagent, which is generated in situ from a substituted amide (most commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). This electrophilic iminium species is then attacked by the indole ring.
Protocol: Synthesis of Indole-3-carboxaldehyde
-
Vilsmeier Reagent Preparation: In a flask cooled to 0 °C under an inert atmosphere, slowly add POCl₃ (1.2 equiv.) to anhydrous DMF (3.0 equiv.). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Prepare a separate solution of indole (1.0 equiv.) in anhydrous DMF (1.0 equiv.). Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~8-9.
-
Isolation: The product, indole-3-carboxaldehyde, will precipitate as a solid. Collect the solid by suction filtration, wash with cold water, and dry.
Conjugate Additions: The Michael Reaction
Indoles can act as soft nucleophiles in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction provides a powerful route to 3-(3-oxoalkyl)indoles, which are important precursors for many natural products. The reaction is typically catalyzed by Lewis acids or, in more modern protocols, by milder and more environmentally benign catalysts like molecular iodine or Brønsted acid ionic liquids.
Protocol: Iodine-Catalyzed Michael Addition of Indole to an Enone
-
Reaction Setup: In a round-bottom flask, combine indole (1.0 mmol, 1.0 equiv.), the α,β-unsaturated ketone (e.g., benzylideneacetone, 1.0 mmol, 1.0 equiv.), and molecular iodine (I₂, 0.1 mmol, 10 mol%).
-
Solvent and Reaction: Add anhydrous methanol (3 mL) and stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 30-60 minutes.
-
Work-up: Upon completion, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The color will disappear.
-
Extraction and Purification: Add water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the 3-substituted indole adduct.
Data Summary: Catalysts for Michael Addition of Indole
| Entry | Michael Acceptor | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Chalcone | I₂ (10 mol%) | MeOH, rt | 90% | |
| 2 | Benzylideneacetone | I₂ (10 mol%) | MeOH, rt | 86% | |
| 3 | Chalcone | CeCl₃·7H₂O-NaI/SiO₂ | Solvent-free | 92% | |
| 4 | Chalcone | [PyN(CH₂)₄SO₃H][OTs] | MeCN, 80 °C | 95% |
Specialized Protocol: Synthesis of Indole-3-Acetic Acid (IAA)
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of plant hormones. Its synthesis is of significant interest in agrochemistry and plant biology. A robust, albeit harsh, method involves the direct reaction of indole with glycolic acid at high temperature and pressure in the presence of a strong base.
Protocol: Synthesis of Indole-3-Acetic Acid
-
Reaction Setup: In a high-pressure stirred or rocking autoclave, place potassium hydroxide (85%, 4.1 moles). Add indole (3.0 moles).
-
Reagent Addition: Gradually add 70% aqueous glycolic acid (3.3 moles) to the autoclave.
-
Reaction: Seal the autoclave and heat to 250 °C with agitation for approximately 18 hours.
-
Work-up (Dissolution): Cool the reaction mixture to below 50 °C. Add 500 mL of water and heat the sealed autoclave to 100 °C for 30 minutes to dissolve the potassium indole-3-acetate salt.
-
Extraction: Cool the aqueous solution to 25 °C, remove it from the autoclave, and dilute with water to a total volume of 3 L. Extract this solution with ether (500 mL) to remove any unreacted indole.
-
Precipitation and Isolation: Acidify the aqueous phase at 20-30 °C with 12 M hydrochloric acid until precipitation is complete. Cool the mixture to 10 °C. Collect the precipitated indole-3-acetic acid on a Büchner funnel, wash thoroughly with cold water, and dry away from direct light.
Caption: High-level workflow for the synthesis of Indole-3-Acetic Acid.
Conclusion and Future Outlook
The C3-position of the indole ring remains a focal point for synthetic innovation. The classical methods detailed herein—Friedel-Crafts reactions, Mannich and Vilsmeier-Haack reactions, and Michael additions—form the bedrock of C3-functionalization and continue to be indispensable tools. They are robust, scalable, and provide access to a vast chemical space. Concurrently, the field is rapidly advancing with the development of modern methodologies like transition-metal-catalyzed C-H activation and metal-free coupling reactions, which offer novel pathways for constructing complex C3-arylated and alkylated indoles with increasing efficiency and selectivity. The continued exploration of these diverse synthetic strategies will undoubtedly fuel future discoveries in drug development and materials science.
synthesis of substituted tryptamines from 1-Boc-3-carboxymethylindole
An Application Note and Protocol for the Synthesis of Substituted Tryptamines from 1-Boc-3-Carboxymethylindole
Authored by: A Senior Application Scientist
Introduction: A Modular Approach to a Privileged Scaffold
Substituted tryptamines represent a class of compounds with profound significance in medicinal chemistry and drug development.[1] Their structural similarity to the neurotransmitter serotonin allows them to modulate a wide range of biological pathways, leading to applications in treating migraines, depression, and other neuropsychiatric disorders.[2][3][4] The indole scaffold is a "privileged structure" in drug discovery, and developing flexible synthetic routes to access diverse analogues is a primary goal for researchers.
This guide details a robust and highly modular two-step synthetic strategy for preparing a variety of N-substituted tryptamines. The synthesis begins with this compound (also known as N-Boc-indole-3-acetic acid), a commercially available or readily synthesized starting material. The indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which prevents unwanted side reactions and enhances stability during the subsequent reduction step. The core methodology involves:
-
Amide Coupling: The carboxylic acid moiety is coupled with a primary or secondary amine to form an intermediate "tryptamide."
-
Amide Reduction: The carbonyl group of the newly formed amide is reduced to a methylene group (-CH₂-), yielding the final N,N-disubstituted tryptamine.
This approach is powerful because the final substitution pattern on the tryptamine nitrogen is dictated entirely by the choice of amine used in the first step, allowing for the rapid generation of a library of analogues from a single, common precursor.
Overall Synthetic Workflow
The pathway from the protected indoleacetic acid to the final tryptamine product is a straightforward and reliable sequence. The Boc-protecting group on the indole nitrogen can be retained or removed in a final, optional step depending on the desired target molecule.
Caption: General three-stage workflow for tryptamine synthesis.
Part 1: Amide Bond Formation via Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[5] To overcome this, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is achieved using a variety of specialized coupling reagents.[6]
Principle of Activation with Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common and cost-effective coupling reagents.[5][7] The mechanism involves the carboxylic acid adding across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond. The driving force for the reaction is the formation of a stable urea byproduct (dicyclohexylurea or EDU), which often precipitates from the reaction mixture.[7]
Caption: Mechanism of DCC-mediated amide coupling.
Selection of Coupling Reagents
While DCC and EDC are workhorses, other reagents have been developed to improve yields, reduce side reactions (especially racemization in chiral substrates), and simplify purification.
| Reagent Class | Examples | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely available, effective.[5][7] | Can cause racemization; urea byproduct from DCC can be difficult to remove.[7] |
| Phosphonium Salts | BOP, PyBOP | High yields, low racemization, fast reaction times. | Byproduct (HMPA from BOP) is carcinogenic; relatively expensive.[7] |
| Uronium/Aminium Salts | HATU, HBTU | Excellent for difficult couplings, very fast, low racemization. | High cost; can form a guanidinium byproduct with the amine. |
For the synthesis of tryptamides from non-chiral amines, EDC is often the preferred choice due to its effectiveness and the water-solubility of its urea byproduct, which simplifies workup.[5][7]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, Hydroxybenzotriazole (HOBt), which acts as a catalyst to suppress side reactions and increase efficiency.[8]
Materials:
-
This compound
-
Amine of choice (e.g., dimethylamine, pyrrolidine, etc.)
-
EDC hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture to act as a non-nucleophilic base.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC hydrochloride (1.2 eq) portion-wise over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-tryptamide.
Part 2: Reduction of the Amide to the Tryptamine
The amide functional group is notably stable and resistant to reduction.[9] Therefore, a powerful reducing agent is required to convert the carbonyl group (C=O) into a methylene group (CH₂). The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄ or LAH).[10][11]
Principle of Hydride Reduction
LiAlH₄ is a potent, non-selective source of hydride ions (H⁻). The reduction mechanism proceeds in several steps:
-
The hydride ion attacks the electrophilic carbonyl carbon of the amide.
-
The resulting tetrahedral intermediate coordinates to the aluminum species.
-
The nitrogen's lone pair assists in eliminating the oxygen (now bound to aluminum), forming a transient iminium ion.
-
A second equivalent of hydride attacks the iminium ion, completing the reduction to the amine.[10][11]
Because two hydride equivalents are consumed, at least 0.5 equivalents of LiAlH₄ are stoichiometrically required, though it is typically used in excess.
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. US20230406824A1 - Tryptamine derivatives and their therapeutic uses - Google Patents [patents.google.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Boc-3-carboxymethylindole
Welcome to the technical support center for the synthesis of 1-Boc-3-carboxymethylindole (N-Boc-Indole-3-acetic acid). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide robust, field-tested protocols to improve your yield and purity.
Section 1: Choosing Your Synthetic Pathway
The synthesis of this compound is primarily approached via two strategic pathways, each with distinct advantages and challenges. The optimal choice depends on the starting material availability, scale, and downstream purification capabilities.
-
Method A: Direct Protection of Indole-3-acetic acid.
-
Method B: Protect-then-Hydrolyze starting from Methyl Indole-3-acetate.
Caption: High-level overview of the two primary synthetic routes.
Comparative Analysis of Synthetic Routes
The choice between these methods involves a trade-off between the number of steps and the complexity of each step.
| Feature | Method A: Direct Protection | Method B: Protect-then-Hydrolyze |
| Starting Material | Indole-3-acetic acid | Methyl Indole-3-acetate |
| Number of Steps | One | Two |
| Key Challenge | Poor solubility of the zwitterionic starting material[1]. Potential for side reactions involving the carboxylic acid. | Requires a carefully controlled hydrolysis step to avoid cleaving the acid-labile Boc group. |
| Pros | Fewer synthetic steps, potentially faster overall. | Better solubility of starting material in organic solvents. The protection step is often cleaner. |
| Cons | Reactions can be sluggish and require careful optimization of base and solvent. Purification can be challenging. | Adds an extra step. Risk of Boc deprotection during hydrolysis if conditions are not optimized. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Topic 1: Low Yields During Boc Protection
Question: "My Boc protection reaction on either indole-3-acetic acid (Method A) or its methyl ester (Method B) is sluggish and gives a low yield. What's going wrong?"
Answer: This is a frequent challenge stemming from the inherently low nucleophilicity of the indole nitrogen.[1] The lone pair on the nitrogen is part of the aromatic sextet, making it less available to attack the di-tert-butyl dicarbonate ((Boc)₂O).
Causality & Solution:
-
Insufficient Base Strength/Type: The N-H bond of indole is weakly acidic (pKa ≈ 17). A strong, non-nucleophilic base is required to deprotonate it effectively. However, for Method A, a weaker base is often used initially to deprotonate the more acidic carboxylic acid group first.
-
Solution: Employ a combination of a stoichiometric base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) with a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a superior acylation catalyst by forming a more reactive intermediate with (Boc)₂O.
-
-
Poor Solubility (Method A): Indole-3-acetic acid is zwitterionic and notoriously insoluble in many common aprotic solvents like Dichloromethane (DCM).[1]
-
Solution: Use a more polar aprotic solvent such as Tetrahydrofuran (THF) or Dioxane. In some cases, a co-solvent system or gentle warming can improve solubility.
-
-
Reagent Stoichiometry: Using insufficient (Boc)₂O will naturally lead to incomplete conversion.
-
Solution: Use a slight excess of (Boc)₂O (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Caption: A logical workflow for diagnosing and fixing low-yield Boc protection reactions.
Topic 2: Challenges in Ester Hydrolysis (Method B)
Question: "I'm trying to hydrolyze the methyl ester of 1-Boc-indole-3-acetate, but I'm either getting my Boc group removed or the reaction is incomplete. How do I fix this?"
Answer: This is a classic protecting group compatibility problem. The Boc group is notoriously sensitive to acid, meaning you must use basic conditions for the hydrolysis (saponification).[2][3]
Causality & Solution:
-
Accidental Acidic Conditions: Any carryover of acid from a previous step or an improper workup can cleave the Boc group.
-
Solution: Ensure the reaction and workup remain basic until the final acidification step to precipitate the product.
-
-
Sub-optimal Basic Conditions: While the Boc group is generally stable to base, harsh conditions (high temperatures, very high concentrations of NaOH/KOH) can lead to side reactions.[4] Conversely, conditions that are too mild will result in an incomplete reaction. Ester conjugates of indole-3-acetic acid are known to hydrolyze readily under mildly basic conditions.[5][6][7]
-
Optimal Conditions: Lithium hydroxide (LiOH) is often the reagent of choice. It is highly effective for saponification at room temperature. Use a solvent mixture like THF/Water or Methanol/Water to ensure solubility of both the ester and the hydroxide salt.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The product, being a carboxylic acid, will have a different Rf value (often staying at the baseline in non-polar eluent systems) compared to the starting ester.
-
Topic 3: Purification Difficulties
Question: "My final product is impure after workup. What's the best way to purify this compound?"
Answer: The acidic nature of your final product is the key to its purification. A well-designed acid-base extraction is highly effective.
Purification Strategy:
-
Initial Workup: After the reaction is complete, quench any excess reagents.
-
Acid-Base Extraction:
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like unreacted (Boc)₂O or DMAP) in the organic layer.
-
Wash the basic aqueous layer with fresh ethyl acetate once or twice to remove any remaining neutral impurities.
-
-
Product Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of ~2-3.
-
Your product, this compound, will precipitate out as a solid or can be extracted back into fresh ethyl acetate.
-
-
Final Polish: If impurities remain, the product can be recrystallized (e.g., from ethyl acetate/hexanes) or purified by column chromatography.
Section 3: Detailed Experimental Protocols
Protocol 1: Method A - Direct Protection of Indole-3-acetic acid
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Indole-3-acetic acid (1.0 eq).
-
Solvation: Add anhydrous THF (approx. 0.1 M concentration). Stir to form a suspension.
-
Reagent Addition: Add Triethylamine (2.5 eq), followed by 4-Dimethylaminopyridine (0.1 eq). Stir for 10 minutes.
-
Protection: Add Di-tert-butyl dicarbonate (1.2 eq) portion-wise or as a solution in THF.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC (staining with KMnO₄ can help visualize the indole ring).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: Follow the acid-base extraction procedure described in the "Purification Difficulties" FAQ.
Protocol 2: Method B - Protect-then-Hydrolyze
Step 1: Boc Protection of Methyl Indole-3-acetate
-
Setup: To a round-bottom flask under an inert atmosphere, add Methyl Indole-3-acetate (1.0 eq), 4-Dimethylaminopyridine (0.1 eq), and anhydrous THF or DCM.
-
Base Addition: Add Triethylamine (1.5 eq) and stir until all solids dissolve.
-
Protection: Add Di-tert-butyl dicarbonate (1.2 eq).
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Concentrate the mixture, redissolve in ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield 1-Boc-indole-3-acetate, which is often pure enough for the next step.
Step 2: Saponification
-
Setup: Dissolve the crude 1-Boc-indole-3-acetate from the previous step in a 3:1 mixture of THF and water.
-
Hydrolysis: Add Lithium hydroxide monohydrate (2.0 eq).
-
Reaction: Stir vigorously at room temperature for 2-6 hours. Monitor the disappearance of the starting ester by TLC.
-
Workup & Purification:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1M HCl.
-
Collect the resulting precipitate by filtration or extract the product with ethyl acetate (3x).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.
-
Section 4: Understanding the Chemistry
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Caption: Simplified mechanism showing the activation of (Boc)₂O by DMAP.
The key is the formation of the N-tert-butoxycarbonylpyridinium intermediate, which is a much more potent electrophile than (Boc)₂O itself, allowing the weakly nucleophilic indole nitrogen to react efficiently.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. reddit.com [reddit.com]
- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-Boc-3-carboxymethylindole by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 1-Boc-3-carboxymethylindole via silica gel column chromatography. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your separations.
Core Principles: Understanding the Chemistry of the Separation
Successful purification hinges on understanding the interactions between your target molecule, the stationary phase, and the mobile phase. For this compound, two functional groups dictate its chromatographic behavior: the acidic carboxylic acid and the acid-labile tert-butoxycarbonyl (Boc) protecting group.
-
Stationary Phase: Silica Gel (SiO₂) Silica gel is a highly polar stationary phase characterized by the presence of surface silanol groups (Si-OH). These groups are acidic and can form strong hydrogen bonds with polar molecules.
-
The Analyte: A Tale of Two Functional Groups
-
The Carboxylic Acid (-COOH): This is the primary source of purification difficulty. The acidic proton and polar carbonyl group can interact very strongly with the silanol groups of the stationary phase. This can lead to two scenarios: the deprotonated carboxylate form, which binds almost irreversibly, or strong hydrogen bonding, which causes significant band broadening and "streaking" or "tailing" on both TLC and columns.[1][2]
-
The N-Boc Group: This protecting group is notoriously sensitive to acid. While generally stable to the mild acidity of a well-chosen mobile phase, prolonged exposure to the acidic surface of silica gel or the use of strong acids can cause partial or complete cleavage, yielding the free indole as a more polar impurity.[3][4]
-
-
The Mobile Phase: The Key to Control The mobile phase must be optimized to navigate the challenges posed by the analyte. The goal is to suppress the undesirable interactions of the carboxylic acid while preserving the Boc group. This is achieved by adding a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid, to a non-polar solvent system (e.g., Hexane/Ethyl Acetate). This additive forces the equilibrium of the analyte's carboxylic acid group toward its protonated, less polar form, thereby minimizing its interaction with the silica surface and resulting in sharper, more symmetrical peaks.[5][6]
Troubleshooting Guide
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Q1: My compound is a long streak instead of a defined spot on my TLC plate, and my column fractions are all mixed. What's happening?
A1: This is the classic sign of a polar, acidic compound interacting too strongly with the silica gel.[2][7] The carboxylic acid moiety of your molecule is hydrogen bonding excessively with the silanol groups on the silica surface.
-
Causality: As the mobile phase moves, some of your compound "sticks" to the silica while some moves with the solvent front, creating a continuous streak rather than a compact band. This effect is often concentration-dependent and worsens with higher loading.
-
Solution: You must suppress this interaction by modifying your mobile phase.
-
Primary Fix: Add 0.5% to 1% acetic acid or formic acid to your eluent (e.g., for 100 mL of eluent, add 0.5-1 mL of acid).[5] The added acid will protonate your this compound, making it less polar and reducing its affinity for the silica gel, which leads to sharper bands.[6]
-
Verification: Run a new TLC plate using the acid-modified mobile phase. You should observe a well-defined, less-tailed spot with a slightly higher Rf value.
-
Q2: My product recovery is extremely low, or it seems stuck at the top of the column.
A2: This issue can stem from several sources, often related to solubility, stability, or incorrect solvent polarity.
-
Cause 1: Insufficient Mobile Phase Polarity. The chosen solvent system may not be strong enough to elute the compound.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 20% Ethyl Acetate in Hexane, try increasing to 30%, 40%, and so on. Always monitor the elution with TLC.
-
-
Cause 2: Compound Decomposition. The N-Boc group can be cleaved by the acidic nature of the silica gel, especially with prolonged exposure.[8] The resulting free indole-3-acetic acid is significantly more polar and may bind very strongly to the silica.
-
Solution:
-
Run a Stability Test: Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new, more polar spot appears, your compound is likely degrading on silica.[8]
-
Minimize Residence Time: Use flash chromatography with applied pressure to speed up the separation. Do not leave the compound on the column overnight.
-
Consider Deactivated Silica: For highly sensitive compounds, you can use silica gel that has been pre-treated with a base like triethylamine and then re-equilibrated with your acidic mobile phase, although this is a more advanced technique.[8]
-
-
-
Cause 3: Poor Solubility and Precipitation. If the compound is not fully soluble in the initial mobile phase, it can precipitate at the top of the column when loaded.
-
Solution: Use the "dry loading" method. Dissolve your crude product in a strong, volatile solvent (like DCM or acetone), add a small amount of silica gel (3-5x the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]
-
Q3: I'm seeing a new, more polar spot in my fractions that wasn't in the crude material. What is it?
A3: This is very likely the deprotected product, indole-3-acetic acid, resulting from the cleavage of the N-Boc group.[3]
-
Causality: The combination of the acidic silica surface and the time spent on the column can be sufficient to remove the Boc protecting group.[4]
-
Solution:
-
Reduce Acidity: Ensure you are not using an excessively high concentration of acid in your mobile phase. 0.5% is often sufficient.
-
Increase Elution Speed: A faster flow rate (within reason) reduces the contact time between the compound and the stationary phase.[9]
-
Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina, though this will require re-optimizing the mobile phase entirely.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal stationary phase and mobile phase for this purification? A: For flash chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is standard. The ideal mobile phase is determined by TLC analysis. A good starting point is a mixture of Hexane and Ethyl Acetate. The goal is to find a ratio that gives your product an Rf value of approximately 0.2-0.35 in the presence of 0.5-1% acetic acid.[8]
Q: How do I properly select the solvent system using TLC? A: Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) and add 0.5% acetic acid to each. Spot your crude material on a TLC plate and develop it in these solvent systems. The system that places your product spot at an Rf of ~0.3 and shows good separation from impurities is the one you should use for the column.
Q: Should I use a gradient or isocratic elution for the column? A: If your TLC shows impurities that are very close to your product, a shallow gradient elution (slowly increasing the percentage of the more polar solvent) can improve separation.[8] If the impurities are far from your product (very high or very low Rf), a single-solvent mixture (isocratic elution) is simpler and often sufficient.
Q: What is "dry loading" and why is it beneficial? A: Dry loading is a technique used when your compound is poorly soluble in the column eluent. By pre-adsorbing your compound onto silica gel from a stronger solvent and then evaporating that solvent, you create a solid sample that can be loaded onto the column. This prevents precipitation and often results in sharper bands and better separation compared to loading in a solvent that is much stronger than the mobile phase.[9]
Data Summary: Mobile Phase Selection
The choice of mobile phase is critical. The following table provides a general guide for selecting a starting solvent system for the purification of this compound.
| Solvent System (v/v) | Acid Modifier | Expected Rf of Product | Comments |
| 80:20 Hexane:EtOAc | 0.5% Acetic Acid | Low (~0.1-0.2) | Good for separating from very non-polar impurities. May require a gradient to elute the product. |
| 70:30 Hexane:EtOAc | 0.5% Acetic Acid | Optimal (~0.25-0.35) | Often the ideal starting point for good separation and reasonable elution time. |
| 50:50 Hexane:EtOAc | 0.5% Acetic Acid | High (~0.5-0.6) | Useful if the product is slow to elute in less polar systems. Risks co-elution with more polar impurities. |
| 95:5 DCM:MeOH | 0.5% Acetic Acid | Varies | A more polar alternative if separation is poor in Hexane/EtOAc systems.[2] |
Experimental Protocol: Step-by-Step Purification
This protocol outlines a standard flash chromatography procedure for purifying this compound on a 100-500 mg scale.
1. Preparation and TLC Analysis: a. Dissolve a small amount of crude material in ethyl acetate or dichloromethane (DCM). b. Using TLC, identify a mobile phase (e.g., 7:3 Hexane:EtOAc + 0.5% AcOH) that provides a product Rf of 0.2-0.35.
2. Column Packing: a. Select a glass column of appropriate size (for 500 mg of crude, a 2-3 cm diameter column is suitable). b. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. c. Prepare a slurry of silica gel (approx. 50x the mass of your crude material) in the chosen mobile phase. d. Pour the slurry into the column. Use gentle pressure or tapping to ensure even packing. e. Add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading:
- Wet Loading: Dissolve the crude product (500 mg) in the minimum amount of mobile phase (or a slightly stronger solvent like DCM, ~1-2 mL). Carefully apply the solution to the top of the column using a pipette.
- Dry Loading (Recommended): Dissolve the crude product in DCM (~10 mL). Add silica gel (~2.5 g) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[9]
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle air pressure (1-2 psi) to the top of the column to start the flow.[9] c. Maintain a steady flow rate, ensuring the silica bed does not run dry. d. Collect fractions in test tubes or vials. The size of the fractions should be about one-quarter to one-half of the column's dead volume.
5. Analysis and Work-up: a. Monitor the collected fractions using TLC. Spot every few fractions on a single plate to identify those containing the pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent and the volatile acid modifier under reduced pressure using a rotary evaporator. d. The resulting solid or oil should be the purified this compound. Confirm purity by NMR or LC-MS.
Visual Workflow and Troubleshooting Diagrams
The following diagrams, generated using DOT language, provide a visual guide to the purification workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Solved Carboxylic acids often produce a streak rather than a | Chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. Solved 9. Carboxylic acids often produce a streak rather | Chegg.com [chegg.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Boc-3-carboxymethylindole
Welcome to the technical support guide for the synthesis of 1-Boc-3-carboxymethylindole (also known as 1-(tert-butoxycarbonyl)indole-3-acetic acid). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific experimental outcomes and provides a step-by-step analysis to identify the root cause and implement corrective measures.
Question 1: My reaction yield is significantly lower than expected, and I've identified 1-Boc-3-methylindole (Boc-skatole) as a major byproduct by NMR/LC-MS. What is causing this?
Answer: The formation of 1-Boc-3-methylindole is a clear indicator of a decarboxylation side reaction. This occurs when the starting material, indole-3-acetic acid, loses a molecule of carbon dioxide (CO₂) from its side chain before or after the N-Boc protection step.
Causality and Mechanism: Indole-3-acetic acids are susceptible to decarboxylation, a process that can be promoted by heat or the presence of certain transition metals.[1][2] The reaction proceeds via the loss of CO₂, generating an intermediate that is then protonated to yield the 3-methylindole (skatole) derivative. If the indole is already Boc-protected, the same process can occur.
Caption: Competing pathways in the synthesis of this compound.
Troubleshooting Protocol:
-
Temperature Control (Critical): This is the most common culprit. Ensure the reaction temperature does not exceed 25-30°C. The N-Boc protection of indole-3-acetic acid is typically exothermic upon addition of reagents. Use an ice bath to maintain the temperature during reagent addition and allow the reaction to proceed at room temperature.
-
Reaction Time: Prolonged reaction times, even at room temperature, can contribute to gradual decarboxylation. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed (typically 2-4 hours).
-
Choice of Base: While strong, non-nucleophilic bases are required, overly harsh conditions can promote this side reaction. DMAP (4-dimethylaminopyridine) as a catalyst with a tertiary amine base like triethylamine (TEA) is generally sufficient. Using stronger bases like sodium hydride (NaH) requires strict temperature control (0°C).
-
Metal Contamination: If using reagents from previously opened containers or lower-grade solvents, trace metal impurities could catalyze the decarboxylation.[3] Use high-purity reagents and solvents.
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Temperature | Room Temperature (~25°C) | Maintain 0-5°C during addition, then ≤ 20°C | Minimizes thermal energy available for decarboxylation. |
| Reaction Time | 4-12 hours | Monitor closely and quench after 2-4 hours | Reduces exposure time to reaction conditions. |
| Base | NaH or KHMDS | Use TEA with catalytic DMAP | Provides milder basicity, reducing side reactions. |
Question 2: I am synthesizing the target compound by hydrolyzing its precursor, methyl 1-Boc-indole-3-acetate. However, my final product is primarily indole-3-acetic acid, with the Boc group missing. What went wrong?
Answer: This outcome indicates the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.[4] This deprotection most likely occurred during the reaction workup or purification stages.
Causality and Mechanism: The mechanism of acid-catalyzed Boc cleavage involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which then typically forms isobutylene and CO₂. Even mild acidic conditions (pH < 5) can initiate this process.
Caption: Workup-dependent pathways for hydrolysis of the methyl ester precursor.
Troubleshooting Protocol:
-
Workup Procedure: After basic hydrolysis, the reaction mixture is typically acidified to protonate the carboxylate salt and precipitate the product. This is the critical step.
-
Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄.
-
Use a Buffered or Weak Acid: Acidify slowly with a cold, dilute solution of a weaker acid, such as citric acid or potassium bisulfate (KHSO₄), to a pH of ~5-6.
-
Temperature Control: Perform the acidification in an ice bath to dissipate any heat generated and slow the rate of potential Boc cleavage.
-
-
Purification Strategy: Standard silica gel chromatography can be sufficiently acidic to cause partial or complete deprotection.
-
Neutralize Silica: If chromatography is necessary, consider pre-treating the silica gel by slurrying it with a solvent system containing a small amount of a volatile base (e.g., 0.5% TEA in ethyl acetate/hexane) and then re-equilibrating with the neutral mobile phase.
-
Alternative Purification: A better method is often a simple acid-base extraction. After hydrolysis, extract the aqueous layer with a solvent like ether to remove any unreacted neutral starting material. Then, acidify the aqueous layer carefully (as described above) and extract the desired product into ethyl acetate.
-
Question 3: My N-Boc protection reaction is sluggish and stalls, leaving a large amount of unreacted indole-3-acetic acid. How can I drive the reaction to completion?
Answer: A stalled reaction is typically due to the insufficient nucleophilicity of the indole nitrogen or inadequate activation of the Boc anhydride. The N-H of indole is only weakly acidic (pKa ≈ 17), and its deprotonation is often necessary to initiate the acylation.
Causality and Mechanism: For the reaction to proceed efficiently, the indole nitrogen must attack the carbonyl carbon of the Boc anhydride. This process is greatly accelerated by either increasing the nucleophilicity of the indole (via deprotonation with a base) or increasing the electrophilicity of the acylating agent (via a catalyst like DMAP).[5]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Moisture will consume the base and react with the Boc anhydride, quenching the reaction. Use anhydrous solvents and dry glassware.
-
Optimize the Base:
-
For TEA/DMAP system: Ensure at least 1.1-1.2 equivalents of TEA are used to neutralize the generated acid. DMAP should be catalytic (0.1-0.2 equivalents).
-
For NaH system: Ensure the NaH is fresh and highly active (it should be a fine, grey powder). Add the NaH to the solution of indole-3-acetic acid first and allow for a stirring period (15-30 min at 0°C) to ensure complete deprotonation before adding the Boc anhydride.
-
-
Role of DMAP: DMAP acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate, which is then readily attacked by the indole nitrogen. If your reaction is slow, ensure you have an adequate catalytic amount of DMAP.[6]
-
Solvent Choice: The reaction is typically run in aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). Ensure the starting material is fully dissolved. If solubility is an issue, THF is often a good choice.
Frequently Asked Questions (FAQs)
Q: What are the critical quality control checks for the starting materials? A: For indole-3-acetic acid, ensure it is free of residual metals and is not discolored (indicating oxidation). For di-tert-butyl dicarbonate ((Boc)₂O), it is a low-melting solid; if it appears oily or has been stored for a long time at room temperature, its activity may be reduced. DMAP should be a white, crystalline solid.
Q: Can I use a different protecting group instead of Boc? A: Yes, other N-protecting groups like Cbz, Tosyl, or SEM can be used. However, the choice depends on the desired deprotection conditions in subsequent synthetic steps. The Boc group is popular due to its stability to a wide range of conditions (e.g., basic hydrolysis, hydrogenation) and its clean, acid-labile removal.[4]
Q: What is the best method for purifying the final product? A: For this compound, the most effective purification method is typically an extractive workup followed by crystallization or precipitation.
-
Post-Reaction Quench: Quench the reaction with water.
-
Base Wash: Wash the organic layer with a saturated NaHCO₃ solution. The desired product, being an acid, will move into the aqueous basic layer as its carboxylate salt. Non-acidic impurities (like any decarboxylated byproduct) will remain in the organic layer.
-
Isolation: Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with cold 1 M citric acid or KHSO₄ to a pH of ~5.
-
Extraction/Filtration: The product will often precipitate as a white solid and can be collected by filtration. If it separates as an oil, extract it into a solvent like ethyl acetate, dry with Na₂SO₄, and concentrate in vacuo.
References
Technical Support Center: Troubleshooting Failed Coupling Reactions with 1-Boc-3-carboxymethylindole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during amide coupling reactions with 1-Boc-3-carboxymethylindole. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing low to no yield. What are the most likely causes?
Low or no yield in coupling reactions involving this compound can often be attributed to a few key factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, combined with the substitution at the 3-position, can create significant steric hindrance. This can impede the approach of the amine to the activated carboxylic acid.
-
Suboptimal Activation of the Carboxylic Acid: Incomplete or inefficient activation of the carboxymethyl group is a frequent culprit. The choice of coupling reagent and reaction conditions is critical to forming a sufficiently reactive intermediate.
-
Low Nucleophilicity of the Amine: If you are coupling this compound with a sterically hindered or electron-deficient amine, its reduced nucleophilicity can slow down the reaction rate significantly.
-
Side Reactions: Several side reactions can compete with the desired amide bond formation, consuming starting materials and complicating purification.[1]
-
Reagent Quality and Reaction Setup: The purity of reagents and solvents, as well as the exclusion of moisture, are paramount for the success of coupling reactions.
Q2: Which coupling reagents are recommended for this compound, and why?
The choice of coupling reagent is critical for overcoming the steric and electronic challenges posed by this compound. Here is a breakdown of commonly used reagents, categorized by their mechanism and suitability:
| Coupling Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | EDC, DCC, DIC[2] | Cost-effective, readily available. | Often require additives like HOBt or HOAt to increase efficiency and suppress racemization.[2] DCC can lead to insoluble dicyclohexylurea (DCU) byproduct, complicating purification.[2] |
| Onium Salts (Uronium/Aminium) | HATU, HBTU, HCTU[3] | Highly efficient, especially for sterically hindered substrates.[3][4] Fast reaction kinetics. | Can be more expensive. Uronium reagents like HATU and HBTU can potentially cause guanidinylation of the amine as a side reaction. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Excellent for hindered couplings and known for clean reactions with minimal side products. Generally do not cause guanidinylation. | Byproducts can sometimes be challenging to remove in solution-phase synthesis.[4] |
For challenging couplings with this compound, onium salt-based reagents like HATU or PyBOP are often the preferred choice due to their high reactivity.[3][4]
Q3: I suspect a side reaction is occurring. What are the common side reactions with this substrate?
Several side reactions can occur during the coupling of this compound. Being aware of these can aid in troubleshooting:
-
N-Acylurea Formation: When using carbodiimides, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the reaction for that molecule.[5] This is more prevalent at higher temperatures.[5]
-
Racemization: If your amine or another part of your molecule contains a chiral center, the harsh conditions of some coupling reactions can lead to epimerization. This is a significant concern in peptide synthesis.[4] Using additives like HOBt or HOAt can help suppress racemization.[2]
-
Guanidinylation: With uronium/aminium reagents like HATU, a side reaction can occur where the reagent reacts directly with the amine, forming a guanidinium group and capping the amine.[6] This can be minimized by ensuring the carboxylic acid is pre-activated before adding the amine.[1]
-
Indole Ring Reactions: While the N-Boc group generally protects the indole ring, under certain conditions, electrophilic side reactions can still occur on the electron-rich indole nucleus.[7]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Problem 1: No Product Formation (or Very Low Conversion)
If you are observing little to no formation of your desired amide product, follow this diagnostic workflow:
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Troubleshooting:
-
Verify Carboxylic Acid Activation:
-
How to Check: If possible, use techniques like thin-layer chromatography (TLC) or LC-MS to monitor the consumption of the starting carboxylic acid and the formation of an activated intermediate (e.g., an active ester).
-
Solution: If activation is incomplete, consider switching to a more powerful coupling reagent. For example, if an EDC/HOBt system is failing, moving to HATU or PyBOP is a logical next step.[3][4]
-
-
Assess Reagent and Solvent Quality:
-
Common Issues: Coupling reagents are often moisture-sensitive. Anhydrous solvents (like DMF or DCM) are crucial. Ensure your amine and carboxylic acid are pure and dry.
-
Solution: Use freshly opened or properly stored anhydrous solvents and high-purity reagents. Storing coupling agents under an inert atmosphere (nitrogen or argon) is good practice.
-
-
Optimize Reaction Conditions:
-
Temperature: While room temperature is a common starting point, some sluggish reactions benefit from gentle heating (e.g., 40-50 °C). Conversely, to minimize side reactions like racemization, cooling the reaction to 0 °C during activation can be beneficial.[4]
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a typical range.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and coupling reagent (1.2-1.5 equivalents) is often used to drive the reaction to completion.
-
-
Investigate Amine Reactivity:
-
The Problem: If you are using a particularly hindered or electron-poor amine, it may be the rate-limiting factor.
-
Solutions:
-
Increase the reaction time significantly (e.g., from a few hours to 24-48 hours).
-
Consider using a stronger, non-nucleophilic base like DBU in place of DIPEA, but be cautious as this can increase the risk of racemization.
-
Microwave-assisted synthesis can sometimes overcome high activation barriers in difficult couplings.[1]
-
-
Problem 2: Complex Product Mixture and Difficult Purification
A messy reaction profile often indicates the presence of side products, which can co-elute with your desired product during chromatography.
Caption: Diagnostic path for complex reaction mixtures.
Strategies for Cleaner Reactions and Easier Purification:
-
Minimize N-Acylurea Formation: If you must use a carbodiimide like EDC, perform the reaction at 0°C and add the amine as soon as the carboxylic acid has been activated.[5] Better yet, switch to a phosphonium salt reagent like PyBOP, which does not form this type of byproduct.
-
Avoid Guanidinylation: When using HATU or HBTU, adopt a "pre-activation" protocol.
-
Protocol: Dissolve this compound and the coupling reagent (e.g., HATU) in your anhydrous solvent with a base (e.g., DIPEA). Stir for 5-10 minutes to allow the active ester to form before adding your amine. This minimizes the exposure of the free amine to the highly reactive coupling reagent.[1]
-
-
Optimize Work-up and Purification:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) can help remove basic impurities like excess amine and DIPEA. A basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid and HOBt.
-
Byproduct Removal: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[8] The DCU from DCC is largely insoluble in many organic solvents and can often be removed by filtration.[2]
-
Chromatography: If you are struggling with column chromatography, consider using a different solvent system or a shallower gradient to improve separation.
-
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
This protocol is recommended for sterically hindered substrates where carbodiimide methods may be inefficient.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add this compound, HATU, and anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature for 10 minutes (pre-activation).
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable solvent.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling using EDC/HOBt
This is a more cost-effective method suitable for less demanding couplings.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM or DMF in a dry flask under an inert atmosphere.
-
Add DIPEA, followed by the amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 8. benchchem.com [benchchem.com]
how to remove unreacted starting material from 1-Boc-3-carboxymethylindole
This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges in the purification of 1-Boc-3-carboxymethylindole, also known as N-Boc-indole-3-acetic acid. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my this compound synthesis, and how can I detect them?
Answer: The synthesis of this compound is typically achieved through the N-protection of indole-3-acetic acid (IAA) using di-tert-butyl dicarbonate (Boc anhydride). Consequently, the primary impurities in your crude product mixture are most often the unreacted starting materials.
-
Indole-3-acetic acid (IAA): The original substrate for the reaction.
-
Di-tert-butyl dicarbonate (Boc anhydride or Boc₂O): The protecting agent.
-
Byproducts: Such as tert-butanol, formed from the decomposition or reaction of Boc anhydride.
Detection via Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for identifying the components of your reaction mixture.
Sample TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plate.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is a good starting point. A 1:1 ratio is often effective, but you may need to adjust it. Adding 1% acetic acid to the eluent can improve the resolution of carboxylic acids by preventing streaking.
-
Visualization:
-
UV Light (254 nm): Both the product and IAA are UV-active due to the indole ring.
-
Potassium Permanganate (KMnO₄) Stain: This stain will visualize most organic compounds, appearing as yellow-brown spots on a purple background.
-
Interpreting the TLC Plate: The separation on a silica TLC plate is based on polarity. More polar compounds interact more strongly with the silica and thus travel a shorter distance up the plate (lower Retention Factor, Rf).
| Compound | Expected Polarity | Expected Rf Value |
| Di-tert-butyl dicarbonate (Boc₂O) | Low (Non-polar) | High (will run close to the solvent front) |
| This compound (Product) | Medium | Intermediate |
| Indole-3-acetic acid (IAA) | High (Polar) | Low (will stay close to the baseline) |
The increased polarity of IAA compared to the N-Boc protected product is due to the presence of the indole N-H group, which can engage in hydrogen bonding with the silica stationary phase.
Q2: I tried a standard acid-base liquid-liquid extraction to remove unreacted indole-3-acetic acid (IAA), but it failed. Why?
Answer: This is a common and logical first approach, but it fails due to the chemical structures of the molecules involved. The principle of an acid-base extraction is to ionize a compound, making it soluble in the aqueous phase, while leaving neutral compounds in the organic phase.
The issue here is that both your desired product, this compound, and the starting material, indole-3-acetic acid, possess a carboxylic acid functional group. The pKa of the carboxylic acid on IAA is approximately 4.75[1][2][3]. The pKa of your product will be very similar.
When you wash your organic layer with an aqueous base (e.g., sodium bicarbonate), the following occurs:
-
Indole-3-acetic acid is deprotonated to form sodium indole-3-acetate, which is water-soluble.
-
This compound is also deprotonated to form its sodium salt, which is also water-soluble.
Therefore, both compounds migrate from the organic layer to the aqueous layer. When you subsequently acidify the aqueous layer, both compounds precipitate or are extracted back into a fresh organic layer. This procedure is effective for removing non-acidic impurities like Boc anhydride, but it will not separate the two carboxylic acids from each other.
Troubleshooting Guide 1: Purification by Flash Column Chromatography
Flash column chromatography is the most robust and widely recommended method for separating this compound from unreacted IAA due to their significant difference in polarity.
Core Principle
The N-Boc group adds significant non-polar character to the indole molecule. It also masks the hydrogen-bonding N-H group present in the starting material, IAA. As a result, the product is substantially less polar than IAA and will elute much faster from a polar stationary phase like silica gel.
Experimental Protocol: Step-by-Step
-
Select an Appropriate Solvent System:
-
Perform TLC analysis on the crude mixture using various ratios of Hexane:Ethyl Acetate.
-
Aim for a solvent system that gives your product an Rf value of 0.25 - 0.4 for optimal separation. A good starting point is often 7:3 or 6:4 Hexane:Ethyl Acetate.
-
To prevent peak tailing of the acidic compounds, you can add 0.5-1% acetic acid to your eluent mixture.
-
-
Prepare the Column:
-
Select a column of appropriate size for the amount of crude material you need to purify.
-
Pack the column with silica gel using the "slurry" method with your chosen eluent to ensure a homogenous, bubble-free stationary phase.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This technique, known as dry loading, typically results in superior separation compared to loading the sample dissolved in liquid.
-
-
Elute the Column:
-
Begin eluting with your chosen solvent system. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate).
-
Apply gentle positive pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in a series of test tubes.
-
Monitor the separation by spotting fractions onto TLC plates.
-
Combine the fractions that contain your pure product.
-
Visualization of Chromatography Workflow
Caption: Workflow for purification via flash column chromatography.
Troubleshooting Guide 2: Purification by Recrystallization
Recrystallization can be an effective method for obtaining highly pure material if a suitable solvent system can be identified. It is often more efficient for larger scale purifications than chromatography.
Core Principle
This technique relies on the differences in solubility between the desired product and impurities in a specific solvent at varying temperatures. The ideal scenario is to find a solvent that dissolves your product completely when hot but poorly when cold, while the impurities remain soluble at all temperatures.
Experimental Protocol: Finding a Solvent & Crystallizing
-
Solvent Screening:
-
Place a small amount of your crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixed solvents like Ethyl Acetate/Hexane or Ethanol/Water) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
After dissolving upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of solid crystals indicates a potentially suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal of pure product.
-
Once crystallization is complete at room temperature, cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
-
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| "Oiling Out" (Product separates as a liquid) | The cooling process is too rapid, or the solvent is not ideal. Impurities can also lower the melting point. | Re-heat the solution to dissolve the oil. Allow it to cool much more slowly (e.g., by insulating the flask). If the problem persists, try a different solvent system.[4] |
| No Crystals Form | The solution is too dilute (too much solvent was added), or the solution is supersaturated. | Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, boil off some of the solvent to concentrate the solution and attempt cooling again. |
| Very Low Yield | Too much solvent was used, or the product has significant solubility in the cold solvent. | Ensure you are using the minimum amount of hot solvent. Ensure the final cooling step is done in an ice bath. The filtrate can sometimes be concentrated and cooled again to yield a second crop of crystals. |
Final Purity Assessment
After any purification procedure, the purity of your this compound should be confirmed using analytical techniques such as:
-
TLC: The purified sample should show a single spot.
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any remaining impurities.
-
LC-MS: To confirm the mass of the compound and assess its purity.
References
Technical Support Center: A Guide to Commercially Available 1-Boc-3-Carboxymethylindole
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for commercial 1-Boc-3-carboxymethylindole, and how does this inform potential impurities?
A1: Commercially available this compound is typically synthesized by the N-Boc protection of indole-3-acetic acid. This straightforward approach involves reacting indole-3-acetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
This synthesis method suggests several potential sources of impurities:
-
Starting Materials: Unreacted indole-3-acetic acid is a primary and common impurity.
-
Reagents: Impurities from the Boc₂O reagent itself, or byproducts from its decomposition, can be present.
-
Side Reactions: Although generally a clean reaction, side reactions can lead to trace impurities.
-
Degradation: The Boc group on the indole nitrogen is known to be labile under certain conditions, leading to the formation of indole-3-acetic acid upon storage or during experimental work-up.
Q2: My batch of this compound shows a peak corresponding to indole-3-acetic acid in my analysis. Is this normal and can I still use the reagent?
A2: Yes, it is not uncommon to find a small percentage of the de-protected indole-3-acetic acid in a commercial batch of this compound. The Boc protecting group on the indole nitrogen is susceptible to cleavage, particularly if exposed to acidic conditions or elevated temperatures.
The suitability of the reagent depends on the tolerance of your specific application to this impurity. For many standard applications, a small amount of indole-3-acetic acid may not be detrimental. However, for highly sensitive assays or when precise stoichiometry is critical, purification may be necessary.
Q3: I am observing incomplete or low-yield reactions when using this compound in peptide coupling. What are the likely causes and how can I troubleshoot this?
A3: Low coupling efficiency with this compound is a frequently encountered issue, primarily due to steric hindrance. The bulky tert-butoxycarbonyl (Boc) group on the indole nitrogen can impede the approach of the activated carboxyl group to the amine of the coupling partner.
Here are some troubleshooting strategies:
-
Choice of Coupling Reagent: Standard coupling reagents may be inefficient. More potent activating agents are recommended to overcome the steric barrier. Urionium/aminium-based reagents like HATU, HBTU, and COMU, or phosphonium-based reagents such as PyAOP and PyBOP, are often more effective for such sterically hindered couplings.[1][2]
-
Reaction Conditions:
-
Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration to drive it to completion.
-
Elevated Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, this should be done cautiously to avoid potential side reactions or degradation.[1]
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents to ensure complete reaction.[1]
-
Troubleshooting Guide: Common Impurities and Their Mitigation
This section details the common impurities found in commercially available this compound, their potential impact on experiments, and methods for their detection and removal.
Impurity Profile
| Impurity Name | Structure | Common Source | Potential Impact in Experiments |
| Indole-3-acetic acid | Indole with a carboxymethyl group at the 3-position | Incomplete reaction of starting material; degradation of the final product. | Can compete in reactions where the carboxyl group is the intended reactive site, leading to lower yields of the desired product. |
| Di-tert-butyl dicarbonate (Boc₂O) | (CH₃)₃C-O-CO-O-CO-O-C(CH₃)₃ | Unreacted reagent from the synthesis. | Can react with nucleophiles in subsequent steps, leading to unwanted side products. |
| tert-Butanol | (CH₃)₃C-OH | Byproduct of the Boc protection reaction and decomposition of Boc₂O. | Generally considered a benign impurity, but can affect the polarity of the reaction mixture. |
Analytical Workflow for Purity Assessment
A robust analytical workflow is crucial for verifying the purity of this compound before use.
Caption: Analytical workflow for purity assessment of this compound.
Experimental Protocol: Purification of this compound
This protocol describes a general method for the purification of this compound to remove common impurities.
Principle: This method utilizes solid-phase extraction (SPE) to separate the desired product from more polar impurities like indole-3-acetic acid.[3]
Materials:
-
Crude this compound
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of methanol:water (4:1).
-
First SPE Pass (Removal of Non-polar Impurities):
-
Condition a C18 SPE cartridge with methanol followed by methanol:water (4:1).
-
Load the sample onto the cartridge.
-
Elute with methanol:water (4:1). Collect the eluate. This step aims to remove highly non-polar impurities.
-
-
Second SPE Pass (Isolation of Product):
-
Dilute the collected eluate with water to a final methanol concentration of 20%.
-
Acidify the solution with formic acid to a final concentration of 1%. This protonates the carboxylic acid, making it less polar.
-
Condition a new C18 SPE cartridge with methanol followed by 20% methanol in water with 1% formic acid.
-
Load the acidified sample onto the cartridge. The protonated this compound will be retained.
-
Wash the cartridge with 20% methanol in water with 1% formic acid to remove any remaining polar impurities.
-
Elute the purified product with methanol (acidified with a trace of formic acid).
-
-
Solvent Removal: Evaporate the solvent from the eluate under reduced pressure to obtain the purified this compound.
-
Purity Confirmation: Re-analyze the purified product by HPLC to confirm the removal of impurities.
In-Depth Technical Discussion
The Challenge of Steric Hindrance in Peptide Coupling
The steric bulk of the Boc group on the indole nitrogen of this compound presents a significant challenge in peptide synthesis. This steric hindrance can manifest in several ways:
-
Slower Reaction Kinetics: The bulky Boc group can physically block the approach of the activated carboxyl group to the nucleophilic amine of the coupling partner, leading to a slower rate of reaction.[4]
-
Incomplete Reactions: In cases of severe steric clash, the reaction may not proceed to completion, resulting in low yields of the desired peptide.
-
Increased Risk of Side Reactions: Slower coupling reactions can provide a larger window of opportunity for side reactions to occur, such as racemization of the activated amino acid.[2]
To mitigate these challenges, a careful selection of coupling reagents and optimization of reaction conditions are paramount.
Caption: Overcoming steric hindrance with potent coupling reagents.
References
Technical Support Center: Navigating the Large-Scale Synthesis of 1-Boc-3-carboxymethylindole
Welcome to the technical support center for the synthesis of 1-Boc-3-carboxymethylindole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, scalable, and efficient process.
Introduction: The Synthetic Challenge
This compound, also known as N-Boc-indole-3-acetic acid, is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure combines a reactive indole core, protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, and a carboxylic acid moiety at the C3 position. While straightforward on paper, its large-scale synthesis presents distinct challenges rooted in the inherent reactivity of the indole nucleus and the lability of the Boc protecting group.
The most common synthetic strategies involve either:
-
Direct N-Boc protection of commercially available indole-3-acetic acid.
-
Functionalization of a pre-protected indole , such as the hydrolysis of 1-Boc-indole-3-acetonitrile.
This guide will focus primarily on the direct protection route, as it is often the most atom-economical approach, and will address issues common to both pathways.
Section 1: Troubleshooting N-Boc Protection of the Indole Nitrogen
The N-H of an indole is not particularly nucleophilic, which can lead to sluggish and incomplete reactions when attempting to install the bulky Boc group. This is the most frequent point of failure during scale-up.
Q1: My N-Boc protection reaction is slow, and the conversion is low even after extended reaction times. What's causing this and how can I fix it?
Answer:
This is a classic issue stemming from the poor nucleophilicity of the indole nitrogen. On a small scale, brute-force methods like using a large excess of di-tert-butyl dicarbonate ((Boc)₂O) might suffice, but this is economically and practically unfeasible at scale.
Root Causes & Solutions:
-
Insufficient Base Strength/Inappropriate Base: Standard organic bases like triethylamine (TEA) are often not strong enough to sufficiently deprotonate the indole N-H to facilitate the reaction.
-
Solution 1 (Recommended): Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective but can present safety and handling challenges at scale. A more practical choice is often Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS), which provide a good balance of reactivity and handling.
-
Solution 2 (Catalytic Approach): The addition of a nucleophilic catalyst is highly effective. 4-Dimethylaminopyridine (DMAP) is the industry standard. DMAP reacts with (Boc)₂O to form a highly reactive intermediate, which is then readily attacked by the indole nitrogen. Use DMAP at catalytic loadings (1-10 mol%).
-
-
Solvent Choice: The reaction solvent plays a critical role in solubilizing the indole salt and influencing reaction kinetics.
-
Solution: Anhydrous polar aprotic solvents are preferred. Tetrahydrofuran (THF) and Dichloromethane (DCM) are common choices. For reactions involving strong bases like NaH or the HMDS family, THF is generally superior.
-
-
Causality Explained: The Boc protection mechanism requires the deprotonation of the indole nitrogen to form an indolide anion, which then acts as the nucleophile. A stronger base creates a higher equilibrium concentration of this anion, accelerating the reaction. Catalysts like DMAP bypass the need for a highly reactive anion by activating the electrophile, (Boc)₂O, instead.[1]
Q2: After my work-up, I have a significant amount of unreacted (Boc)₂O and its byproducts, which complicates purification. How can I remove these efficiently?
Answer:
Removing excess (Boc)₂O and its main byproduct, tert-butanol, is crucial for obtaining a pure product, especially before crystallization.
Solutions:
-
Work-up Quench: A simple aqueous work-up is often insufficient. Quenching the reaction with a dilute, nucleophilic amine solution can effectively consume excess (Boc)₂O. A solution of ammonium chloride or a primary amine like n-butylamine can be used.
-
Scavenger Resins: For a cleaner process at scale, consider using a polymer-supported scavenger. Tris(2-aminoethyl)amine functionalized polystyrene resin is highly effective at scavenging unreacted acid anhydrides. The resin can be stirred with the reaction mixture post-completion and simply filtered off.
-
Distillative Removal: If the reaction solvent has a sufficiently high boiling point, tert-butanol and other volatile impurities can be removed via distillation under reduced pressure before the main work-up and isolation.
Section 2: Challenges in Purification and Isolation
Scaling up purification from chromatography to crystallization is a mandatory step for industrial production. This transition often reveals new challenges.
Q1: My product, this compound, is "oiling out" during crystallization instead of forming a solid. What can I do?
Answer:
"Oiling out" or liquid-liquid phase separation is a common crystallization problem, especially with compounds that have moderate polarity and conformational flexibility. It occurs when the product is supersaturated but the energy barrier to form an ordered crystal lattice is too high, leading to the formation of a disordered, supercooled liquid phase.
Troubleshooting Steps:
-
Check Purity: First, ensure the crude product is sufficiently pure. Impurities, especially residual solvents or greasy byproducts, are notorious for inhibiting crystallization. Use NMR or HPLC to confirm purity.
-
Solvent System Optimization: The choice of solvent/anti-solvent is critical.
-
Action: Screen a wider range of solvent systems. A good starting point for a compound like this is an ester/alkane system (e.g., Ethyl Acetate/Heptane) or a ketone/alkane system (e.g., Acetone/Hexane). The goal is to find a solvent in which the product is soluble when hot and sparingly soluble when cold, and an anti-solvent in which it is insoluble.
-
-
Control Cooling Rate: Rapid cooling dramatically increases the likelihood of oiling out.
-
Action: Implement a slow, controlled cooling ramp. For large vessels, this means programming the jacket temperature to decrease gradually (e.g., 5-10 °C per hour).
-
-
Seeding: Introducing seed crystals provides a template for crystal growth, bypassing the difficult nucleation step.
-
Action: Generate a small number of seed crystals (e.g., from a small-scale, slow evaporation). Add these seeds to the batch once it has cooled to a slightly supersaturated state.
-
Q2: I'm observing decomposition or partial deprotection of the Boc group during work-up or recrystallization. How can this be avoided?
Answer:
The Boc group is notoriously sensitive to acid.[2] Any acidic conditions during work-up, even adventitious acidity, can lead to its cleavage, generating the starting material (indole-3-acetic acid) as a major impurity.
Preventative Measures:
-
Avoid Strong Acids: Do not use strong acidic washes (e.g., 1M HCl) during the work-up. If an acid wash is necessary to remove basic impurities, use a milder, buffered solution like saturated ammonium chloride or a dilute solution of a weak acid like citric acid.
-
Check Solvent Acidity: Some solvents, particularly chlorinated solvents like DCM, can generate trace amounts of HCl over time, especially if not properly stabilized. Ensure you are using high-quality, fresh, and stabilized solvents.
-
Thermal Stability: While generally stable, prolonged heating of the Boc-protected indole in protic solvents (like alcohols) during recrystallization can lead to slow degradation.
-
Action: Minimize the time the product is held at high temperatures. Aim for a rapid dissolution and then proceed immediately to the controlled cooling phase.
-
Section 3: Frequently Asked Questions (FAQs)
What are the recommended analytical methods for in-process controls (IPCs) and final product release?
For IPCs, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of reaction completion. For quantitative analysis and final product release, a validated High-Performance Liquid Chromatography (HPLC) method is essential.[][4]
-
HPLC Method Parameters (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile.
-
Detection: UV detection, typically at 220 nm or 280 nm.
-
-
Structure Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm the structure and identify any residual solvents.
-
Purity: Purity should typically be >98% by HPLC for use in further drug development stages.
What are the key safety considerations when scaling up this synthesis?
-
Handling of (Boc)₂O: Di-tert-butyl dicarbonate can sublime and is an irritant. Handle in a well-ventilated area and wear appropriate PPE.
-
Use of Strong Bases: Reagents like NaH are pyrophoric and react violently with water. LiHMDS and NaHMDS are corrosive and moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Thermal Management: The N-Boc protection reaction can be exothermic, especially when catalyzed with DMAP. On a large scale, the rate of reagent addition must be carefully controlled to manage the heat output and maintain the target reaction temperature. Use a reactor with an external cooling jacket.
-
Solvent Hazards: Standard solvent safety protocols apply. Be mindful of flammability (THF, Heptane) and potential toxicity.
Section 4: Experimental Protocols & Data
Protocol: Large-Scale Synthesis of this compound
This protocol describes the direct N-Boc protection of indole-3-acetic acid.
Reagents:
-
Indole-3-acetic acid (IAA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Heptane
-
Citric Acid (5% aq. solution)
-
Brine (Saturated NaCl solution)
Procedure:
-
Reaction Setup: To a clean, dry, inerted reactor equipped with mechanical stirring, a temperature probe, and a condenser, charge indole-3-acetic acid (1.0 eq).
-
Dissolution: Add acetonitrile (approx. 5-10 volumes relative to IAA). Stir until all solids are dissolved.
-
Base and Catalyst Addition: Add triethylamine (2.5 eq) followed by a catalytic amount of DMAP (0.05 eq).
-
Reagent Addition: Dissolve (Boc)₂O (1.2 eq) in acetonitrile (2 volumes) and add it to the reactor via an addition funnel over 1-2 hours. Maintain the internal temperature below 30 °C using jacket cooling. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at ambient temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC until <1% of the starting material remains.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.
-
Add Ethyl Acetate (10 volumes) and 5% aqueous citric acid solution (5 volumes). Stir vigorously for 15 minutes.
-
Separate the layers. Wash the organic layer with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
Add a minimal amount of hot Ethyl Acetate to dissolve the crude product.
-
Slowly add Heptane as an anti-solvent until the solution becomes turbid.
-
Cool the mixture slowly to 0-5 °C with gentle stirring and hold for at least 4 hours.
-
Filter the resulting solid, wash the filter cake with cold heptane, and dry under vacuum at <40 °C.
-
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| IAA Equivalents | 1.0 | Limiting Reagent |
| (Boc)₂O Equivalents | 1.1 - 1.3 | Slight excess to drive reaction to completion. |
| Base (TEA) Equivalents | 2.0 - 2.5 | Neutralizes the carboxylic acid and any generated acid. |
| Catalyst (DMAP) mol% | 1 - 5% | Catalyzes the acylation of the indole nitrogen. |
| Solvent | Acetonitrile / THF | Good solubility for reagents, aprotic. |
| Temperature | 20 - 30 °C | Balances reaction rate with stability of reagents. |
| Reaction Time | 12 - 24 hours | Varies with scale and efficiency of mixing. |
| Typical Yield | 85 - 95% | |
| Expected Purity | >98% (after crystallization) |
Section 5: Visualization of Workflows
Diagram 1: Troubleshooting Low Yield in N-Boc Protection
References
analytical methods for assessing the purity of 1-Boc-3-carboxymethylindole
Welcome to the technical support center for the analytical assessment of 1-Boc-3-carboxymethylindole. This guide is designed for researchers, quality control analysts, and drug development professionals who require robust methods for determining the purity of this key synthetic intermediate. Here, we provide not just protocols, but the underlying scientific principles and field-proven troubleshooting advice to empower you to resolve common experimental challenges.
Introduction: The Critical Role of Purity
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the indole ring system. The purity of this reagent is paramount; trace impurities can lead to significant side reactions, reduced yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. A multi-pronged analytical approach is essential for a comprehensive purity assessment.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
HPLC with UV detection is the primary method for quantifying the purity of this compound and detecting non-volatile impurities. The indole chromophore provides strong UV absorbance, making this a sensitive and reliable technique.
Frequently Asked Questions (HPLC)
Q: What is the best starting point for an HPLC method?
A: A reversed-phase (RP-HPLC) method is the most effective approach. The nonpolar Boc group and the indole core interact well with a C8 or C18 stationary phase. A gradient elution is recommended to ensure that both polar and nonpolar impurities are eluted and resolved.
Q: Why is an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, necessary in the mobile phase?
A: The carboxylic acid moiety on your molecule will be ionized at neutral pH. This can lead to poor peak shape (tailing) due to unwanted interactions with the silica backbone of the HPLC column. Adding a small amount of acid (typically 0.05-0.1%) to the mobile phase suppresses this ionization by keeping the carboxyl group protonated (-COOH). This results in sharper, more symmetrical peaks and improved reproducibility.[1][2]
Q: What wavelength should I use for UV detection?
A: The indole ring has a strong absorbance maximum around 280 nm.[1][3] This wavelength provides excellent sensitivity for the main compound and many related indole-containing impurities. A secondary wavelength, such as 220 nm, can also be monitored to detect impurities that may lack the full indole chromophore.
Suggested HPLC Protocol
This protocol is a robust starting point and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard C18 column provides excellent retention and resolution for this molecule. Smaller particle sizes (e.g., <3 µm) can offer higher efficiency if using UHPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier, making it compatible with mass spectrometry (LC-MS) if you choose to identify unknown peaks.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it provides lower backpressure and better resolution for many aromatic compounds. |
| Gradient | 20% to 95% B over 15 min | This gradient is a good starting point to elute a wide range of potential impurities. Hold at 95% B for 2-3 minutes to wash the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection | UV at 280 nm | Primary wavelength for sensitive detection of the indole moiety. |
| Injection Vol. | 5 µL | Adjust as needed based on sample concentration and detector response. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved. Filter through a 0.22 µm syringe filter before injection to prevent column blockage. |
HPLC Troubleshooting Guide
// Problems peak_tailing [label="Peak Tailing / Broadening"]; rt_shift [label="Retention Time Shifts"]; pressure_high [label="High Backpressure"]; no_peaks [label="No Peaks / Very Small Peaks"];
// Causes cause_tailing1 [label="Column Overload", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_tailing2 [label="Secondary Interactions (Silanols)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_tailing3 [label="Extra-column Volume", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_rt1 [label="Mobile Phase Composition Error", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_rt2 [label="Temperature Fluctuation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_rt3 [label="Column Degradation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_pressure1 [label="Column Frit Blockage", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_pressure2 [label="Sample Precipitation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_nopeak1 [label="Injector Malfunction", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_nopeak2 [label="Sample Degradation / Wrong Sample", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions sol_tailing1 [label="Solution: Dilute Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing2 [label="Solution: Increase Acid Modifier Conc. / Use Buffered Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing3 [label="Solution: Check Tubing/Fittings for Voids", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_rt1 [label="Solution: Prepare Fresh Mobile Phase / Check Pump", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt2 [label="Solution: Use Column Oven / Check Lab Temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt3 [label="Solution: Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_pressure1 [label="Solution: Back-flush Column / Replace Frit", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pressure2 [label="Solution: Filter Sample / Check Sample Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_nopeak1 [label="Solution: Check Syringe and Injection Port", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nopeak2 [label="Solution: Prepare Fresh Sample / Verify Source", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> peak_tailing; start -> rt_shift; start -> pressure_high; start -> no_peaks;
peak_tailing -> cause_tailing1 -> sol_tailing1; peak_tailing -> cause_tailing2 -> sol_tailing2; peak_tailing -> cause_tailing3 -> sol_tailing3;
rt_shift -> cause_rt1 -> sol_rt1; rt_shift -> cause_rt2 -> sol_rt2; rt_shift -> cause_rt3 -> sol_rt3;
pressure_high -> cause_pressure1 -> sol_pressure1; pressure_high -> cause_pressure2 -> sol_pressure2;
no_peaks -> cause_nopeak1 -> sol_nopeak1; no_peaks -> cause_nopeak2 -> sol_nopeak2; } A troubleshooting workflow for common HPLC issues.
Part 2: Structural Confirmation & Impurity Identification
While HPLC provides quantitative purity, it doesn't confirm the structure of the main peak or identify impurities. For this, spectroscopic methods are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Q: What should I expect in the ¹H NMR spectrum?
A: The ¹H NMR spectrum will show characteristic signals for the Boc group, the indole ring protons, and the carboxymethyl side chain. The absence of significant unassigned peaks is a strong indicator of high purity.
Q: My ¹H NMR shows small, broad peaks. What could they be?
A: This could be due to several factors. Water in your NMR solvent (e.g., DMSO-d₆) will appear as a broad singlet.[5] Also, if there is slow rotation around the N-Boc bond, you might observe broadening or even duplication of some indole proton signals. Running the spectrum at a slightly elevated temperature (e.g., 50 °C) can sometimes coalesce these signals into sharper peaks.
Expected ¹H and ¹³C NMR Chemical Shifts
Note: These are predicted values based on structurally similar compounds. Actual shifts may vary depending on the solvent and concentration.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc -C(CH ₃)₃ | ~1.6 | ~28.2 |
| Boc -C (CH₃)₃ | - | ~84.0 |
| Boc -C =O | - | ~149.5 |
| -C H₂COOH | ~3.8 | ~31.0 |
| -CH₂C OOH | - | ~173.0 |
| Indole H-2 | ~7.6 | ~125.0 |
| Indole Aromatic H | 7.2 - 8.1 | 115.0 - 136.0 |
| Indole Quaternary C | - | 114.0 - 136.0 |
Reference data for indole and Boc-protected compounds can be found in various sources.[6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its impurities and offers structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this molecule.
Q: What ions should I look for in the mass spectrum?
A: In positive ion mode ESI (+), you should look for the protonated molecule [M+H]⁺ and common adducts like the sodium [M+Na]⁺ or potassium [M+K]⁺ ions. For this compound (C₁₅H₁₇NO₄, Mol. Wt: 275.30 g/mol ), you would expect:
-
[M+H]⁺ = 276.12 m/z
-
[M+Na]⁺ = 298.10 m/z
Q: How can I confirm the peak is my Boc-protected compound using fragmentation (MS/MS)?
A: The Boc group has a highly characteristic fragmentation pattern. Upon collision-induced dissociation (CID), it readily loses isobutylene (C₄H₈), resulting in a neutral loss of 56 Da.[10] A further loss of CO₂ (44 Da) is also common. Observing a fragment at m/z 220.1 ([M+H - 56]⁺) is a strong confirmation of the Boc group's presence.
Part 3: Common Impurities and Final Purity Assessment
A thorough analysis requires understanding the potential impurities that can arise from the synthesis.
Potential Process-Related Impurities
-
Indole-3-acetic acid: Formed by the premature or accidental deprotection (loss of the Boc group) of the final product. This is a common impurity if the compound is exposed to strong acid or high temperatures.[11]
-
Unreacted Indole: If the initial N-Boc protection step is incomplete, the starting material may carry through.
-
tert-Butanol: A byproduct of the Boc-protection reaction and its degradation. It is volatile and usually removed during workup but can be observed by ¹H NMR.
-
Over-alkylation products: Side reactions during the introduction of the carboxymethyl group could potentially lead to impurities.
Overall Purity Workflow
The final purity value should be calculated using a mass balance approach, where the results from multiple orthogonal techniques are combined.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 1-Boc-3-Formylindole | 57476-50-3 [sigmaaldrich.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-3-carboxymethylindole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount. 1-Boc-3-carboxymethylindole, also known as 1-(tert-butoxycarbonyl)indole-3-acetic acid, is a vital building block in the synthesis of various biologically active compounds. Its purity and structural integrity, therefore, must be rigorously established. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the rationale behind peak assignments, drawing comparisons with the parent compound, indole-3-acetic acid (IAA), to highlight the influence of the tert-butoxycarbonyl (Boc) protecting group. This comparative approach, grounded in fundamental NMR principles, will equip you with the expertise to confidently interpret the spectra of this and related molecules.
The Significance of the Boc Protecting Group in NMR
The introduction of the Boc group at the N1 position of the indole ring has a profound and predictable effect on the electron density distribution within the molecule. This, in turn, influences the chemical shifts of the protons and carbons, particularly those in the indole scaffold. The electron-withdrawing nature of the carbonyl group within the Boc moiety deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield) compared to the unprotected indole. Understanding this electronic effect is key to interpreting the spectra correctly.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust and reproducible experimental protocol is the foundation of reliable spectral analysis. The following provides a standardized procedure for preparing a sample of this compound for NMR analysis.
Sample Preparation and NMR Acquisition Parameters:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound, as it readily dissolves the compound and its residual proton signal (at ~7.26 ppm) typically does not overlap with key analyte signals. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual proton signal around 2.50 ppm.[1]
-
Sample Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is generally sufficient for obtaining high-quality spectra on a modern NMR spectrometer (400 MHz or higher).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern spectrometers can also reference the spectra to the residual solvent peak.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon signals.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.
-
Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
¹H NMR Spectral Analysis: A Tale of Two Molecules
The ¹H NMR spectrum of this compound is best understood by comparing it to its parent, indole-3-acetic acid (IAA). The table below presents the expected chemical shifts for this compound alongside the experimental data for IAA.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) of Indole-3-acetic acid and Predicted Shifts for this compound in CDCl₃
| Proton | Indole-3-acetic acid (IAA) | This compound (Predicted) | Rationale for Chemical Shift Change |
| H1 (Indole N-H) | ~8.1 (broad s) | Absent | Replacement of proton with Boc group. |
| H2 (Indole) | ~7.25 (s) | ~7.60 (s) | Deshielding due to the electron-withdrawing Boc group at N1. |
| H4 (Indole) | ~7.65 (d) | ~8.15 (d) | Significant deshielding due to proximity to the Boc group's carbonyl. |
| H5 (Indole) | ~7.15 (t) | ~7.30 (t) | Moderate deshielding effect of the Boc group. |
| H6 (Indole) | ~7.10 (t) | ~7.25 (t) | Moderate deshielding effect of the Boc group. |
| H7 (Indole) | ~7.40 (d) | ~7.55 (d) | Moderate deshielding effect of the Boc group. |
| -CH₂- | ~3.75 (s) | ~3.80 (s) | Minor inductive effect from the Boc-protected indole ring. |
| Boc (-C(CH₃)₃) | N/A | ~1.65 (s, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| -COOH | ~10.0 (broad s) | ~10.0 (broad s) | The carboxylic acid proton is highly deshielded and its chemical shift is concentration and solvent dependent. |
Note: The predicted values for this compound are based on the known effects of N-Boc protection on the indole ring system and experimental data from similar compounds.
Key Observations and Interpretations:
-
Absence of N-H Signal: The most immediate difference is the absence of the broad singlet for the N-H proton in the spectrum of the Boc-protected compound.
-
Downfield Shift of Indole Protons: All aromatic protons of the indole ring in this compound are shifted downfield compared to IAA. This is a direct consequence of the electron-withdrawing nature of the Boc group. The H4 proton experiences the most significant downfield shift due to its peri-position relative to the N1-Boc group.
-
The Diagnostic Boc Singlet: The intense singlet at approximately 1.65 ppm, integrating to nine protons, is a clear and unambiguous indicator of the presence of the tert-butyl group.[1]
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The effect of the Boc group is also evident in the carbon chemical shifts.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) of Indole-3-acetic acid and Predicted Shifts for this compound in CDCl₃
| Carbon | Indole-3-acetic acid (IAA) (DMSO-d₆)[2][3] | This compound (Predicted in CDCl₃) | Rationale for Chemical Shift Change |
| C2 | ~124.7 | ~126.0 | Deshielding by the N-Boc group. |
| C3 | ~108.5 | ~115.0 | Significant deshielding due to the carboxymethyl substituent and the N-Boc group. |
| C3a | ~127.9 | ~128.5 | Moderate deshielding. |
| C4 | ~119.4 | ~123.0 | Deshielding effect of the Boc group. |
| C5 | ~121.9 | ~124.5 | Deshielding effect of the Boc group. |
| C6 | ~119.3 | ~122.5 | Deshielding effect of the Boc group. |
| C7 | ~112.2 | ~115.5 | Deshielding effect of the Boc group. |
| C7a | ~136.9 | ~135.0 | Minor shielding effect. |
| -CH₂- | ~31.8 | ~31.0 | Minor change in chemical environment. |
| -COOH | ~174.3 | ~178.0 | Deshielding due to the electron-withdrawing indole ring. |
| Boc (-C =O) | N/A | ~149.5 | Characteristic chemical shift for the carbonyl carbon of a Boc group. |
| Boc (-C (CH₃)₃) | N/A | ~84.0 | Characteristic chemical shift for the quaternary carbon of the tert-butyl group. |
| Boc (-C(CH₃ )₃) | N/A | ~28.3 | Characteristic chemical shift for the methyl carbons of the tert-butyl group. |
Note: The experimental data for IAA is in DMSO-d₆, which can influence chemical shifts. The predicted values for this compound are for CDCl₃ and are based on data from similar N-Boc protected indoles.
Key Observations and Interpretations:
-
Boc Carbonyl and Quaternary Carbon: The signals around 149.5 ppm and 84.0 ppm are definitive for the carbonyl and quaternary carbons of the Boc group, respectively.
-
Downfield Shift of Indole Carbons: Similar to the proton spectrum, most of the indole ring carbons are shifted downfield upon N-Boc protection.
-
Methyl Carbons of Boc Group: The signal around 28.3 ppm corresponds to the three equivalent methyl carbons of the tert-butyl group.
Comparison with an Alternative: Indole-3-carboxylic acid
In some synthetic pathways, indole-3-carboxylic acid might be considered as an alternative starting material or intermediate. While structurally similar, its NMR spectra would be distinctly different from this compound.
-
¹H NMR of Indole-3-carboxylic acid: Would show a broad N-H proton signal and lack the characteristic nine-proton singlet of the Boc group. The chemical shifts of the indole ring protons would be more upfield compared to the Boc-protected analogue.
-
¹³C NMR of Indole-3-carboxylic acid: Would be missing the three signals corresponding to the Boc group. The indole ring carbon signals would also appear at lower chemical shifts.
This clear distinction in the NMR spectra allows for unambiguous identification and differentiation of these related compounds, which is critical for process control and quality assurance in a research and development setting.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. By understanding the influence of the N-Boc protecting group and comparing the spectra to the parent compound, indole-3-acetic acid, a confident and accurate structural elucidation is readily achievable. The characteristic signals of the Boc group, coupled with the predictable downfield shifts of the indole ring protons and carbons, provide a unique spectroscopic fingerprint for this important synthetic intermediate. This guide provides the foundational knowledge and practical insights for researchers to effectively utilize NMR spectroscopy for the characterization of this compound and other related protected indole derivatives.
References
A Comparative Guide to Indole Protection Strategies in Peptide Synthesis: Boc vs. Fmoc
For Researchers, Scientists, and Drug Development Professionals
The incorporation of indole-containing moieties, particularly the amino acid tryptophan, is fundamental to the synthesis of a vast array of biologically active peptides and pharmaceutical compounds. The indole nucleus, however, is highly susceptible to modification under the conditions of chemical synthesis, necessitating the use of protecting groups. The choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and yield of the final product.
This guide provides an in-depth, objective comparison between two dominant strategies for indole protection, centered on the tert-butyloxycarbonyl (Boc) group, often used in Boc-based Solid-Phase Peptide Synthesis (SPPS), and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, the cornerstone of modern Fmoc-based SPPS. We will delve into the chemical principles, experimental protocols, and performance data associated with representative building blocks for each strategy: Boc-Trp(For)-OH for Boc/Bzl SPPS and Fmoc-Trp(Boc)-OH for Fmoc/tBu SPPS.
The Chemical Landscape: Orthogonality and Lability
The core difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments used for deprotection throughout the synthesis.[1]
-
Boc/Bzl Strategy: This classical approach utilizes the acid-labile Boc group for temporary protection of the α-amino group.[1] This group is removed with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups, including the formyl (For) group on the tryptophan indole, are generally benzyl-based and require a very strong acid, like hydrofluoric acid (HF), for final cleavage.[2]
-
Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine like piperidine.[] The side-chain protecting groups, such as the Boc group on the tryptophan indole in Fmoc-Trp(Boc)-OH, are acid-labile and are removed during the final cleavage from the resin with TFA.[4] This "true orthogonality," where temporary and permanent protecting groups are removed by chemically distinct mechanisms, is a significant advantage of the Fmoc approach.[]
The Challenge: Tryptophan Side-Chain Reactivity
The indole ring of tryptophan is electron-rich and highly susceptible to oxidation and alkylation by electrophilic species generated during synthesis, particularly during the final acidolytic cleavage step.[6][7] Cations released from other protecting groups (e.g., tert-butyl cations from Boc or tBu groups) or the resin linker can attack the indole ring, leading to undesired side products that are difficult to separate from the target peptide.[7][8]
This necessitates protection of the indole nitrogen.
-
In Boc chemistry , the indole is often protected with an electron-withdrawing formyl group (CHO), creating Boc-Trp(CHO)-OH .[6]
-
In Fmoc chemistry , the standard is to use a Boc group on the indole nitrogen, yielding Fmoc-Trp(Boc)-OH .[6][7] This derivative is particularly effective at preventing side reactions.[7][9]
Comparative Data Analysis
The choice between Boc and Fmoc strategies for tryptophan-containing peptides often comes down to a trade-off between harshness of reagents, potential for side reactions, and the specific requirements of the peptide sequence.
| Feature | Boc Strategy (using Boc-Trp(CHO)-OH) | Fmoc Strategy (using Fmoc-Trp(Boc)-OH) | References |
| Nα-Deprotection | Moderate acid (e.g., 25-50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) | [1][][4] |
| Indole Protection | Formyl (For) group | tert-Butyloxycarbonyl (Boc) group | [6] |
| Final Cleavage | Strong, hazardous acid (e.g., liquid HF) | Strong acid (e.g., 95% TFA) | [2][4] |
| Indole Alkylation Risk | Moderate; scavengers are essential. | Low; Trp(Boc) is highly effective at preventing alkylation. | [7][9] |
| Indole Sulfonation Risk | High, especially with Arg(Mts/Pmc) residues. | Very low when using Trp(Boc) with Arg(Pbf). | [6][7][10] |
| Crude Purity | Generally lower for complex peptides. | Generally higher due to milder conditions. | [1] |
| Equipment | Requires specialized, HF-resistant apparatus. | Standard laboratory glassware and synthesizers. | [4] |
| Compatibility | Less suitable for acid-sensitive modifications. | Excellent for peptides with post-translational modifications. | [][4] |
The Critical Role of Scavengers in TFA Cleavage
During the final TFA cleavage step in Fmoc synthesis, a cocktail of "scavengers" is crucial to prevent the modification of sensitive residues like tryptophan.[11] The tert-butyl cations generated from the cleavage of Boc and other tBu-based protecting groups are potent electrophiles that can alkylate the indole ring.[12]
Scavengers are nucleophilic reagents that competitively trap these reactive cations.[13] A standard and highly effective cleavage cocktail for peptides containing tryptophan, methionine, or cysteine is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[11][14]
Experimental Protocols
Protocol 1: Standard Fmoc-Group Deprotection
This protocol describes the removal of the Nα-Fmoc group to liberate the free amine for the next coupling step.
-
Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes at room temperature.[15] For sterically hindered amino acids, a second treatment may be required.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.[4]
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 2: Final Cleavage and Side-Chain Deprotection (Fmoc/tBu Strategy)
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, including from Trp(Boc).
-
Resin Preparation: Wash the fully assembled peptidyl-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For most tryptophan-containing peptides, TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is sufficient.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and stir or gently agitate at room temperature for 2-3 hours.[16]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA filtrate under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers and cleaved protecting groups.
-
Drying and Analysis: Dry the crude peptide pellet under vacuum. Analyze the product by HPLC and mass spectrometry.
Conclusion and Recommendations
For the majority of modern peptide synthesis applications, the Fmoc/tBu strategy utilizing Fmoc-Trp(Boc)-OH is the superior choice .[] Its milder Nα-deprotection conditions are compatible with a wider range of chemistries and reduce the accumulation of side products, generally leading to higher purity crude products.[1][4] The use of Fmoc-Trp(Boc)-OH, combined with an appropriate scavenger cocktail during TFA cleavage, provides robust protection for the sensitive indole nucleus, effectively minimizing both alkylation and sulfonation side reactions.[7][9]
The Boc/Bzl strategy , while foundational to the field, remains a valuable tool for specific challenges, such as the synthesis of long and difficult sequences prone to aggregation, where the strongly acidic conditions can sometimes improve solvation.[1] However, the requirement for hazardous reagents like liquid HF and the increased risk of side reactions make it less favorable for routine synthesis.
Ultimately, a thorough understanding of the chemical principles of both strategies empowers researchers to make informed decisions, troubleshoot effectively, and successfully synthesize their target indole-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Boc-3-carboxymethylindole
Introduction: The Analytical Imperative for 1-Boc-3-carboxymethylindole
In the landscape of contemporary drug discovery and organic synthesis, indole derivatives stand as privileged scaffolds due to their prevalence in bioactive natural products and pharmaceuticals. This compound is a key synthetic intermediate, combining the indole core with a reactive carboxylic acid moiety and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. The Boc group is crucial for modulating the reactivity of the indole ring during multi-step syntheses.
Accurate characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) is the cornerstone of this characterization, providing definitive information on molecular weight, structure, and purity. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound, grounded in established chemical principles and field-proven methodologies.
Pillar 1: Selecting the Optimal Ionization Strategy
The journey of a molecule from a solution to a gas-phase ion is the critical first step in any MS analysis. The choice of ionization technique dictates the quality and type of data obtained. For a molecule like this compound, with its moderate polarity and thermal lability, Electrospray Ionization (ESI) is the preeminent choice over harsher methods like Electron Impact (EI).
Electrospray Ionization (ESI): The Method of Choice
ESI is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. This is ideal for preserving the molecular ion, which is the primary piece of information for confirming molecular weight. The analysis can be performed in either positive or negative ion mode, and the choice is dictated by the molecule's ability to accept a proton or lose one.
-
Positive Ion Mode ([M+H]⁺, [M+Na]⁺): In this mode, the analyte is typically protonated. For this compound, protonation can occur at several sites, including the carbonyl oxygens of the Boc and carboxylic acid groups. Adduct formation with sodium ([M+Na]⁺) is also common and can provide a valuable confirmation of the molecular ion. Analysis of Boc-protected peptides and other derivatives frequently utilizes positive ion mode to characterize the molecule and its fragments.[1][2]
-
Negative Ion Mode ([M-H]⁻): The presence of the carboxylic acid group makes this compound an excellent candidate for negative ion mode analysis. The acidic proton is readily lost, forming a stable carboxylate anion ([M-H]⁻). This mode is often cleaner, with lower background noise, and can be highly sensitive for acidic compounds. Studies on related protected amino acids and peptides have shown that negative mode ESI-MS/MS can provide complementary and highly useful structural information.[3][4]
Comparative Recommendation: For a comprehensive analysis, acquiring data in both positive and negative ion modes is strongly recommended. The [M-H]⁻ ion in negative mode is often more intense and provides a clear, unambiguous signal for the parent molecule. The [M+H]⁺ and [M+Na]⁺ ions in positive mode offer complementary data and are crucial for subsequent fragmentation analysis (MS/MS), which often follows well-established pathways for protonated species.
Pillar 2: Unveiling the Structure with Tandem Mass Spectrometry (MS/MS)
While a single-stage MS experiment confirms the molecular weight, tandem mass spectrometry (MS/MS or MS²) is required to elucidate the structure. In this technique, the molecular ion of interest is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is predicted to be dominated by the lability of the Boc protecting group, a well-characterized behavior in mass spectrometry.[3] The indole core itself is relatively stable but can undergo characteristic cleavages.[5][6]
In Positive Ion Mode ([M+H]⁺): The primary fragmentation events for the protonated molecule are expected to involve the Boc group:
-
Loss of Isobutylene: A neutral loss of 56 Da (C₄H₈) is a hallmark of Boc-protected compounds, resulting in a carbamic acid intermediate.[3][7]
-
Loss of the Entire Boc Group: Subsequent or direct loss of the Boc group (100 Da) through the elimination of both isobutylene and CO₂.
-
Loss of CO₂: A neutral loss of 44 Da from the carbamic acid intermediate.
-
Cleavage of the Carboxymethyl Side Chain: Loss of the carboxymethyl group or parts thereof can also occur.
In Negative Ion Mode ([M-H]⁻): Fragmentation of the deprotonated molecule will likely be initiated by the loss of CO₂ from the carboxylate anion, a common fragmentation for carboxylic acids.
Below is a proposed fragmentation scheme, visualized using a DOT script.
Caption: Proposed ESI-MS/MS fragmentation pathways for this compound.
Data Summary: Expected Key Ions
The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions of this compound (Molecular Formula: C₁₆H₁₉NO₄, Exact Mass: 289.1314).
| Ion Type | Adduct/Fragment | Predicted m/z | Ionization Mode | Notes |
| Parent Ion | [M+H]⁺ | 290.1387 | Positive | Protonated molecule. |
| Parent Ion | [M+Na]⁺ | 312.1206 | Positive | Sodium adduct, confirms MW. |
| Parent Ion | [M-H]⁻ | 288.1241 | Negative | Deprotonated molecule, often high intensity. |
| Fragment Ion | [M+H - C₄H₈]⁺ | 234.0761 | Positive | Characteristic loss of isobutylene from Boc group.[3] |
| Fragment Ion | [M+H - Boc]⁺ | 190.0811 | Positive | Loss of the entire Boc group. |
| Fragment Ion | Indole Core | 130.0651 | Positive | Further fragmentation leading to the quinolinium ion.[8] |
| Fragment Ion | [M-H - CO₂]⁻ | 244.1336 | Negative | Loss of carbon dioxide from the carboxylate. |
Pillar 3: Validated Experimental Protocols
The following protocols are designed to be self-validating, providing a robust starting point for the analysis of this compound.
Experimental Workflow Overview
Caption: General experimental workflow for the LC-MS analysis of this compound.
Protocol 1: Sample Preparation
-
Objective: To prepare a clean, particulate-free solution of the analyte at a suitable concentration for MS analysis.
-
Materials: this compound, HPLC-grade Methanol, HPLC-grade Water, 1.5 mL microcentrifuge tubes, 0.22 µm syringe filter.
-
Procedure:
-
Prepare a stock solution of 1 mg/mL by dissolving 1 mg of this compound in 1 mL of methanol.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a working solution for analysis (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of methanol and water. This solvent is compatible with typical reversed-phase chromatography.
-
Filter the final working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates that could clog the LC system.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Objective: To separate the analyte from potential impurities and introduce it into the mass spectrometer.
-
Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 10% B
-
10.0 min: 10% B (Re-equilibration)
-
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive and Negative (separate runs).
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Mass Range: 100-500 m/z.
-
Data Acquisition: MS scan followed by data-dependent MS/MS of the top 3 most intense ions. Use a collision energy ramp (e.g., 10-40 eV) to ensure a good range of fragments.
-
-
Conclusion
The mass spectrometric analysis of this compound is a straightforward yet critical task that relies on the principles of soft ionization and collision-induced dissociation. By employing Electrospray Ionization in both positive and negative modes, researchers can confidently determine the molecular weight. Tandem mass spectrometry provides the structural fingerprint, with fragmentation being predictably dominated by the labile Boc protecting group. The protocols and expected fragmentation data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reliable characterization of this important synthetic intermediate, ensuring data integrity and accelerating the development pipeline.
References
- 1. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
A Comparative Guide to HPLC Methods for the Analysis of 1-Boc-3-carboxymethylindole Reactions
For researchers, scientists, and drug development professionals, the synthesis and analysis of complex heterocyclic molecules are foundational to progress. 1-Boc-3-carboxymethylindole, a key intermediate in the synthesis of various pharmacologically active compounds, requires robust analytical methods to ensure reaction completion, purity, and yield. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the resolution and quantification necessary for confident process development and quality control.
This guide provides an in-depth comparison of Reversed-Phase HPLC (RP-HPLC) methodologies for the analysis of reactions involving this compound. We will explore the fundamental principles behind method development, provide detailed experimental protocols, and present comparative data to guide your analytical strategy.
The Chromatographic Challenge: Differentiating Polarity
The core of analyzing a this compound synthesis reaction, such as the protection of Indole-3-acetic acid, lies in effectively separating the starting material from the product. The key difference between these two molecules is the presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. This group dramatically increases the hydrophobicity (and thus, the non-polarity) of the molecule.
In Reversed-Phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, more hydrophobic compounds interact more strongly with the stationary phase and therefore have longer retention times. Consequently, the Boc-protected product will elute significantly later than the more polar starting material.[1]
Comparative Analysis of RP-HPLC Methods
The selection of an appropriate HPLC method is critical for achieving optimal separation. Here, we compare two common RP-HPLC approaches for the analysis of a typical Boc protection reaction of Indole-3-acetic acid.
Method 1: Isocratic Elution for Rapid Screening
An isocratic method, where the mobile phase composition remains constant, is often employed for rapid in-process control to monitor the disappearance of the starting material.
Method 2: Gradient Elution for Comprehensive Analysis
A gradient elution method, where the proportion of the organic solvent in the mobile phase is increased over time, is superior for separating a wider range of components with varying polarities, including starting materials, products, and potential by-products. This approach provides a more comprehensive view of the reaction mixture.
Performance Comparison
The following table summarizes the expected performance of the two methods for the separation of Indole-3-acetic acid and its Boc-protected product, this compound. This data is based on established chromatographic principles for these classes of compounds.
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Mobile Phase | 40% Acetonitrile / 60% Water with 0.1% TFA | Gradient: 20-80% Acetonitrile in Water with 0.1% TFA over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Detection | UV at 280 nm | UV at 280 nm |
| Est. Retention Time (Indole-3-acetic acid) | 3.5 min | 4.2 min |
| Est. Retention Time (this compound) | 12.8 min | 9.5 min |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Analysis Time | ~15 min | ~12 min |
| Advantages | Simple, rapid for reaction completion checks. | Excellent separation of components with different polarities, shorter overall run time for highly retained compounds. |
| Disadvantages | Long run times for highly retained products, potential for peak broadening. | More complex method development, requires system equilibration between runs. |
Experimental Protocols
General Sample Preparation
Dissolve a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 20% Acetonitrile/80% Water with 0.1% TFA for the gradient method) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol for Method 2: Gradient Elution
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-11 min: 80% B
-
11-12 min: 80% to 20% B
-
12-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Causality Behind Experimental Choices
-
C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the indole ring systems.
-
Acidified Mobile Phase (0.1% TFA): The carboxylic acid moiety of both the starting material and product needs to be protonated (in its non-ionized form) to ensure good retention and sharp peak shape on a reversed-phase column.[2] TFA is a common choice for this purpose.
-
Acetonitrile as Organic Modifier: Acetonitrile is a widely used organic solvent in RP-HPLC due to its low viscosity and UV transparency.
-
UV Detection at 280 nm: The indole scaffold has a strong chromophore that absorbs UV light, making it readily detectable at this wavelength.
Trustworthiness: A Self-Validating System
A key aspect of a trustworthy HPLC method is its robustness and the stability of the analytes under the analytical conditions. The Boc group is known to be labile under strongly acidic conditions. While 0.1% TFA in the mobile phase is generally considered safe for the duration of a typical HPLC run, prolonged exposure or concentration of the acidic mobile phase during sample workup or evaporation can lead to partial deprotection of the product.[3] Therefore, it is crucial to:
-
Analyze samples promptly after preparation.
-
Avoid leaving collected fractions containing TFA at room temperature for extended periods.
-
If isolating the product via preparative HPLC, consider using a more volatile acid like formic acid or neutralizing the fractions immediately after collection.
Visualizing the Workflow
Caption: A generalized workflow for the HPLC analysis of this compound reactions.
Logical Relationships in Method Selection
Caption: Decision tree for selecting an appropriate HPLC elution mode.
Conclusion
The successful analysis of this compound reactions hinges on the selection of a suitable RP-HPLC method that can effectively separate compounds of differing polarities. While isocratic methods offer a quick assessment of reaction completion, gradient elution provides a more comprehensive and robust analysis of the entire reaction profile. By understanding the principles of reversed-phase chromatography and the chemical properties of the Boc protecting group, researchers can develop and implement reliable analytical methods to support their synthetic chemistry endeavors.
References
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 1-Boc-3-Carboxymethylindole
For researchers and professionals in drug discovery, the journey from a promising chemical scaffold to a potent therapeutic agent is both an art and a science. The indole nucleus, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds.[1] Among the various indole-based starting materials, 1-Boc-3-carboxymethylindole stands out as a particularly versatile precursor. Its protected nitrogen and activated carboxylic acid handle provide a robust platform for the synthesis of a diverse array of derivatives with potential therapeutic applications.
This guide provides a comparative overview of the potential biological activities of compounds synthesized from this compound, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. While direct, publicly available data on the biological activity of compounds synthesized specifically from this starting material is limited, we will draw logical parallels from closely related indole-3-acetic acid and indole-3-carboxamide derivatives to illustrate its potential. This guide will also provide established experimental data for well-known therapeutic agents in each category to serve as a benchmark for future research and development.
The Strategic Advantage of this compound in Synthesis
The choice of this compound as a starting material is a strategic one. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves two critical functions: it prevents unwanted side reactions at the nitrogen during subsequent synthetic transformations and it enhances the solubility of the indole nucleus in common organic solvents, facilitating easier handling and purification. The carboxymethyl group at the 3-position is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably amides, esters, and ketones, opening the door to a wide range of structural diversity and potential biological targets.
Below is a generalized workflow illustrating the synthetic utility of this compound.
Caption: Synthetic pathways from this compound.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Comparative Performance:
To provide a benchmark for the evaluation of novel anticancer compounds, the following table summarizes the 50% inhibitory concentration (IC50) values for Doxorubicin, a widely used chemotherapeutic agent, against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5[2] |
| HeLa | Cervical Cancer | 2.9[2] |
| A549 | Lung Cancer | > 20[2] |
| HepG2 | Liver Cancer | 12.2[2] |
| BFTC-905 | Bladder Cancer | 2.3[2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many of these, like Indomethacin, are indole derivatives. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Comparative Performance:
Celecoxib is a selective COX-2 inhibitor, a class of NSAIDs with a more favorable gastrointestinal side effect profile compared to non-selective inhibitors. The table below shows the IC50 values for Celecoxib against COX-1 and COX-2.
| Enzyme | Celecoxib IC50 (nM) |
| COX-1 | 15,000 |
| COX-2 | 40 |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Activity: Combating Microbial Threats
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The indole nucleus has been identified as a promising scaffold for the development of novel antibacterial and antifungal compounds. Indole-3-carboxamide derivatives, in particular, have shown significant activity against a range of pathogens.
Comparative Performance:
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. The table below presents the Minimum Inhibitory Concentration (MIC) values of Ciprofloxacin against several common bacterial strains.
| Bacterial Strain | Type | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.6[3] |
| Escherichia coli | Gram-negative | 0.013[3] |
| Pseudomonas aeruginosa | Gram-negative | 0.15[3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compound
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Concluding Remarks and Future Directions
While this guide has drawn upon data from related indole derivatives to project the potential of compounds synthesized from this compound, it underscores a critical gap in the current scientific literature. The versatility of this starting material suggests a high probability of discovering novel bioactive compounds with significant therapeutic potential. It is our hope that this comparative guide will stimulate further research into the synthesis and biological evaluation of derivatives from this promising scaffold. The provided experimental protocols and benchmark data offer a solid foundation for such endeavors, paving the way for the development of the next generation of anticancer, anti-inflammatory, and antimicrobial agents.
References
Introduction: The Imperative of Unambiguous Structural Verification
An In-Depth Guide to the Structural Confirmation of 1-Boc-3-Carboxymethylindole Derivatives
In the realm of medicinal chemistry and drug development, indole derivatives are foundational scaffolds due to their prevalence in biologically active molecules. The this compound framework, in particular, serves as a versatile intermediate for synthesizing a wide array of therapeutic candidates. The tert-butyloxycarbonyl (Boc) group at the N-1 position offers a crucial protecting strategy, while the carboxymethyl moiety at C-3 provides a reactive handle for further molecular elaboration.
However, the synthesis of these derivatives is not always straightforward and can be accompanied by the formation of isomers or unexpected byproducts. Therefore, rigorous and unequivocal structural confirmation is not merely a procedural formality but a cornerstone of scientific integrity, ensuring the validity of subsequent biological data and the ultimate success of a research program. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, grounded in experimental data and first principles to empower researchers with the knowledge to confidently verify their molecular structures.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound derivatives, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural picture.
Expertise in Action: Interpreting the Spectra
The choice to begin with NMR is deliberate; it provides the core atomic framework. The presence of the Boc group introduces specific conformational isomers known as rotamers, which can lead to peak broadening or even splitting of signals in both ¹H and ¹³C NMR spectra, especially at lower temperatures.[1] Performing the analysis at room temperature or slightly elevated temperatures can often coalesce these signals into sharper, more easily interpretable peaks.
¹H NMR Spectroscopy: The proton NMR spectrum gives the first overview of the molecular structure, revealing the number of distinct proton environments and their neighboring relationships through spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H data by identifying all unique carbon atoms, including quaternary carbons that are invisible in proton NMR.[2] The broad chemical shift range of ¹³C NMR allows for clear separation of signals from the indole core, the Boc group, and the carboxymethyl side chain.[2]
Comparative Data: Expected Chemical Shifts
The following tables summarize the expected chemical shifts for a representative this compound derivative. Actual values may vary slightly based on the specific ester or acid form and the solvent used.[3][4]
Table 1: Typical ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Indole H-2 | 7.5 - 7.7 | s | Singlet, deshielded by N-1 and C-3 substituent. |
| Indole H-4 | 8.0 - 8.2 | d | Deshielded by the Boc carbonyl group. |
| Indole H-5, H-6 | 7.2 - 7.4 | m | Complex multiplet, typical aromatic region. |
| Indole H-7 | 7.5 - 7.6 | d | Adjacent to the N-Boc group. |
| CH₂ (carboxymethyl) | 3.7 - 3.9 | s | Singlet, adjacent to the indole C-3 position. |
| O-CH₃ (methyl ester) | 3.6 - 3.8 | s | If present, characteristic of a methyl ester. |
| C(CH₃)₃ (Boc) | 1.6 - 1.7 | s | Large singlet integrating to 9 protons. |
Table 2: Typical ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Notes |
|---|---|---|
| C=O (Carboxymethyl) | 170 - 173 | Ester or carboxylic acid carbonyl.[2][5] |
| C=O (Boc) | 149 - 151 | Carbonyl of the carbamate.[5] |
| Indole C-7a | 135 - 136 | Bridgehead carbon. |
| Indole C-3a | 129 - 131 | Bridgehead carbon. |
| Indole C-2 | 125 - 127 | |
| Indole C-4, C-5, C-6, C-7 | 115 - 125 | Aromatic carbons of the benzene ring.[6][7] |
| Indole C-3 | 108 - 110 | Shielded carbon, site of substitution. |
| C (CH₃)₃ (Boc) | 83 - 85 | Quaternary carbon of the Boc group.[5] |
| O-CH₃ (methyl ester) | 51 - 53 | If present. |
| CH₂ (carboxymethyl) | 30 - 32 |
| C(C H₃)₃ (Boc) | 28 - 29 | Methyl carbons of the Boc group.[5] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and coupling constants. If assignments are ambiguous, perform 2D NMR experiments like COSY and HSQC/HMBC.
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.
Expertise in Action: Deciphering Fragmentation Patterns
For this compound derivatives, the fragmentation pattern is highly predictable and diagnostic. The Boc group is notoriously labile under mass spectrometry conditions and serves as an excellent internal validation of the structure.
-
Loss of Isobutylene (56 Da): The most common initial fragmentation is the loss of isobutylene (C₄H₈) from the Boc group, resulting in a prominent peak at [M-56]⁺.[8]
-
Loss of the Entire Boc Group (100 Da): Subsequent or direct loss of the entire Boc radical or related fragments can lead to a peak at [M-100]⁺.
-
Indole Core Fragmentation: The indole ring itself is relatively stable, but characteristic losses of fragments like HCN can be observed under higher energy conditions.[9]
The presence of these characteristic losses provides strong evidence for a Boc-protected amine.
Workflow for MS-Based Structural Verification
Caption: Workflow for structural confirmation using Mass Spectrometry.
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-1000. The instrument should be calibrated to ensure high mass accuracy.
-
Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument software to calculate the elemental composition and compare it to the theoretical formula (mass error should be < 5 ppm). Analyze the fragmentation pattern for characteristic losses.
Table 3: Expected HRMS Fragmentation Data
| Fragment Ion | Description | Theoretical m/z (for C₁₅H₁₇NO₄) |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 276.1230 |
| [M+Na]⁺ | Sodiated Molecule | 298.1049 |
| [M-C₄H₈+H]⁺ | Loss of isobutylene | 220.0604 |
| [M-Boc+H]⁺ | Loss of Boc group | 176.0706 |
Pillar 3: Fourier-Transform Infrared (FTIR) Spectroscopy - The Functional Group Fingerprint
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. While it does not provide detailed connectivity information like NMR, it serves as an excellent and quick verification tool.
Expertise in Action: Key Diagnostic Peaks
For a this compound derivative, the IR spectrum should display several characteristic absorption bands. The precise position of the carbonyl (C=O) stretches is particularly informative.
-
Boc Carbonyl: The carbamate carbonyl typically appears at a lower wavenumber (1700-1725 cm⁻¹) compared to a simple ketone due to resonance with the nitrogen lone pair.
-
Ester/Acid Carbonyl: The carboxymethyl carbonyl stretch is expected at a higher wavenumber (1730-1750 cm⁻¹ for an ester; a broader peak around 1700-1730 cm⁻¹ for a carboxylic acid).
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc and carboxymethyl groups appear just below 3000 cm⁻¹.
Table 4: Key Diagnostic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3100 - 3000 | Aromatic C-H | Stretch |
| 2980 - 2850 | Aliphatic C-H | Stretch |
| 1730 - 1750 | Ester C=O | Stretch |
| 1700 - 1725 | Carbamate (Boc) C=O | Stretch |
| 1600 - 1450 | Aromatic C=C | Stretch |
| 1250 - 1150 | C-O | Stretch |
Experimental Protocol: FTIR (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Integrated Approach: A Triad of Corroborating Evidence
No single technique should be used in isolation. The strength of a structural confirmation lies in the convergence of data from orthogonal methods. The process is a logical, self-validating system.
Caption: Integrated workflow for structural confirmation.
The elemental formula from HRMS must match the structure proposed by NMR. The functional groups identified by FTIR must be consistent with the carbon and proton environments seen in the NMR spectra. For example, the two distinct C=O peaks in the IR spectrum must correspond to the two carbonyl carbons observed in the ¹³C NMR spectrum. This triangulation of data provides the highest level of confidence in the assigned structure.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
A Comparative Guide to Indole N-Protection: Unveiling the Strategic Advantages of the Boc Group
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in natural products and pharmaceuticals demands precise and predictable synthetic strategies. A critical decision in any indole synthesis is the choice of protecting group for the nitrogen atom. This choice profoundly influences the reactivity, stability, and ultimate functionalization of the heterocyclic core. While numerous options exist, the tert-butoxycarbonyl (Boc) group has distinguished itself as a uniquely versatile and advantageous choice.
This guide provides an in-depth, data-supported comparison of the Boc group against other common alternatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into why Boc protection is often the superior strategy for complex, multi-step syntheses.
The Imperative of N-Protection: Controlling Indole's Reactivity
The indole N-H proton is acidic and its nitrogen lone pair participates in the aromatic system. This duality presents several synthetic challenges:
-
Undesired Reactivity: The N-H proton can interfere with bases, organometallics, and hydrides.
-
Reduced Stability: The indole ring, particularly without an N-substituent, can be sensitive to certain oxidative or strongly acidic conditions.[1][2]
-
Ambiguous Regioselectivity: Electrophilic substitution on an unprotected indole typically occurs at the electron-rich C3 position, limiting access to other isomers.
N-protection circumvents these issues by masking the N-H proton, thereby enhancing stability and allowing the chemist to steer the course of subsequent reactions.
The Boc Group: A Multifaceted Synthetic Tool
The Boc group is more than just a placeholder; it is an active participant in synthetic strategy. Its utility stems from a unique combination of electronic effects, steric influence, and predictable lability.
Key Advantages of Boc Protection:
-
Stability and Orthogonality: The Boc group is exceptionally stable to a wide range of nucleophilic and strongly basic conditions, a key advantage over many other protecting groups.[1][3][4][5] This robustness allows for extensive molecular modifications elsewhere without premature deprotection. Crucially, its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid) or by simple thermolysis, making it orthogonal to base-labile groups (like Fmoc) and groups removed by hydrogenolysis (like Cbz).[3][4][6]
-
Modulation of Ring Electronics: As an electron-withdrawing group, Boc protection decreases the electron density of the indole ring. This deactivation enhances the ring's stability towards oxidation but reduces its reactivity in classical electrophilic aromatic substitution reactions.[1][7]
-
Directing Regioselectivity: This is arguably the most powerful advantage of the Boc group. It acts as a superb directing group for regioselective C-H functionalization.
-
C2-Lithiation: The Boc group directs metalation exclusively to the C2 position upon treatment with strong bases like tert-butyllithium. Trapping the resulting C2-lithio species with an electrophile provides a reliable route to 2-substituted indoles, a feat that is difficult to achieve with other methods.[8]
-
C3-Borylation: In Iridium-catalyzed C-H borylation reactions, the Boc group sterically and electronically favors functionalization at the C3 position, providing a complementary method for derivatization.[9]
-
The ability to selectively functionalize either the C2 or C3 position simply by choosing the appropriate reaction conditions on the same N-Boc indole is a testament to its strategic value.
Comparative Analysis: Boc vs. Other Common Protecting Groups
An objective comparison highlights the distinct operational windows where the Boc group excels. The choice of protecting group is always context-dependent, but the data below illustrates the broad applicability of Boc.
| Protecting Group | Typical Introduction | Cleavage Conditions | Stability Profile | Key Advantages & Disadvantages |
| Boc | Boc₂O, DMAP or other base | Strong acid (TFA, HCl); Heat[3][10][11] | Stable to bases, nucleophiles, hydrogenolysis.[4][5] | (+) Mild cleavage, excellent directing group for C2-lithiation, orthogonal to many groups.[6][8] (-) Acid lability can be a limitation. |
| Tosyl (Ts) | TsCl, NaH | Harsh: Strong reducing agents (Na/NH₃); Strong base (NaOH).[1][7] | Very stable to acid and mild base. | (+) Extremely robust. (-) Harsh cleavage conditions are not compatible with many functional groups.[1] |
| SEM | SEMCl, NaH | Fluoride sources (TBAF); Acid.[7] | Stable to a wide range of conditions. | (+) Cleavage is orthogonal to acid/base labile groups. (-) Can be more difficult to introduce and remove; less effective as a directing group compared to Boc in some cases.[8] |
| Benzyl (Bn) | BnBr, NaH | Catalytic Hydrogenation (Pd/C, H₂). | Stable to acid and base. | (+) Very stable. (-) Hydrogenolysis conditions are not compatible with reducible functional groups (alkenes, alkynes, nitro groups, etc.). |
Experimental Workflows & Protocols
Visualizing the synthetic pathways clarifies the strategic implementation of Boc protection.
Caption: Standard workflow for the protection and deprotection of indole using the Boc group.
The true power of the Boc group is revealed in its ability to control regiochemistry, as illustrated in the comparative workflow below.
Caption: Regiocontrol in Indole Functionalization: Boc vs. Traditional Methods.
Protocol 1: N-Boc Protection of Indole
This protocol describes a standard procedure for the efficient protection of the indole nitrogen.
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve indole in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add DMAP (catalyst) to the solution, followed by the portion-wise addition of Boc₂O at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the indole starting material. The mechanism involves the nucleophilic attack of the amine on a carbonyl of the Boc anhydride.[12]
-
Upon completion (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the THF.
-
The resulting crude residue can be purified by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to yield pure N-Boc-indole as a white solid or oil.
Protocol 2: Acid-Mediated Deprotection of N-Boc-Indole
This protocol details the removal of the Boc group under mild acidic conditions.
Materials:
-
N-Boc-indole (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5-10 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-indole substrate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise to the stirred solution. The deprotection is often accompanied by the evolution of CO₂ and isobutylene gas.[12]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 30-60 minutes).
-
Once complete, carefully neutralize the excess TFA by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the deprotected indole.
Conclusion and Outlook
The tert-butoxycarbonyl group provides a robust, versatile, and strategically powerful method for the protection of indole nitrogen. Its predictable stability and cleavage, combined with its unparalleled ability to direct regioselective C-H functionalization at both the C2 and C3 positions, sets it apart from other protecting groups.[8][9] For the medicinal chemist engaged in the synthesis of complex, indole-containing targets, a thorough understanding and application of Boc protection strategy is not merely an option, but a critical component of an efficient and successful synthetic campaign. By leveraging the unique properties of the Boc group, researchers can unlock novel pathways for molecular diversification and accelerate the pace of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Indole Protection: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals. However, the reactivity of the indole N-H proton often necessitates a protection strategy to achieve desired synthetic outcomes. The choice of a protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of common indole protection strategies, grounded in experimental data and mechanistic understanding, to empower you to make the most informed choices in your research.
The Indole N-H: A Double-Edged Sword
The N-H proton of indole is moderately acidic (pKa ≈ 17 in DMSO) and its presence can lead to undesired side reactions in the presence of strong bases, organometallics, or electrophiles. N-protection mitigates these issues and can also modulate the electronic properties of the indole ring, influencing its reactivity in subsequent transformations. An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be cleaved selectively in high yield under mild conditions that do not compromise the integrity of the final molecule.[1] This guide will dissect the costs and benefits of four widely used indole protecting groups: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Pivaloyl (Piv).
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common protecting group for the indole nitrogen due to its general stability to basic and nucleophilic conditions and its facile removal under acidic conditions.[2]
Key Characteristics:
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) and triethylamine (Et₃N) or by deprotonation with a strong base like sodium hydride (NaH) followed by treatment with Boc₂O.[3]
-
Stability: It is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic hydrolysis conditions.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[3] Milder, selective deprotection methods have also been developed, such as using oxalyl chloride in methanol or catalytic sodium methoxide in methanol, which can be advantageous in the presence of other acid-sensitive functional groups.[3][4] Thermal deprotection is also a viable option.[5]
-
Electronic Effect: As an electron-withdrawing group, the Boc moiety decreases the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophilic aromatic substitution.
Mechanistic Pathways for Boc Protection and Deprotection
Caption: Boc protection and deprotection mechanisms.
The Robust Protector: Tosyl (Ts) Group
The tosyl group is a robust, electron-withdrawing protecting group that offers excellent stability to a wide range of reaction conditions, particularly acidic ones. However, its removal often requires harsh conditions.
Key Characteristics:
-
Introduction: The tosyl group is introduced by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as sodium hydride or potassium carbonate.
-
Stability: It is highly stable to strongly acidic conditions, oxidative reagents, and many organometallic reagents.
-
Deprotection: Historically, the removal of the tosyl group has been challenging, often requiring strong reducing agents like sodium in liquid ammonia or harsh basic conditions (e.g., refluxing NaOH or KOH in alcohol).[6] However, milder methods have been developed, such as using cesium carbonate in a mixture of THF and methanol, which has shown broad applicability.[6][7] Other methods include the use of sodium azide or thioglycolate.[8][9]
-
Electronic Effect: The strongly electron-withdrawing nature of the tosyl group significantly deactivates the indole ring towards electrophilic substitution but facilitates nucleophilic substitution and metalation at the C2 position.
Mechanistic Considerations for Tosyl Group Removal
Caption: Base-mediated tosyl deprotection mechanism.
The Orthogonal Choice: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers a valuable orthogonal protection strategy, as it is stable to a wide range of conditions under which other common protecting groups are labile, and it is cleaved under specific conditions involving fluoride ions or strong Lewis acids.
Key Characteristics:
-
Introduction: The SEM group is introduced by treating the indole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like sodium hydride.
-
Stability: It is stable to a broad spectrum of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. It also exhibits good stability to mildly acidic conditions.
-
Deprotection: The SEM group is typically removed using fluoride ion sources such as tetrabutylammonium fluoride (TBAF).[10] Alternatively, strong Lewis acids like magnesium bromide or tin tetrachloride can be employed.[10][11]
-
Electronic Effect: The SEM group is considered to be electronically neutral or slightly electron-donating, having a minimal impact on the reactivity of the indole ring.
Mechanistic Pathway for Fluoride-Mediated SEM Deprotection
Caption: Fluoride-mediated SEM deprotection mechanism.
The Sterically Hindered Protector: Pivaloyl (Piv) Group
The pivaloyl group is a sterically bulky acyl protecting group that offers high stability but can be challenging to remove. Its steric hindrance can also influence the regioselectivity of subsequent reactions.
Key Characteristics:
-
Introduction: The pivaloyl group is introduced using pivaloyl chloride or pivalic anhydride in the presence of a base.
-
Stability: It is exceptionally stable to a wide range of reagents, including many acidic and basic conditions, as well as various organometallic reagents.
-
Deprotection: The removal of the pivaloyl group is notoriously difficult and often requires strong bases at elevated temperatures. A notable method involves the use of lithium diisopropylamide (LDA) in THF at 40-45 °C, which has been shown to be effective for a variety of N-pivaloylindoles.[12][13] Earlier methods using alkoxides often resulted in poor and variable yields.[12][13]
-
Electronic Effect: As an acyl group, it is electron-withdrawing, deactivating the indole ring towards electrophilic attack. The steric bulk can also direct metalation to the C7 position.
Quantitative Comparison of Indole Protection Strategies
The following table summarizes typical yields and conditions for the introduction and removal of these protecting groups on indole. It is important to note that yields are highly substrate-dependent and optimization is often necessary.
| Protecting Group | Protection Reagent/Conditions | Typical Yield (%) | Deprotection Reagent/Conditions | Typical Yield (%) |
| Boc | Boc₂O, DMAP, Et₃N, CH₂Cl₂ | 95-100[3] | TFA, CH₂Cl₂ | 90-100[3] |
| NaH, Boc₂O, THF | >95 | Oxalyl chloride, MeOH | >90[3] | |
| NaOMe (cat.), MeOH | High[4] | |||
| Tosyl | TsCl, NaH, DMF | 85-95 | Cs₂CO₃, THF/MeOH | 88-98[6] |
| TsCl, K₂CO₃, Acetone | Good | Mg, MeOH | Variable | |
| NaN₃, DMF | 83-98[8] | |||
| SEM | SEM-Cl, NaH, DMF | 80-90 | TBAF, THF | 85-95[10] |
| MgBr₂, Et₂O/MeNO₂ | 74-96[11] | |||
| SnCl₄, CH₂Cl₂ | 95-98[10] | |||
| Pivaloyl | Pivaloyl chloride, Pyridine | 70-85 | LDA, THF, 40-45 °C | 90-100[12][13] |
| Pivalic anhydride, Y(OTf)₃, [BMI]BF₄ | 78-83[14] | LiAlH₄, Et₂O | Variable[15] |
Experimental Protocols
Workflow for Indole Protection and Deprotection
Caption: General workflow for indole protection and deprotection.
Protocol 1: N-Boc Protection of Indole
-
To a solution of indole (1.0 equiv) in dichloromethane (CH₂Cl₂) is added triethylamine (1.5 equiv) and 4-(dimethylamino)pyridine (0.1 equiv).
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford N-Boc indole.[16]
Protocol 2: N-Boc Deprotection of N-Boc Indole
-
To a solution of N-Boc indole (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added trifluoroacetic acid (TFA, 10 equiv).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected indole.
Protocol 3: N-Tosyl Protection of Indole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of indole (1.0 equiv) in DMF.
-
The mixture is stirred for 30 minutes at room temperature.
-
A solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in DMF is added dropwise at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with ice-water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 4: N-Tosyl Deprotection of N-Tosyl Indole using Cesium Carbonate
-
To a solution of N-tosyl indole (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) is added cesium carbonate (3.0 equiv).[6]
-
The resulting mixture is stirred at room temperature or heated to reflux, with the progress monitored by HPLC or TLC.[6]
-
Once the reaction is complete, the solvent is removed under vacuum.[6]
-
Water is added to the residue, and the mixture is stirred.[6]
-
The solid product is collected by filtration, washed with water, and dried to yield the deprotected indole.[6]
Conclusion: Making the Strategic Choice
The selection of an indole protecting group is a nuanced decision that requires careful consideration of the entire synthetic strategy.
-
For general purposes and when acidic conditions can be tolerated for deprotection, the Boc group remains the go-to choice due to its ease of introduction and removal.
-
When robustness to a wide range of conditions, especially strong acids, is paramount, the tosyl group is a reliable option, with modern methods now offering milder deprotection routes.
-
For complex syntheses requiring an orthogonal protection strategy, the SEM group provides an excellent alternative, with its unique fluoride-mediated cleavage.
-
The pivaloyl group should be reserved for situations where extreme stability is required and the harsh deprotection conditions are compatible with the rest of the molecule.
By understanding the costs and benefits of each strategy, supported by the experimental data and mechanistic insights provided in this guide, researchers can navigate the complexities of indole chemistry with greater confidence and efficiency, ultimately accelerating the discovery and development of novel indole-containing molecules.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. sciforum.net [sciforum.net]
- 13. mdpi.org [mdpi.org]
- 14. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
spectroscopic comparison of 1-Boc-3-carboxymethylindole and its precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex organic synthesis, the indole scaffold remains a cornerstone. Its derivatization is key to unlocking novel therapeutic agents and functional materials. This guide provides an in-depth spectroscopic comparison of 1-Boc-3-carboxymethylindole with its fundamental precursors, indole and methyl indole-3-acetate. By understanding the spectral evolution from a simple indole core to a protected, functionalized derivative, researchers can gain crucial insights into reaction monitoring, structural confirmation, and purity assessment.
This guide moves beyond a mere listing of spectral data. It delves into the causality behind the observed spectroscopic changes, offering a practical framework for interpreting NMR, IR, and Mass Spectrometry data in the context of indole chemistry.
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of this compound typically proceeds through a two-step sequence starting from the readily available indole. The first step involves the introduction of the carboxymethyl group at the C3 position, followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Figure 1: Synthetic route from Indole to this compound.
This pathway highlights the key transformations: the alkylation at the C3 position of the indole ring and the subsequent protection of the N-H proton. These chemical modifications induce significant and predictable changes in the spectroscopic signatures of the molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for indole, methyl indole-3-acetate (a common intermediate or reference compound), and the expected data for this compound.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Indole [1][2] | ~8.1 (br s, 1H) | N-H |
| ~7.65 (d, 1H) | H-4 | |
| ~7.35 (d, 1H) | H-7 | |
| ~7.15 (t, 1H) | H-6 | |
| ~7.10 (t, 1H) | H-5 | |
| ~6.50 (t, 1H) | H-3 | |
| ~7.20 (m, 1H) | H-2 | |
| Methyl Indole-3-acetate [3][4] | ~8.1 (br s, 1H) | N-H |
| ~7.60 (d, 1H) | H-4 | |
| ~7.35 (d, 1H) | H-7 | |
| ~7.20 (t, 1H) | H-6 | |
| ~7.15 (t, 1H) | H-5 | |
| ~7.05 (s, 1H) | H-2 | |
| 3.70 (s, 2H) | -CH₂- | |
| 3.65 (s, 3H) | -OCH₃ | |
| This compound | ~8.1 (d, 1H) | H-4 |
| (Predicted) | ~7.55 (d, 1H) | H-7 |
| ~7.30 (t, 1H) | H-6 | |
| ~7.25 (t, 1H) | H-5 | |
| ~7.20 (s, 1H) | H-2 | |
| ~3.80 (s, 2H) | -CH₂- | |
| 1.65 (s, 9H) | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Indole [2] | ~135.8 | C-7a |
| ~127.9 | C-3a | |
| ~124.1 | C-2 | |
| ~121.9 | C-6 | |
| ~120.7 | C-4 | |
| ~119.8 | C-5 | |
| ~111.0 | C-7 | |
| ~102.3 | C-3 | |
| Methyl Indole-3-acetate | ~172.5 | C=O (ester) |
| ~136.2 | C-7a | |
| ~127.4 | C-3a | |
| ~123.5 | C-2 | |
| ~122.1 | C-6 | |
| ~119.5 | C-5 | |
| ~118.8 | C-4 | |
| ~111.2 | C-7 | |
| ~108.2 | C-3 | |
| ~52.0 | -OCH₃ | |
| ~31.5 | -CH₂- | |
| This compound | ~175.0 | C=O (acid) |
| (Predicted) | ~149.5 | C=O (Boc) |
| ~135.5 | C-7a | |
| ~130.5 | C-3a | |
| ~125.0 | C-2 | |
| ~124.0 | C-6 | |
| ~122.5 | C-5 | |
| ~119.0 | C-4 | |
| ~115.5 | C-7 | |
| ~110.0 | C-3 | |
| ~84.0 | -C(CH₃)₃ | |
| ~31.0 | -CH₂- | |
| ~28.0 | -C(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| Indole [5][6][7] | ~3400 (sharp) | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch | |
| ~1620, 1455 | C=C stretch (aromatic) | |
| Indole-3-acetic acid [8] | ~3400 (sharp) | N-H stretch |
| ~3300-2500 (broad) | O-H stretch (carboxylic acid) | |
| ~1700 | C=O stretch (carboxylic acid) | |
| This compound | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| (Predicted) | ~1750 | C=O stretch (Boc carbonyl) |
| ~1700 | C=O stretch (carboxylic acid) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Indole [9][10][11] | 117 | 90 ([M-HCN]⁺), 89 ([M-H₂CN]⁺) |
| Methyl Indole-3-acetate [12][13] | 189 | 130 ([M-COOCH₃]⁺) |
| This compound | 275 | 219 ([M-C₄H₈]⁺), 175 ([M-Boc]⁺), 130 ([M-Boc-COOH]⁺) |
| (Predicted) |
Analysis and Interpretation: Unraveling the Spectral Changes
The transition from indole to this compound is clearly demarcated by distinct changes in their respective spectra.
¹H NMR Spectroscopy
-
Disappearance of the N-H Proton: The most telling change upon Boc protection is the disappearance of the broad singlet around 8.1 ppm, characteristic of the indole N-H proton.
-
Appearance of the Boc Protons: A new, strong singlet appears in the upfield region, typically around 1.65 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
-
Downfield Shift of Aromatic Protons: The introduction of the electron-withdrawing Boc group on the nitrogen atom leads to a general downfield shift of the protons on the pyrrole and benzene rings. For instance, the H-4 proton is expected to shift further downfield.
-
Carboxymethyl Protons: The methylene protons of the carboxymethyl group (-CH₂-) are observed as a singlet around 3.80 ppm. The chemical shift of the carboxylic acid proton (-COOH) is highly variable and often not observed due to exchange with residual water in the solvent.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: The spectrum of this compound will feature two distinct carbonyl signals: one for the carboxylic acid around 175.0 ppm and another for the Boc group's carbonyl at approximately 149.5 ppm.
-
Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will give rise to signals around 84.0 ppm and 28.0 ppm, respectively.
-
Shift in Indole Ring Carbons: Similar to the proton signals, the carbon signals of the indole ring will experience shifts due to the electronic effects of the Boc group.
Infrared (IR) Spectroscopy
-
N-H Stretch Disappearance: The sharp N-H stretching vibration around 3400 cm⁻¹ in indole and indole-3-acetic acid will be absent in the spectrum of the N-Boc protected product.[5][8]
-
Carbonyl Stretches: The spectrum of this compound will be dominated by two strong carbonyl absorption bands. The carboxylic acid C=O stretch will appear around 1700 cm⁻¹, while the Boc group's C=O stretch will be observed at a higher frequency, typically around 1750 cm⁻¹.[8]
-
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ will be present, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.[8]
Mass Spectrometry (MS)
-
Molecular Ion Peak: The molecular ion peak for this compound is expected at m/z 275.
-
Characteristic Fragmentation: A key fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da), leading to a fragment at m/z 219. Another significant fragmentation is the loss of the entire Boc group (100 Da), resulting in a peak at m/z 175. Subsequent loss of the carboxyl group would lead to the characteristic indolemethyl cation at m/z 130, which is also a major fragment in the mass spectrum of methyl indole-3-acetate.
Experimental Protocols
Synthesis of Indole-3-acetic acid from Indole
This procedure is adapted from established methods.[14]
-
Reaction Setup: In a suitable pressure vessel, combine indole (1.0 eq), glycolic acid (1.1 eq), and potassium hydroxide (4.0 eq).
-
Reaction: Heat the mixture to 250 °C with stirring for 18 hours.
-
Work-up: After cooling, dissolve the solid residue in water. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted indole.
-
Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The precipitated indole-3-acetic acid is collected by filtration, washed with cold water, and dried.
Figure 2: Workflow for the synthesis of Indole-3-acetic acid.
Boc Protection of Indole-3-acetic acid
This protocol is based on general procedures for N-Boc protection.[15][16]
-
Reaction Setup: Dissolve indole-3-acetic acid (1.0 eq) in a suitable solvent (e.g., THF or dioxane) with an aqueous solution of a base such as sodium hydroxide or sodium bicarbonate.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for several hours to overnight.
-
Work-up: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with a mild acid (e.g., citric acid or KHSO₄) to a pH of 2-3.
-
Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and logical progression of spectral changes that directly correlate with the chemical transformations occurring during the synthesis. By understanding these key spectroscopic markers—the disappearance of the N-H signal, the appearance of the Boc group signals, and the characteristic shifts in the aromatic and carbonyl regions—researchers can confidently monitor their reactions, confirm the structure of their target molecule, and assess its purity. This foundational knowledge is indispensable for the efficient and successful development of novel indole-based compounds in medicinal chemistry and materials science.
References
- 1. Indole(120-72-9) 1H NMR [m.chemicalbook.com]
- 2. bmse000097 Indole at BMRB [bmrb.io]
- 3. Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 3-INDOLYLACETATE(1912-33-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole [webbook.nist.gov]
- 7. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indole [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. mzCloud – Methyl indole 3 acetate [mzcloud.org]
- 13. 1H-Indole-3-acetic acid, methyl ester [webbook.nist.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-3-Carboxymethylindole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Boc-3-carboxymethylindole, a common intermediate in organic synthesis. By understanding the chemical's properties and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work with this compound, a thorough risk assessment is essential. Based on data from analogous compounds, this substance should be treated as an irritant.
Core Directive: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, inspected before use. | To prevent skin contact, as related indole derivatives are known to cause skin irritation.[1][3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against accidental splashes that could cause serious eye irritation.[1][3] |
| Lab Coat | Standard, properly fitting laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization. | To prevent respiratory tract irritation.[1][3] |
Spill Management Protocol
Accidental spills should be addressed immediately and safely. The following protocol is designed to contain and clean up minor spills of this compound.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the immediate area of the spill is clear of personnel and increase ventilation to the extent possible without spreading dust.
-
Don Appropriate PPE: Before approaching the spill, equip yourself with the full PPE detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent it from becoming airborne. For solutions, absorb with an inert material such as vermiculite, dry sand, or earth.
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.
Waste Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The primary principle is to prevent its release into the environment.
Waste Segregation and Collection Workflow
The following diagram illustrates the decision-making process for the proper segregation and collection of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Due to its chemical structure and the hazards associated with similar compounds, this compound waste should be treated as hazardous chemical waste.
-
Container Selection:
-
Solid Waste: Collect in a durable, sealable container clearly labeled "Hazardous Waste" and listing the chemical name.
-
Liquid Waste: Use a compatible, leak-proof container with a secure cap. The container must be labeled "Hazardous Waste" with the full chemical name and approximate concentrations of all components.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[1] Do not dispose of this chemical down the drain or in regular trash.[3]
Chemical Incompatibilities
To prevent hazardous reactions, it is crucial to be aware of the chemical incompatibilities of indole derivatives. While specific data for this compound is limited, general incompatibilities for indoles and related compounds include:
-
Strong Oxidizing Agents: May cause vigorous or explosive reactions.
-
Strong Acids: Can potentially cleave the Boc protecting group, leading to the release of isobutylene gas and the corresponding free indole.[4]
-
Strong Bases: May hydrolyze the ester group if present and could potentially react with the indole nitrogen under certain conditions.
Always consult a chemical incompatibility chart and the SDS of any other chemicals being used in conjunction with this compound.[5]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these evidence-based procedures, derived from the analysis of related compounds and established safety guidelines, researchers can minimize risks and ensure compliance. A commitment to understanding the "why" behind each step fosters a culture of safety and responsibility in the scientific community.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
